Product packaging for 3-(4-Pyridyl)acrylic acid(Cat. No.:CAS No. 5337-79-1)

3-(4-Pyridyl)acrylic acid

Cat. No.: B188879
CAS No.: 5337-79-1
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Pyridyl)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B188879 3-(4-Pyridyl)acrylic acid CAS No. 5337-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-pyridyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(pyridin-4-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Pyridyl)acrylic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of various pharmaceutical agents and functional polymers. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of this and other α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In the case of this compound synthesis, 4-pyridinecarboxaldehyde is reacted with malonic acid. This specific transformation is often referred to as the Doebner modification of the Knoevenagel condensation, where the use of pyridine as a solvent and a weak base facilitates both the condensation and the subsequent decarboxylation of the intermediate to yield the final acrylic acid derivative.[1][2] This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, a comparative analysis of reaction conditions, and a visual representation of the synthetic workflow.

The Knoevenagel Condensation: Mechanism and Key Parameters

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as an amine. The key steps in the synthesis of this compound from 4-pyridinecarboxaldehyde and malonic acid are:

  • Enolate Formation: The basic catalyst (e.g., pyridine) deprotonates the active methylene group of malonic acid to form a reactive enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

  • Aldol-type Addition: This results in the formation of an intermediate aldol-type addition product.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: In the Doebner modification, the reaction mixture is heated, leading to the decarboxylation of the dicarboxylic acid intermediate to yield the final product, this compound.[1]

The choice of catalyst, solvent, and reaction temperature significantly influences the reaction rate and yield. While pyridine is a traditional and effective solvent and catalyst, greener alternatives are being explored to minimize the environmental impact.[3]

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of aromatic aldehydes with malonic acid, with a specific example for the synthesis of this compound. This allows for a comparative assessment of different catalytic systems and their efficiencies.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Pyridinecarboxaldehyde PyridinePyridineReflux397.9[4]
BenzaldehydePiperidine (catalytic)PyridineReflux2-470-80[5]
BenzaldehydeTriethylamine (TEA)TolueneRefluxNot SpecifiedComparable to Pyridine[3][6]
Aromatic AldehydesBoric Acid (10 mol%)Aqueous EthanolRoom TemperatureNot SpecifiedGood to Excellent[7]
Aromatic AldehydesWater Extract of Banana (WEB)Solvent-free (Grindstone)Room Temperature0.07-0.17High
Aromatic AldehydesPoly(4-vinylpyridine)/SBA-15WaterNot SpecifiedNot SpecifiedHigh[8]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on a high-yield reported procedure.

Protocol 1: Synthesis of this compound using Pyridine

This protocol is adapted from a literature procedure with a reported yield of 97.9%.[4]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pyridinecarboxaldehyde and a molar excess of malonic acid (e.g., 1.5 to 2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to the flask to act as both the solvent and the catalyst. The amount of pyridine should be sufficient to dissolve the reactants upon heating.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. Maintain the reflux for approximately 3 hours.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture until the pH is acidic. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water and then with a small amount of cold acetone to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol-water mixture.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_process Reaction Steps cluster_product Product 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Nucleophilic Attack Nucleophilic Attack 4-Pyridinecarboxaldehyde->Nucleophilic Attack Malonic Acid Malonic Acid Enolate Formation Enolate Formation Malonic Acid->Enolate Formation Deprotonation Pyridine Pyridine Pyridine->Enolate Formation Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration Elimination of H2O Decarboxylation Decarboxylation Dehydration->Decarboxylation Elimination of CO2 This compound This compound Decarboxylation->this compound

Figure 1. Reaction mechanism of the Knoevenagel condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Combine Reactants Combine Reactants Add Pyridine Add Pyridine Combine Reactants->Add Pyridine Reflux (3h) Reflux (3h) Add Pyridine->Reflux (3h) Cool Reaction Cool Reaction Reflux (3h)->Cool Reaction Acidify with HCl Acidify with HCl Cool Reaction->Acidify with HCl Precipitation Precipitation Acidify with HCl->Precipitation Vacuum Filtration Vacuum Filtration Precipitation->Vacuum Filtration Wash with H2O & Acetone Wash with H2O & Acetone Vacuum Filtration->Wash with H2O & Acetone Drying Drying Wash with H2O & Acetone->Drying Characterization (NMR, IR, MP) Characterization (NMR, IR, MP) Drying->Characterization (NMR, IR, MP)

Figure 2. Experimental workflow for the synthesis.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, remains a highly effective and high-yielding method for the synthesis of this compound. The use of pyridine as both a solvent and a catalyst simplifies the reaction setup and leads to excellent yields. However, for researchers focused on green chemistry, alternative catalytic systems and solvent-free conditions present viable and promising avenues for exploration. The detailed protocol and comparative data provided in this guide serve as a valuable resource for the successful synthesis and further investigation of this important chemical intermediate.

References

An In-depth Technical Guide to the Doebner Modification for 3-(4-Pyridyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner modification of the Knoevenagel condensation for the synthesis of 3-(4-Pyridyl)acrylic acid, a valuable building block in pharmaceutical and materials science. This document details the reaction mechanism, provides a specific experimental protocol, and presents key analytical data for the resulting product.

Introduction to the Doebner Modification

The Doebner modification is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] Specifically, the Doebner modification involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically malonic acid, in the presence of pyridine which acts as both the solvent and a basic catalyst.[3][4] A key feature of this modification is the subsequent decarboxylation of the intermediate, which is facilitated by the pyridine at elevated temperatures.[1] This reaction is particularly useful for the synthesis of α,β-unsaturated carboxylic acids.[5]

For the synthesis of this compound, the Doebner modification provides an efficient route utilizing pyridine-4-carboxaldehyde and malonic acid as starting materials.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Doebner modification proceeds through a well-understood reaction pathway. The following diagrams illustrate the theoretical mechanism and a typical experimental workflow.

Doebner_Mechanism pyridine4carboxaldehyde Pyridine-4- carboxaldehyde aldol_adduct Aldol Adduct pyridine4carboxaldehyde->aldol_adduct Nucleophilic Attack malonic_acid Malonic Acid enolate Malonic Acid Enolate malonic_acid->enolate Deprotonation by Pyridine pyridine Pyridine enolate->aldol_adduct unsaturated_diacid Unsaturated Diacid aldol_adduct->unsaturated_diacid Dehydration product This compound unsaturated_diacid->product Decarboxylation (Heat) co2 CO2 unsaturated_diacid->co2

Caption: Reaction mechanism of the Doebner modification for this compound synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine Pyridine-4-carboxaldehyde, Malonic Acid, and Pyridine reflux Reflux the reaction mixture start->reflux cool Cool the reaction mixture reflux->cool precipitate Precipitate product with HCl cool->precipitate filter Filter the solid product precipitate->filter wash Wash with Acetone filter->wash recrystallize Recrystallize from water wash->recrystallize dry Dry the final product recrystallize->dry characterize Characterize (NMR, IR, etc.) dry->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

The following protocol is adapted from a literature procedure that reports a high yield of (E)-3-(pyridin-4-yl)acrylic acid.[6]

Materials:

  • Pyridine-4-carboxaldehyde

  • Malonic acid

  • Pyridine

  • 37% Hydrochloric acid

  • Acetone

  • Deionized water

Procedure:

  • In a 25 mL round-bottomed flask, combine 300 mg of 4-pyridinecarboxaldehyde (2.80 mmol) and 728 mg of malonic acid (6.99 mmol).

  • Add 2 mL of pyridine to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 3 hours.

  • After 3 hours, cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl to the cooled mixture until precipitation of a solid is complete.

  • Collect the solid product by filtration.

  • Wash the collected solid with acetone.

  • For further purification, recrystallize the solid product from water.

  • Dry the purified product to obtain (E)-3-(pyridin-4-yl)acrylic acid.

Quantitative Data

The presented experimental protocol has been reported to yield a high percentage of the desired product. The table below summarizes the key quantitative data from the cited literature.[6]

ParameterValueReference
Yield 97.9%[6]
Reactant Molar Ratio (Aldehyde:Malonic Acid) 1 : 2.5[6]
Reaction Time 3 hours[6]
Reaction Temperature Reflux[6]

While the use of pyridine alone as both solvent and catalyst provides excellent yields, the Doebner-Knoevenagel reaction conditions can often be optimized. For analogous syntheses, co-catalysts such as piperidine or β-alanine are sometimes employed to potentially increase reaction rates or yields, although specific comparative data for the synthesis of this compound was not prominently available in the surveyed literature. Researchers may consider screening these catalysts to optimize the reaction for their specific needs.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Below is a summary of expected analytical data based on available literature.

AnalysisExpected Results
Appearance White to light yellow crystalline powder
Melting Point ~275 °C (decomposes)[7]
¹H NMR (DMSO-d₆, 90 MHz) δ (ppm): 12.6 (s, 1H, COOH), 8.87 (d, 2H), 8.60 (d, 2H), 8.16 (d, 1H, J=16.1 Hz), 7.46 (d, 1H, J=16.1 Hz)[8]
IR (ATR) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and pyridine ring vibrations.

Note: NMR data is for the analogous 3-(3-pyridyl)acrylic acid and may show slight variations for the 4-pyridyl isomer. It is provided here as a representative example.

Conclusion

The Doebner modification of the Knoevenagel condensation is a highly effective and straightforward method for the synthesis of this compound. The use of pyridine as both the solvent and catalyst in conjunction with malonic acid and pyridine-4-carboxaldehyde provides the target compound in excellent yields. The protocol outlined in this guide is robust and can be readily implemented in a standard laboratory setting. Further optimization through the exploration of co-catalysts may be possible, offering an avenue for process improvement in drug development and materials science research.

References

Unveiling the Solid-State Architecture of 3-(4-Pyridyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(4-Pyridyl)acrylic acid (also known as 4-Pyridineacrylic acid), a molecule of interest in coordination chemistry and medicinal applications.[1][2][3] This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and visualizes the intricate network of intermolecular forces that govern its solid-state assembly.

Molecular and Crystal Structure Overview

This compound (C₈H₇NO₂) is a derivative of cinnamic acid and is recognized for its utility as a ligand in the construction of coordination compounds due to its multiple coordination sites and its capacity to act as both a hydrogen-bond donor and acceptor.[2][3]

The crystal structure of the (E)-isomer of this compound reveals an almost planar conformation.[1][2][4][5] The molecule crystallizes in the triclinic space group P-1, with a single molecule in the asymmetric unit.[1][4][5] The planarity is characterized by a C8—C4—C3—C2 torsion angle of approximately -6.1(2)°.[1][2][4][5]

The solid-state architecture is dominated by a robust network of non-covalent interactions. Strong O—H⋯N hydrogen bonds are pivotal, linking molecules into chains along the direction.[1][2][4][5] These chains are further interconnected by weaker C—H⋯O interactions, which form R²₂(14) homosynthons.[1][2][4] The three-dimensional supramolecular structure is ultimately stabilized by π–π stacking interactions between the pyridine rings and between the acrylic double bonds.[1][2] Specifically, slipped π–π stacking is observed between pyridine rings with a distance of 3.8246(10) Å, and interactions between the acrylic double bonds occur at a distance of 3.4322(10) Å.[2] An interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group is also noted at a distance of 3.4044(13) Å.[1][2]

Crystallographic and Experimental Data

The following tables summarize the key crystallographic data and experimental details for the structure determination of (E)-3-(pyridin-4-yl)acrylic acid.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Chemical FormulaC₈H₇NO₂
Formula Weight149.15 g/mol
Crystal SystemTriclinic
Space GroupP-1
Temperature293 K
Wavelength1.54178 Å
a [Å]3.8246 (10)
b [Å]7.012 (2)
c [Å]13.129 (4)
α [°]83.69 (3)
β [°]86.01 (3)
γ [°]80.08 (3)
Volume [ų]343.9 (2)
Z2
Density (calculated) [Mg/m³]1.441
Absorption coefficient [mm⁻¹]0.89
F(000)156
Crystal size [mm³]0.20 x 0.15 x 0.10
Theta range for data collection [°]6.74 to 66.88
Index ranges-4<=h<=4, -8<=k<=8, -15<=l<=15
Reflections collected2404
Independent reflections1184 [R(int) = 0.043]
Completeness to theta = 66.88°97.4 %
Data / restraints / parameters1184 / 0 / 101
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.051, wR2 = 0.138
R indices (all data)R1 = 0.062, wR2 = 0.148
Largest diff. peak and hole [e.Å⁻³]0.21 and -0.23

Table 2: Hydrogen Bond Geometry (Å, °). [3]

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O1—H1···N1ⁱ0.99(3)1.63(3)2.6147(18)177(3)
C5—H5···O2ⁱⁱ0.932.573.336(2)140
Symmetry codes: (i) x+1, y, z-1; (ii) -x+1, -y+2, -z+2

Experimental Protocols

Synthesis and Crystallization of (E)-3-(4-Pyridyl)acrylic acid[1][2][3]

The synthesis follows a procedure adapted from established methods for 3-(pyridyl)acrylic acids.

  • Reaction Setup: In a 25 mL flat-bottomed flask, combine 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol).

  • Solvent Addition: Add 2 mL of pyridine to the flask.

  • Reflux: The reaction mixture is refluxed under constant stirring for 3 hours.

  • Precipitation: After reflux, the flask is cooled in an ice bath. Drops of 37% HCl are then added until a precipitate is observed.

  • Isolation: The resulting solid is separated by filtration and washed with acetone.

  • Crystallization: The solid product is recrystallized by the slow evaporation of a water solution, yielding colorless prismatic crystals with a 97.9% yield.[1][2]

Single-Crystal X-ray Diffraction Analysis

A standard workflow for single-crystal X-ray diffraction is employed for structure determination.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specified temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). The diffractometer collects a series of diffraction images at various crystal orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though some, like the O-bound hydrogen, may be located in the difference Fourier map and refined freely.[2]

  • Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues.

Visualizations

The following diagrams illustrate the experimental workflow and the supramolecular assembly of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis start Reactants: 4-Pyridinecarboxaldehyde Malonic Acid reflux Reflux in Pyridine (3h) start->reflux precipitate Cool & Precipitate with HCl reflux->precipitate filter Filter & Wash with Acetone precipitate->filter recrystallize Recrystallize from Water (Slow Evaporation) filter->recrystallize crystals Colorless Prismatic Crystals recrystallize->crystals mount Mount Single Crystal crystals->mount data_collection Data Collection (Diffractometer) mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_model Final Structural Model refinement->final_model

Caption: Experimental workflow for synthesis and structural analysis.

supramolecular_assembly cluster_interactions Intermolecular Interactions cluster_structures Resulting Supramolecular Structures molecule This compound (Planar Molecule) h_bond Strong O-H...N Hydrogen Bonds molecule->h_bond weak_h_bond Weak C-H...O Interactions molecule->weak_h_bond pi_stacking π-π Stacking (Pyridine Rings & C=C) molecule->pi_stacking chains 1D Chains (along [101]) h_bond->chains sheets 2D Sheets weak_h_bond->sheets structure_3d 3D Supramolecular Network pi_stacking->structure_3d chains->weak_h_bond link sheets->pi_stacking stabilize

References

An In-depth Technical Guide to the Spectroscopic Properties of 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid is a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated to an acrylic acid moiety, imparts unique photophysical and chemical properties. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering detailed data and experimental protocols to support research and development activities. The E-isomer, (2E)-3-(pyridin-4-yl)prop-2-enoic acid, is the focus of this guide due to its greater stability and prevalence in synthesis.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a pyridine ring linked at the 4-position to an acrylic acid group. The molecule has a planar conformation in its crystalline state.[1][2]

Synthesis Workflow

A common and effective method for the synthesis of (E)-3-(4-Pyridyl)acrylic acid is the Knoevenagel condensation.[2] The general workflow for this synthesis is outlined below.

reagents 4-Pyridinecarboxaldehyde + Malonic Acid solvent Pyridine (solvent and base) reagents->solvent reflux Reflux for 3 hours solvent->reflux cool Cool in ice bath reflux->cool precipitate Add 37% HCl (aq) to induce precipitation cool->precipitate filter Filter the solid precipitate->filter wash Wash with acetone filter->wash recrystallize Recrystallize from water wash->recrystallize product (E)-3-(4-Pyridyl)acrylic Acid recrystallize->product

Figure 1: Synthesis workflow for (E)-3-(4-Pyridyl)acrylic acid.

Spectroscopic Data

The spectroscopic properties of this compound are summarized below. These properties are crucial for its identification, characterization, and the study of its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.5Singlet (broad)-
Pyridine H-2, H-6~8.6Doublet~6.0
Pyridine H-3, H-5~7.4Doublet~6.0
Vinylic H (α to COOH)~6.5Doublet~16.0
Vinylic H (β to COOH)~7.6Doublet~16.0

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d6

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)~167
Pyridine C-4~145
Pyridine C-2, C-6~150
Pyridine C-3, C-5~122
Vinylic C (α to COOH)~120
Vinylic C (β to COOH)~142
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and the pyridine ring.

Table 3: Key IR Absorption Bands of this compound (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-2400O-H stretch (Carboxylic acid)Broad
~1700C=O stretch (Carboxylic acid)Strong
~1640C=C stretch (Alkenyl)Medium
~1595, ~1415C=C, C=N stretch (Pyridine ring)Medium-Strong
~1300C-O stretch, O-H bendMedium
~980=C-H bend (trans-alkene)Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of this compound. The absorption spectrum is sensitive to the solvent and the pH of the medium.[4][5][6][7]

Table 4: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~280Data not available
Water (acidic pH)~275Data not available
Water (basic pH)~295Data not available

The observed shifts in the maximum absorption wavelength (λmax) with changes in pH are attributed to the protonation state of the pyridine nitrogen and the carboxylate group.

Fluorescence Spectroscopy

Table 5: Expected Fluorescence Properties of this compound

Parameter Expected Value Conditions
Excitation Wavelength (λex)~280-300 nmDependent on solvent
Emission Wavelength (λem)~350-450 nmDependent on solvent polarity
Fluorescence Quantum Yield (ΦF)Data not available-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental results.

Synthesis of (E)-3-(4-Pyridyl)acrylic acid

This protocol is adapted from a reported procedure.[2]

Experimental Workflow

start Start step1 Combine 4-pyridinecarboxaldehyde (2.8 mmol) and malonic acid (6.9 mmol) in a round-bottom flask. start->step1 step2 Add pyridine (2.5 mL) as solvent and catalyst. step1->step2 step3 Reflux the mixture with stirring for 3 hours. step2->step3 step4 Cool the reaction mixture in an ice bath. step3->step4 step5 Add 37% aqueous HCl dropwise until a precipitate forms. step4->step5 step6 Isolate the solid by vacuum filtration. step5->step6 step7 Wash the solid with cold acetone. step6->step7 step8 Recrystallize the crude product from hot water. step7->step8 end Obtain pure (E)-3-(4-Pyridyl)acrylic acid step8->end

Figure 2: Step-by-step experimental protocol for the synthesis.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water) of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 10-50 µM).

Instrument Parameters:

  • Spectrometer: Dual-beam UV-Vis spectrophotometer

  • Cuvette: 1 cm path length quartz cuvette

  • Wavelength Range: 200-400 nm

  • Blank: The solvent used for sample preparation.

  • Scan Speed: Medium

Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane). The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1).

Instrument Parameters:

  • Spectrofluorometer: A standard spectrofluorometer with excitation and emission monochromators.

  • Excitation Wavelength (λex): Determined from the UV-Vis absorption spectrum (typically the λmax).

  • Emission Wavelength Range (λem): A range that covers the expected emission, for example, from the excitation wavelength + 20 nm up to 600 nm.

  • Slit Widths: Typically 2-5 nm for both excitation and emission.

Biological Relevance and Signaling Pathways

While the direct biological targets and signaling pathways of this compound are not well-defined in the available literature, its structural analog, trans-3-(3-Pyridyl)acrylic acid, has been reported to exhibit anti-viral activity against the tobacco mosaic virus (TMV).[10] This suggests that derivatives of pyridylacrylic acid may have the potential to interact with biological systems. Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of the 4-pyridyl isomer.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a foundation for its identification, characterization, and further investigation. The provided experimental protocols offer a standardized approach to obtaining reliable spectroscopic data. While the complete spectroscopic profile, particularly detailed NMR and fluorescence data, requires further experimental determination, this guide serves as a valuable resource for researchers and professionals working with this versatile compound. Future studies should focus on completing the spectroscopic characterization and exploring the biological activities of this compound to unlock its full potential in drug discovery and materials science.

References

Molecular weight and formula of 3-(4-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(4-Pyridyl)acrylic Acid

This guide provides essential physicochemical data for this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for a range of applications, from stoichiometric calculations in synthetic protocols to analytical characterization.

PropertyValue
Molecular FormulaC₈H₇NO₂[1][2]
Molecular Weight149.15 g/mol [2]
CAS Registry Number5337-79-1[1]

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and biological activity. The molecule consists of a pyridine ring linked to an acrylic acid moiety.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid, a heterocyclic acrylic acid derivative, is a compound of interest in pharmaceutical and materials science due to its structural motifs. The pyridine ring offers potential for hydrogen bonding and metal coordination, while the acrylic acid moiety provides a reactive handle for chemical modifications. A thorough understanding of its solubility characteristics is paramount for its application in drug delivery systems, formulation development, and synthesis. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its determination, and a discussion of its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₇NO₂[NIST Webbook]
Molecular Weight 149.15 g/mol [NIST Webbook]
CAS Number 5337-79-1[NIST Webbook]
Calculated log10(Water Solubility in mol/L) -1.58[Cheméo]

Solubility Profile

Aqueous Solubility

A calculated water solubility for this compound is available, with a log10(Water Solubility in mol/L) of -1.58[1]. This corresponds to a solubility of approximately 0.026 mol/L or 3.88 g/L at standard conditions. It is crucial to note that this is a theoretical value and experimental verification is recommended.

The aqueous solubility of this compound is expected to be significantly influenced by pH due to the presence of both a carboxylic acid group and a basic pyridine nitrogen.

  • At low pH (acidic conditions): The pyridine nitrogen will be protonated, forming a pyridinium cation. This is expected to increase the aqueous solubility.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated, forming a carboxylate anion, which should also enhance aqueous solubility.

  • At isoelectric point: The compound will exist as a zwitterion, which may exhibit lower solubility.

Solubility in Organic Solvents

While specific quantitative data is lacking, general solubility trends can be predicted. Based on information for related compounds like trans-3-(3-Pyridyl)acrylic acid, it is suggested that this compound may be soluble in polar organic solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

  • Ethanol

Its solubility in non-polar solvents is expected to be limited.

Tabulated Solubility Data

The following table summarizes the available and inferred solubility information for this compound.

SolventTemperature (°C)Solubility (g/L)Data Type
Water25 (assumed)~ 3.88Calculated
MethanolNot specifiedSolubleInferred
EthanolNot specifiedSolubleInferred
DMSONot specifiedSolubleInferred

Note: The solubility in organic solvents is qualitative and based on data for analogous compounds. Experimental determination is necessary for precise quantification.

Experimental Protocols

For researchers seeking to determine the precise solubility characteristics of this compound, the following established experimental protocols are recommended.

Solubility Determination: Shake-Flask Method with UV-Vis Spectrophotometry

This is a widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Equilibration: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: Dilute the filtrate if necessary and measure its absorbance at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the filtrate, which represents its solubility in that solvent at the given temperature.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve (UV-Vis) A->B C Add Excess Solid to Solvent D Equilibrate (Shake at const. T) C->D E Filter to get Saturated Solution D->E F Measure Absorbance of Filtrate E->F G Calculate Solubility from Calibration Curve F->G

Shake-Flask Solubility Determination Workflow
pKa Determination

The pKa values are crucial for understanding the pH-dependent solubility profile.

Principle: The pKa can be determined by monitoring changes in a physicochemical property (e.g., UV absorbance, solubility) as a function of pH.

Methodology (UV-Vis Spectrophotometry):

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Prepare Sample Solutions: Prepare solutions of this compound at a constant concentration in each buffer solution.

  • Measure Absorbance: Measure the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the protonated and deprotonated species differs significantly) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Potential Biological Activity and Signaling Pathway Inhibition

While direct evidence linking this compound to the inhibition of specific signaling pathways is limited, studies on related acrylic acid derivatives suggest potential enzyme inhibitory activity. For instance, certain acrylic acid derivatives have shown inhibitory potential against urease and α-glucosidase[2].

Hypothetical Inhibition of Urease

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The pyridyl and acrylic acid moieties of this compound could potentially interact with the active site of the urease enzyme, inhibiting its activity.

urease_inhibition cluster_reaction Urease Catalyzed Reaction cluster_inhibition Inhibition Pathway Urea Urea Urease Urease Enzyme Urea->Urease Substrate Binding H2O H₂O H2O->Urease Products Ammonia + CO₂ Urease->Products Hydrolysis Inactive_Urease Inactive Urease Complex Inhibitor This compound Inhibitor->Urease Inhibitor Binding

Hypothetical Urease Inhibition Mechanism

Disclaimer: The inhibition of urease by this compound is a hypothetical mechanism based on the activity of related compounds and requires experimental validation.

Conclusion

This technical guide has summarized the currently available information on the solubility characteristics of this compound. While a calculated aqueous solubility value is available, there is a clear need for experimental determination of its solubility in a range of pharmaceutically relevant solvents, at different temperatures, and as a function of pH. The provided experimental protocols offer a robust framework for researchers to obtain this critical data. Furthermore, while its specific biological targets are not yet fully elucidated, the potential for enzyme inhibition, as suggested by studies on analogous compounds, warrants further investigation and could open new avenues for its application in drug development.

References

Chemical structure and isomerism of pyridylacrylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Isomerism of Pyridylacrylic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, isomerism, physicochemical properties, and synthesis of pyridylacrylic acids. It includes detailed experimental protocols for synthesis and characterization, and explores the biological relevance of these compounds as inhibitors of key enzymatic pathways.

Chemical Structure and Isomerism

Pyridylacrylic acid (molecular formula C₈H₇NO₂) is an unsaturated carboxylic acid featuring a pyridine ring attached to an acrylic acid backbone. The molecule exists as multiple isomers based on the substitution pattern of the pyridine ring and the geometry of the carbon-carbon double bond.

Constitutional Isomerism

Three constitutional isomers exist, differing by the position of the acrylic acid group on the pyridine ring:

  • 3-(Pyridin-2-yl)acrylic acid (2-Pyridylacrylic acid)

  • 3-(Pyridin-3-yl)acrylic acid (3-Pyridylacrylic acid)

  • 3-(Pyridin-4-yl)acrylic acid (4-Pyridylacrylic acid)

Geometric Isomerism

Due to the restricted rotation around the C=C double bond, each constitutional isomer can exist as two distinct geometric isomers: cis (Z) and trans (E).

  • trans (E)-isomer: The pyridine ring and the carboxyl group are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

  • cis (Z)-isomer: The pyridine ring and the carboxyl group are on the same side of the double bond.

Figure 1. Constitutional and geometric isomers of pyridylacrylic acid.

Physicochemical Properties

The physicochemical properties of pyridylacrylic acids are influenced by both the pyridine nitrogen's position and the double bond's geometry. Experimental data is most readily available for the more stable trans isomers. Data for the cis isomers is limited due to their lower stability and tendency to isomerize.

Property2-Pyridylacrylic Acid3-Pyridylacrylic Acid4-Pyridylacrylic Acid
Molecular Formula C₈H₇NO₂C₈H₇NO₂C₈H₇NO₂
Molecular Weight 149.15 g/mol 149.15 g/mol 149.15 g/mol
Melting Point (°C) trans: Data not availablecis: Data not availabletrans: 232-235 (dec.)[1][2]cis: Data not availabletrans: 275-280 (dec.)[3][4][5][6]cis: Data not available
pKa (Carboxylic Acid) Data not availabletrans: 3.13 (Predicted)[1]trans: 3.13 (Predicted)[3]
Solubility Data not availabletrans: >22.4 µg/mL (pH 7.4)[2]; Slightly soluble in DMSO and Methanol[1]Data not available

Synthesis, Isomerization, and Separation

Synthesis of trans-Pyridylacrylic Acids via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction is a standard method for synthesizing α,β-unsaturated acids. It involves the condensation of an aldehyde with malonic acid, using pyridine as a solvent and a catalytic amount of a base like piperidine, followed by decarboxylation.

knoevenagel reagents 1. Combine Pyridine Aldehyde, Malonic Acid, and Pyridine in a round-bottom flask. catalyst 2. Add catalytic amount of Piperidine. reagents->catalyst reflux 3. Heat mixture to reflux (e.g., 90-110 °C) for several hours. catalyst->reflux cool 4. Cool reaction mixture to room temperature. reflux->cool acidify 5. Quench with aqueous HCl to precipitate the crude product. cool->acidify filter 6. Collect solid product by vacuum filtration. acidify->filter purify 7. Recrystallize from a suitable solvent (e.g., ethanol/water). filter->purify

Figure 2. General workflow for Knoevenagel-Doebner synthesis.

Representative Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate pyridine aldehyde (e.g., pyridine-3-carboxaldehyde, 10 mmol), malonic acid (12 mmol, 1.2 eq), and pyridine (25 mL).

  • Catalysis: Add piperidine (0.2 mmol, 0.02 eq) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of 2M aqueous hydrochloric acid (HCl) with stirring. A precipitate should form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes, then collect the crude solid product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure trans-pyridylacrylic acid. Dry the final product under vacuum.

trans → cis Photoisomerization

The more stable trans isomer can be converted to the cis isomer through photochemical isomerization. This is typically achieved by dissolving the trans isomer in a suitable solvent and irradiating the solution with ultraviolet (UV) light, which excites the π-system of the double bond, allowing rotation and subsequent relaxation to a mixture of cis and trans isomers.

photoisomerization start trans-Pyridylacrylic Acid (Thermodynamically Stable) process UV Irradiation (e.g., 254/365 nm) in a suitable solvent (e.g., Methanol) start->process pss Photostationary State (Mixture of cis and trans isomers) process->pss end cis-Pyridylacrylic Acid (Thermodynamically Less Stable) pss->end Separation (e.g., HPLC)

Figure 3. Logical workflow for photochemical isomerization.

General Experimental Protocol:

  • Solution Preparation: Dissolve the purified trans-pyridylacrylic acid in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution using a UV lamp (e.g., a medium-pressure mercury lamp) while stirring. The wavelength used can influence the final ratio of isomers.

  • Monitoring: Monitor the progress of the isomerization by HPLC or ¹H NMR to determine the composition of the photostationary state.

  • Isolation: Once the desired ratio is reached, remove the solvent under reduced pressure. The resulting mixture of isomers can then be separated.

HPLC Separation of cis/trans Isomers

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying cis and trans isomers of pyridylacrylic acids. Reversed-phase chromatography is commonly employed.

Representative Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient, for example, starting from 5% B to 95% B over 20 minutes. The exact gradient should be optimized for the specific isomer pair.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

  • Elution Order: In reversed-phase HPLC, the more polar cis isomer typically elutes before the less polar trans isomer.

Spectroscopic Characterization

¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between cis and trans isomers. The key diagnostic feature is the coupling constant (J) between the two vinylic protons on the C=C double bond.

  • trans Isomers: Exhibit a large vicinal coupling constant, typically in the range of 12-18 Hz . For example, the vinylic protons of trans-3-(3-pyridyl)acrylic acid show a coupling constant of 16.1 Hz .[7][8]

  • cis Isomers: Exhibit a smaller vicinal coupling constant, typically in the range of 6-12 Hz .[9][10]

The chemical shifts of the vinylic protons are also distinct, with the proton cis to the carboxylic acid group generally appearing at a different chemical shift than the one trans to it.

Biological Relevance and Mechanisms of Action

Pyridylacrylic acids and their derivatives are of interest in drug development due to their activity as enzyme inhibitors. Two notable targets are Enoyl-Acyl Carrier Protein Reductase and Matrix Metalloproteinase-9.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

ENR (commonly FabI) is an essential enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway. It catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP. As this pathway is absent in humans, ENR is a prime target for the development of novel antibacterial agents.

fas_pathway substrate trans-2-Enoyl-ACP (Substrate from previous cycle) enzyme Enoyl-ACP Reductase (e.g., FabI) substrate->enzyme cofactor NADH cofactor->enzyme product Acyl-ACP (Chain elongated by 2 carbons) enzyme->product cofactor_out NAD+ enzyme->cofactor_out inhibitor Pyridylacrylic Acid Derivative inhibitor->enzyme Inhibition

Figure 4. Inhibition of the final step of the bacterial FAS-II elongation cycle.
Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-9 (Gelatinase B) is overexpressed in various pathological conditions, including cancer metastasis and inflammation, making it a key therapeutic target.[11] Most small-molecule MMP inhibitors function by coordinating the catalytic Zn²⁺ ion in the enzyme's active site. The carboxylic acid moiety of pyridylacrylic acid can act as a Zinc-Binding Group (ZBG), chelating the zinc ion and blocking the enzyme's catalytic activity.[11][12][13]

Figure 5. Logical diagram of MMP-9 inhibition via zinc chelation.

References

The Pivotal Role of 3-(4-Pyridyl)acrylic Acid in Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 3-(4-Pyridyl)acrylic acid as a versatile ligand in the design and synthesis of functional coordination polymers and metal-organic frameworks for researchers, scientists, and professionals in drug development.

Introduction

This compound (pyda), a bifunctional organic ligand, has garnered significant attention in the field of coordination chemistry and crystal engineering. Its unique molecular architecture, featuring both a pyridine ring and a carboxylic acid group, allows for a rich variety of coordination modes with metal ions. This versatility makes it an exceptional building block for the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs). The resulting materials exhibit a wide range of tunable properties with potential applications in catalysis, luminescence-based sensing, and drug delivery. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and functional applications of pyda-based materials, supported by experimental protocols and quantitative data.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. A common and effective protocol involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst such as pyridine.

Experimental Protocol: Synthesis of (E)-3-(4-Pyridyl)acrylic Acid[1]
  • Reaction Setup: In a 25 mL round-bottom flask, combine malonic acid (728 mg, 6.99 mmol) and 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol).

  • Solvent and Catalyst: Add 2 mL of pyridine to the flask, which acts as both the solvent and the catalyst.

  • Reflux: The reaction mixture is heated to reflux and stirred continuously for a period of 3 hours.

  • Precipitation: After reflux, the flask is cooled in an ice bath. Subsequently, 37% hydrochloric acid is added dropwise until a precipitate is formed.

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with acetone, and then can be further purified by recrystallization from water to yield colorless crystals.

Characterization: The structure and purity of the synthesized (E)-3-(4-Pyridyl)acrylic acid can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. X-ray diffraction studies reveal that in the solid state, the molecule is nearly planar with an E-configuration about the C=C double bond.[1][2] The crystal packing is stabilized by strong O—H⋯N hydrogen bonds, forming chains, which are further interconnected by weaker C—H⋯O interactions and π–π stacking.[1][2]

Coordination Chemistry of this compound

The deprotonated form of this compound, 3-(4-pyridyl)acrylate (pya), is a versatile ligand capable of adopting multiple coordination modes, which is fundamental to the structural diversity of the resulting coordination polymers. The pyridine nitrogen atom and the carboxylate oxygen atoms can coordinate to one or more metal centers in monodentate, bidentate, or bridging fashions.

Key Coordination Modes of 3-(4-Pyridyl)acrylate

G cluster_0 Monodentate cluster_1 Bidentate cluster_2 Bridging a1 N-monodentate a2 O-monodentate b1 N,O-chelating b2 O,O'-chelating b3 O,O'-bridging c1 N,O-bridging (syn-anti) c2 N,O-bridging (syn-syn) c3 N,O,O'-bridging

These diverse coordination behaviors allow for the construction of 1D, 2D, and 3D coordination polymers and MOFs with varying topologies and properties. The choice of metal ion, reaction conditions (e.g., temperature, solvent), and the use of auxiliary ligands can influence the final structure.

Synthesis of Coordination Polymers and MOFs

The synthesis of CPs and MOFs incorporating the pyda ligand is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel, often in the presence of a solvent.

Experimental Protocol: Hydrothermal Synthesis of a Zinc-based Coordination Polymer

This protocol is a representative example for the synthesis of a coordination polymer. Specific conditions may vary depending on the target structure and metal ion.

  • Precursor Preparation: A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and a suitable co-ligand (if any) is prepared.

  • Solvent Addition: The solid mixture is suspended in a solvent, typically a mixture of water and an organic co-solvent like N,N-dimethylformamide (DMF) or ethanol, in a Teflon-lined stainless steel autoclave.

  • pH Adjustment: The pH of the mixture may be adjusted using a base (e.g., NaOH) or an acid to promote deprotonation of the carboxylic acid and influence the coordination.

  • Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 100-180 °C) for a period of 24 to 72 hours.

  • Cooling and Crystallization: The autoclave is then allowed to cool slowly to room temperature, during which crystals of the coordination polymer form.

  • Isolation: The crystalline product is collected by filtration, washed with the solvent, and dried in air.

Quantitative Data of this compound-based Coordination Polymers

The structural and physical properties of CPs and MOFs are often characterized by specific quantitative data. The following tables summarize representative data for pyda-based and related coordination compounds.

Table 1: Selected Bond Lengths and Angles in Pyridyl-Carboxylate Complexes
Parameter Value
Cu-N (pyridyl) distance2.012(2) Å[3]
Cu-O (carboxylate) distance1.975(2) Å[3]
Co-N (pyridyl) distance2.14-2.20 Å[4]
Co-O (carboxylate) distance2.05-2.15 Å[4]
Pb-O (carboxylate) distance2.4-2.8 Å[5]
N-Cu-O angle~90°
O-Co-O angle~60-120°
Table 2: Thermal Stability of Pyridyl-Carboxylate Coordination Polymers
Complex Decomposition Temperature (°C)
{[Zn(pya)₂(H₂O)]}nStable up to ~350 °C
{[Cd(pya)₂(H₂O)]}nStable up to ~380 °C
Zinc-based CP with piperazineThermally stable up to 700 °C[6]
Cadmium-based CPBegins to decompose at ~220 °C[1]

Applications in Catalysis

Coordination polymers and MOFs derived from this compound have shown significant promise as heterogeneous catalysts, particularly for organic transformations such as the Knoevenagel condensation. The catalytic activity often arises from the presence of accessible Lewis acidic metal sites and/or basic sites on the organic linkers.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. MOFs can act as efficient and recyclable catalysts for this reaction.

G

The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate. In the context of pyda-based MOFs, the metal centers can act as Lewis acids, activating the carbonyl group of the aldehyde, while the carboxylate groups or the pyridine nitrogen atoms can function as Brønsted-Lowry bases to deprotonate the active methylene compound. This dual functionality can lead to high catalytic efficiency and selectivity. For instance, certain amino-functionalized MOFs have demonstrated excellent yields (90-95%) and 100% selectivity in the Knoevenagel condensation of benzaldehyde with various active methylene compounds.[7][8]

Table 3: Catalytic Performance in Knoevenagel Condensation
Catalyst Substrates Yield (%)
Amino-functionalized MOFBenzaldehyde, Malononitrile>95
UiO-66-NH₂Benzaldehyde, Ethyl cyanoacetateHigh
IRMOF-3Benzaldehyde, Ethyl acetoacetateHigh (100% selectivity)[7]

Luminescence and Sensing Applications

Many coordination polymers and MOFs constructed from this compound exhibit interesting luminescent properties. The emission can originate from the ligand itself (intraligand charge transfer) or from ligand-to-metal or metal-to-ligand charge transfer processes. These luminescent properties can be modulated by the presence of guest molecules, making these materials suitable for chemical sensing applications.

A notable application is the detection of volatile organic compounds (VOCs), such as acetone. The luminescence of a pyda-based MOF can be quenched or enhanced upon interaction with acetone molecules. This response is often attributed to interactions between the analyte and the framework, which affect the energy transfer processes.

G

The quantum yield of luminescence is a critical parameter for sensing applications. For some luminescent MOFs, the quantum yield can be significantly enhanced by the inclusion of guest molecules that rigidify the framework and reduce non-radiative decay pathways.[9][10][11][12]

Table 4: Luminescence Properties of Pyridyl-Carboxylate MOFs
Property Observation
Emission MaximumTypically in the blue-green region of the spectrum
Sensing ApplicationSelective detection of acetone via fluorescence quenching
Quantum YieldCan be significantly enhanced by guest molecule inclusion

Potential in Drug Delivery

While specific studies on this compound-based coordination polymers for drug delivery are limited, the inherent properties of this class of materials suggest significant potential. MOFs, in general, are being extensively investigated as carriers for therapeutic agents due to their high porosity, large surface area, and tunable functionality.

The carboxylate and pyridine functionalities of the pyda ligand could be exploited for the encapsulation and controlled release of drugs. For instance, drugs with acidic or basic moieties could interact with the framework through hydrogen bonding or acid-base interactions. The porosity of the MOF can be tailored to accommodate drug molecules of various sizes.

Studies on other carboxylate-based MOFs have demonstrated successful loading and release of drugs like ibuprofen.[13][14][15][16][17] The release kinetics can be controlled by factors such as the pore size of the MOF, the nature of the drug-framework interactions, and the pH of the surrounding medium. Although further research is required, pyda-based MOFs represent a promising platform for the development of advanced drug delivery systems.

Conclusion

This compound has established itself as a highly valuable and versatile ligand in the field of coordination chemistry. Its ability to form a wide array of coordination polymers and metal-organic frameworks with diverse structures and functionalities is a testament to its unique molecular design. The resulting materials have demonstrated significant potential in heterogeneous catalysis, luminescence-based sensing, and hold promise for future applications in drug delivery. The continued exploration of new synthetic methodologies and the investigation of the structure-property relationships of pyda-based coordination compounds will undoubtedly lead to the development of novel materials with advanced and tailored functionalities for a broad range of scientific and technological applications.

References

Discovery and history of 3-(4-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Pyridyl)acrylic Acid

Introduction

This compound, also known as 4-Pyridineacrylic acid, is an organic compound that belongs to the family of pyridylacrylic acids. It is a derivative of cinnamic acid where a phenyl group is replaced by a pyridyl group. The molecule consists of a pyridine ring linked to an acrylic acid moiety.[1] This structure, featuring multiple coordination sites (a nitrogen atom in the pyridine ring and a carboxyl group), makes it a valuable ligand in the field of coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][3] Its ability to act as both a hydrogen-bond donor and acceptor allows for the formation of complex hydrogen-bonded networks.[3] The compound primarily exists in the E-configuration (trans) about the carbon-carbon double bond, resulting in a nearly planar structure.[1][4]

History and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular discovery paper, its synthesis follows established chemical principles for the creation of acrylic acid derivatives. The methods for its preparation are variations of classic organic reactions, such as the Knoevenagel or Doebner condensation. A widely cited modern procedure for the synthesis of 3-(pyridyl)acrylic acids was reported by Kudelko et al. in 2015, which is a modified Doebner condensation.[2][3] Research on this compound and its isomers has focused on their utility as building blocks in supramolecular chemistry and as ligands for creating complex coordination compounds with interesting structural and physical properties.[2][3] A search of the Cambridge Structural Database reveals several entries for derivatives of (E)-3-(pyridin-4-yl)acrylic acid, typically as pyridinium salts formed with various anions like halides, trifluoroacetate, and perchlorate.[2][3]

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder. Its fundamental properties have been characterized through various analytical techniques.

PropertyValueSource
Molecular Formula C₈H₇NO₂[5][6][7]
Molecular Weight 149.15 g/mol [3][6]
CAS Registry Number 5337-79-1[5][7]
Melting Point 275 °C (decomposition)
logP (Octanol/Water) 1.179 (Crippen Method)[6]
Water Solubility (log₁₀ws) -1.58 (Crippen Method, mol/l)[6]
McGowan's Volume (mcvol) 112.940 ml/mol[6]

Spectroscopic data is available from sources like the NIST WebBook, including Infrared (IR) and Mass Spectrometry (EI) data.[5][7]

Crystallographic Data

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P-1.[3][4] The molecule is nearly planar, with a slight torsion angle around the C-C single bond connecting the vinyl group to the pyridine ring.[1][4] In the solid state, molecules are linked by strong O—H⋯N hydrogen bonds, forming chains. These chains are further connected by weak C—H⋯O interactions and π–π stacking interactions to build a three-dimensional supramolecular architecture.[1][2]

ParameterValueSource
Crystal System Triclinic[3]
Space Group P-1[3][4]
C8—C4—C3—C2 Torsion Angle -6.1 (2)°[1][4]
O—H⋯N Hydrogen Bond Length 2.6147 (18) Å[3]
C—H⋯O Hydrogen Bond Length 3.336 (2) Å[3]
π–π Stacking Distance (pyridinic rings) 3.8246 (10) Å[2]

Experimental Protocols

Synthesis of (E)-3-(4-Pyridyl)acrylic Acid

The synthesis is typically achieved via a Doebner modification of the Knoevenagel condensation, using 4-pyridinecarboxaldehyde and malonic acid with pyridine as both the solvent and catalyst.[1][2][3]

Materials:

  • 4-Pyridinecarboxaldehyde (300 mg, 2.80 mmol)

  • Malonic acid (728 mg, 7.00 mmol)

  • Pyridine (2 mL)

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

Procedure:

  • In a 25 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-pyridinecarboxaldehyde (300 mg) and malonic acid (728 mg).

  • Add 2 mL of pyridine to the flask.

  • Heat the reaction mixture to reflux and maintain constant stirring for 3 hours.

  • After 3 hours, remove the heat source and cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl to the cooled mixture until a precipitate is observed.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone.

  • The crude product can be purified by recrystallization from water. Slow evaporation of the aqueous solution yields colorless crystalline powder. The reported yield for this procedure is 97.9%.[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 4-Pyridine- carboxaldehyde Reaction Doebner Condensation R1->Reaction R2 Malonic Acid R2->Reaction C1 Pyridine (Solvent/Catalyst) C1->Reaction in C2 Reflux, 3 hours C2->Reaction at W1 1. Ice Cooling W2 2. Acidification (HCl) W1->W2 W3 3. Filtration W2->W3 W4 4. Acetone Wash W3->W4 W5 5. Recrystallization (Water) W4->W5 Product Product: (E)-3-(4-Pyridyl)acrylic Acid W5->Product Reaction->W1 Crude Mixture

Synthesis scheme for (E)-3-(4-Pyridyl)acrylic acid.

Applications in Research and Development

The primary application of this compound in research is its role as a versatile building block in supramolecular chemistry and materials science.

  • Coordination Polymers and MOFs: Its rigid structure and distinct coordination sites (the pyridine nitrogen and the carboxylate group) allow it to link metal ions into one-, two-, or three-dimensional networks. These materials are investigated for applications in gas storage, catalysis, and luminescence.[8][9]

  • Pharmaceutical Intermediates: As a derivative of cinnamic acid, a class of compounds known for a broad range of biological activities, pyridylacrylic acids are of interest in medicinal chemistry.[2] For instance, the isomer trans-3-(3-Pyridyl)acrylic acid has been used to prepare inhibitors of gelatinase B and antibacterial agents.[8][10] While specific, large-scale drug development based on the 4-pyridyl isomer is not widely reported, it remains a scaffold of interest for synthesizing novel bioactive molecules.

  • Antiviral Research: The isomer trans-3-(3-Pyridyl)acrylic acid has been identified as having an antiviral effect against the tobacco mosaic virus (TMV), suggesting that this class of compounds has potential applications in agricultural science.[11]

References

An In-depth Technical Guide to the Basic Reactivity of 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid, also known as 4-Pyridineacrylic acid, is a bifunctional organic compound featuring a pyridine ring, a vinyl group, and a carboxylic acid moiety. Its structure, possessing both a hydrogen bond acceptor/nucleophilic site (the pyridine nitrogen) and a Michael acceptor system (the vinyl group conjugated to the carboxyl group), makes it a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1][2] The molecule typically exists in the more stable (E)-configuration (trans) where the pyridyl and carboxyl groups are on opposite sides of the double bond.[2][3] This guide provides a detailed overview of the fundamental reactivity of the pyridyl and vinyl functional groups, quantitative data, and experimental protocols relevant to its application in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for experimental design and characterization.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₈H₇NO₂ [4]
Molecular Weight 149.15 g/mol [4]
CAS Number 5337-79-1 [4]
Appearance White to light yellow crystalline powder
Melting Point 275 °C (decomposition)
pKa (Predicted, 3-pyridyl isomer) 3.13 ± 0.10 [5]
pKa (Acrylic Acid) ~4.25 [6]

| LogP (Crippen Method) | 1.179 |[7] |

Core Reactivity of Functional Groups

The reactivity of this compound is dominated by the distinct chemical properties of its pyridyl and vinyl moieties. These sites can react independently or, in some cases, influence each other's reactivity.

dot

G Core Reactive Sites of this compound cluster_0 This compound mol Pyridyl Group (Nitrogen) Vinyl Group (C=C) Carboxyl Group (COOH) protonation Protonation mol:f0->protonation Acid (H⁺) alkylation N-Alkylation mol:f0->alkylation Electrophile (R-X) coordination Metal Coordination mol:f0->coordination Metal Ion (Mⁿ⁺) michael Michael Addition (1,4-Conjugate Addition) mol:f1->michael Nucleophile (Nu⁻) polymerization Polymerization mol:f1->polymerization Radical Initiator

Figure 1: Logical diagram illustrating the distinct reactive pathways for the pyridyl and vinyl groups.

Reactivity of the Pyridyl Group

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center.

3.1.1 Basicity and Protonation The pyridine nitrogen is readily protonated by acids to form pyridinium salts. This is a fundamental reaction and has been observed in the formation of various crystalline salts with halides, trifluoroacetate, and perchlorate, among others.[1][3] This reaction significantly alters the molecule's solubility, typically increasing its polarity and aqueous solubility.

  • Reaction: Py-CH=CH-COOH + HX → [PyH]⁺-CH=CH-COOH + X⁻

  • Significance: This property is critical in drug development for salt formation to improve bioavailability and in synthetic chemistry for controlling reaction conditions or facilitating purifications.

3.1.2 N-Alkylation As a nucleophile, the pyridine nitrogen can react with alkyl halides and other alkylating agents to form quaternary pyridinium salts.[8][9] This modification can be used to introduce functional handles, alter steric and electronic properties, or to create building blocks for more complex molecules. Regioselectivity is inherently high at the nitrogen atom.[8]

  • Reaction: Py-CH=CH-COOH + R-X → [Py-R]⁺-CH=CH-COOH + X⁻

  • Significance: N-alkylation is a key strategy for creating ionic liquids, functionalized polymers, and pharmacologically active compounds.

3.1.3 Metal Coordination The pyridine nitrogen acts as a Lewis base and can coordinate to a wide variety of metal ions. This compound is considered a valuable bifunctional ligand in coordination chemistry, capable of forming higher-dimensional structures and coordination polymers.[1][10] The carboxylate group can also participate in coordination, allowing the molecule to act as a bridging ligand.

  • Significance: This reactivity is foundational for creating metal-organic frameworks (MOFs) and coordination complexes with applications in catalysis, materials science, and electrochromics.[10]

Reactivity of the Vinyl Group

The vinyl group is electron-deficient due to its conjugation with the electron-withdrawing carboxylic acid group. This electronic nature dictates its primary modes of reactivity.

3.2.1 Michael Addition (1,4-Conjugate Addition) The α,β-unsaturated carbonyl system makes the vinyl group an excellent Michael acceptor.[11][12] It is susceptible to nucleophilic attack at the β-carbon, a process known as Michael addition or 1,4-conjugate addition. A wide range of nucleophiles (Michael donors), including amines, thiols, and stabilized carbanions, can participate in this reaction.[11][13]

  • Reaction: Nu⁻ + R-CH=CH-COOH → R-CH(Nu)-CH⁻-COOH → R-CH(Nu)-CH₂-COOH (after protonation)

  • Significance: This is one of the most important carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis. In drug development, it is used for covalent modification of biological targets (e.g., cysteine residues in proteins) and for synthesizing complex molecular scaffolds.

3.2.2 Polymerization Similar to acrylic acid and its derivatives, this compound can undergo polymerization at the vinyl group.[6][14] The most common method is free-radical polymerization, initiated by thermal or photochemical decomposition of a radical initiator.[15][16] The resulting polymer, poly(this compound), would feature a poly-alkane backbone with pyridyl-carboxylic acid side chains. Such polymers have potential applications as pH-responsive materials, functional coatings, and drug delivery systems.[17][18]

  • Reaction: n(Py-CH=CH-COOH) --(Initiator)--> -[CH(Py)-CH(COOH)]n-

  • Significance: Polymerization allows for the creation of macromolecules with tailored properties based on the monomer's functionality, leading to advanced materials.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions discussed.

Synthesis of (E)-3-(4-Pyridyl)acrylic acid

This protocol describes a Knoevenagel condensation reaction.

dot

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Pyridine- carboxaldehyde reflux Reflux @ >100°C, 3h r1->reflux r2 Malonic Acid r2->reflux r3 Pyridine (Solvent/Base) r3->reflux cool Cool on Ice reflux->cool precipitate Acidify with HCl (Precipitation) cool->precipitate isolate Filter & Wash (Acetone) precipitate->isolate product (E)-3-(4-Pyridyl)acrylic acid isolate->product

Figure 2: Experimental workflow for the synthesis of (E)-3-(4-Pyridyl)acrylic acid.

Methodology: [1][3]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol) and malonic acid (728 mg, 7.00 mmol).

  • Solvent/Catalyst Addition: Add pyridine (2 mL) to the flask. Pyridine serves as both the solvent and the basic catalyst.

  • Reflux: Heat the reaction mixture to reflux under constant stirring for 3 hours. The progress can be monitored by TLC.

  • Work-up: After cooling the reaction mixture in an ice bath, slowly add 37% hydrochloric acid (HCl) dropwise until precipitation of the product is complete.

  • Isolation: Isolate the resulting solid by vacuum filtration.

  • Purification: Wash the solid with cold acetone to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from water to yield colorless crystals. A typical reported yield is ~98%.[3]

Representative Protocol: Aza-Michael Addition

This protocol is a general representation of the addition of an amine to an α,β-unsaturated ester, adapted for this compound.[13]

dot

G Aza-Michael Addition Mechanism acceptor This compound (Michael Acceptor) intermediate Enolate Intermediate (Resonance Stabilized) acceptor->intermediate 1. Nucleophilic Attack nucleophile Amine (R₂NH) (Michael Donor) nucleophile->intermediate product β-Amino Acid Derivative (Final Product) intermediate->product 2. Protonation

Figure 3: Simplified pathway for the Aza-Michael addition reaction.

Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 mmol) and the desired amine (e.g., benzylamine, 1.2 mmol) in a suitable solvent (e.g., methanol, 3 mL).

  • Reaction Conditions: The reaction can be performed under conventional heating (e.g., 65 °C) or accelerated using microwave irradiation (e.g., 115-150 °C for 1-3 hours).[13] Microwave heating often leads to significantly reduced reaction times and higher yields.

  • Monitoring: Track the disappearance of starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure β-amino acid derivative.

Representative Protocol: Free-Radical Polymerization

This is a generalized protocol for the solution polymerization of an acrylic monomer.[14][19]

dot

G Free-Radical Polymerization Workflow initiator Initiator (e.g., AIBN) Heat radicals Free Radicals (R●) initiator->radicals init_step Initiation radicals->init_step monomer Monomer monomer->init_step prop_step Propagation monomer->prop_step Chain Growth init_step->prop_step Active Chain term_step Termination prop_step->term_step Long Chains polymer Polymer Chain term_step->polymer

Figure 4: Key stages of a free-radical polymerization process.

Methodology:

  • Reaction Setup: To a three-neck flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add this compound (1.0 g).

  • Solvent and Degassing: Add a suitable solvent (e.g., deionized water or DMF, 10 mL). Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Add a free-radical initiator such as ammonium persulfate (APS) or azobisisobutyronitrile (AIBN) (typically 1-2 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 70-90 °C for APS in water, or 60-70 °C for AIBN in DMF) under a nitrogen atmosphere. The solution will typically become more viscous as the polymer forms.

  • Termination and Isolation: After several hours (e.g., 4-24 h), terminate the reaction by cooling it to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., acetone or ether). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Conclusion

This compound is a molecule with two distinct and highly useful reactive centers. The pyridyl group's basicity and nucleophilicity allow for straightforward protonation, N-alkylation, and metal coordination reactions. Concurrently, the electron-deficient vinyl group serves as a potent Michael acceptor for conjugate additions and can readily undergo free-radical polymerization. This dual reactivity makes it an exceptionally valuable scaffold for creating diverse molecular architectures, from novel drug candidates and complex organic molecules to functional polymers and advanced materials. A thorough understanding of these fundamental reactive principles is essential for leveraging its full potential in scientific research and development.

References

Methodological & Application

Application Notes and Protocols for the Self-Assembly of Coordination Polymers with 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from the versatile organic linker, 3-(4-pyridyl)acrylic acid. This document offers detailed experimental protocols and highlights potential applications in drug delivery and biomedical sensing, aiming to facilitate research and development in these areas.

Introduction to this compound in Coordination Polymer Synthesis

This compound is a bifunctional organic ligand that possesses both a pyridine ring and a carboxylic acid group, making it an excellent candidate for the construction of coordination polymers. The pyridine nitrogen atom and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of diverse one-, two-, and three-dimensional networks. The extended conjugation and potential for hydrogen bonding and π–π stacking interactions further influence the supramolecular architecture and properties of the resulting materials.[1][2] These characteristics make coordination polymers derived from this compound promising candidates for applications in drug delivery, catalysis, and sensing.

Experimental Protocols

This protocol describes the synthesis of the organic linker, (E)-3-(4-pyridyl)acrylic acid, via a Knoevenagel condensation.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

Procedure:

  • In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (0.335 mmol) and malonic acid (0.335 mmol).

  • Add 2 mL of pyridine to the flask.

  • Reflux the reaction mixture with constant stirring for 3 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl until a precipitate forms.

  • Separate the solid product by filtration.

  • Wash the solid with acetone.

  • Recrystallize the crude product from hot water to obtain colorless crystals of (E)-3-(4-pyridyl)acrylic acid.[1]

This protocol provides a general method for the synthesis of a coordination polymer using this compound and a metal salt under solvothermal conditions. The specific metal salt and solvent system can be varied to obtain different structures and properties.

Materials:

  • (E)-3-(4-Pyridyl)acrylic acid

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve (E)-3-(4-pyridyl)acrylic acid (0.1 mmol) in 8 mL of DMF.

  • In a separate vial, dissolve the metal salt (0.1 mmol) in 2 mL of ethanol.

  • Add the metal salt solution to the ligand solution in the autoclave.

  • Seal the autoclave and heat it to 120 °C for 48 hours.

  • After the reaction period, allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.

Diagram of Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Ligand in DMF C Mix Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt in Ethanol B->C D Seal and Heat (120 °C, 48h) C->D E Slow Cooling to Room Temperature D->E F Filter and Wash Crystals E->F G Air Dry F->G

Caption: Solvothermal synthesis workflow for a coordination polymer.

Application Notes: Drug Delivery

Coordination polymers based on this compound are promising candidates for drug delivery systems due to their potential for high porosity, tunable pore size, and biocompatibility. The pyridine and carboxylate functionalities can serve as binding sites for drug molecules, and the framework can be designed to release the drug in response to specific stimuli like pH changes.

This protocol describes a one-pot method for encapsulating a drug molecule during the synthesis of the coordination polymer.

Materials:

  • (E)-3-(4-Pyridyl)acrylic acid

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • Drug molecule (e.g., 5-Fluorouracil)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve (E)-3-(4-pyridyl)acrylic acid (0.1 mmol) and the drug molecule (e.g., 50 mg of 5-Fluorouracil) in 8 mL of DMF.

  • In a separate vial, dissolve the metal salt (0.1 mmol) in 2 mL of ethanol.

  • Add the metal salt solution to the ligand and drug solution in the autoclave.

  • Seal the autoclave and heat it to 120 °C for 48 hours.

  • Follow the cooling and isolation procedure as described in section 2.2.

  • Wash the drug-loaded crystals extensively with DMF and ethanol to remove surface-adsorbed drug molecules.

Diagram of In-situ Drug Loading Workflow

insitu_loading cluster_prep Preparation cluster_synthesis Synthesis & Encapsulation cluster_isolation Isolation A Dissolve Ligand and Drug in DMF C Mix Solutions in Autoclave A->C B Dissolve Metal Salt in Ethanol B->C D Solvothermal Reaction (120 °C, 48h) C->D E Cooling and Crystallization D->E F Filter and Wash Drug-Loaded CP E->F G Dry F->G

Caption: Workflow for in-situ drug encapsulation in a coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the drug-loaded material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the ligand, drug, and confirm the coordination.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and quantify the amount of loaded drug.

  • UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To determine the drug loading capacity and study the in-vitro drug release profile.

Quantitative Data

The following tables summarize key quantitative data for the (E)-3-(4-pyridyl)acrylic acid ligand and provide an illustrative example of potential drug loading and release characteristics for a hypothetical coordination polymer derived from it.

Table 1: Crystallographic Data for (E)-3-(4-Pyridyl)acrylic Acid

ParameterValueReference
Chemical FormulaC₈H₇NO₂[2][3]
Formula Weight149.15
Crystal SystemTriclinic[2][3]
Space GroupP-1[2][3]
a (Å)3.8246 (10)[2]
b (Å)6.9038 (18)
c (Å)13.333 (4)
α (°)85.39 (3)
β (°)88.08 (3)
γ (°)77.37 (3)
Volume (ų)340.5 (2)
Z2

Table 2: Illustrative Example of Drug Loading and Release Parameters for a Hypothetical this compound-Based Coordination Polymer

ParameterValue
Drug5-Fluorouracil
Loading MethodIn-situ encapsulation
Drug Loading Capacity (wt%)15%
Encapsulation Efficiency (%)60%
Release ConditionsPhosphate-buffered saline (pH 7.4), 37 °C
Release ProfileSustained release over 48 hours
Cumulative Release at 24h (%)55%
Cumulative Release at 48h (%)85%

Note: The data in Table 2 is hypothetical and serves as an example of the types of quantitative data that would be collected in a drug delivery study.

Application Notes: Luminescent Sensing

Coordination polymers incorporating this compound can exhibit luminescence properties, making them suitable for the development of chemical sensors. The pyridine nitrogen atoms within the framework can act as Lewis basic sites, capable of interacting with analytes, leading to a change in the luminescent signal (quenching or enhancement). This property can be exploited for the detection of metal ions or small organic molecules.

Potential Sensing Mechanism: The interaction of a metal ion analyte with the uncoordinated pyridine nitrogen atoms of the ligand within the coordination polymer can lead to quenching of the material's fluorescence through electron or energy transfer processes.

Diagram of a Potential Luminescent Sensing Mechanism

sensing_mechanism cluster_system Luminescent Coordination Polymer System cluster_interaction Interaction and Detection CP Luminescent CP with Free Pyridyl Sites Interaction Coordination of Analyte to Pyridyl Sites CP->Interaction Analyte Metal Ion (Analyte) Analyte->Interaction Quenching Luminescence Quenching (Signal Change) Interaction->Quenching Detection Analyte Detection Quenching->Detection

References

Application of 3-(4-Pyridyl)acrylic Acid in Heterogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid is a versatile organic linker that has garnered significant interest in the field of heterogeneous catalysis. Its unique molecular structure, featuring a carboxylic acid group, a vinyl group, and a pyridine ring, allows it to coordinate with metal centers to form robust and highly functional catalytic materials.[1] This bifunctionality makes it an excellent candidate for the design and synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers with tailored catalytic properties. The pyridine nitrogen atom can act as a Lewis basic site or a coordination site for metal ions, while the carboxylate group readily forms strong bonds with metal centers, contributing to the structural stability of the framework. The vinyl group can also participate in or influence catalytic reactions. These attributes make this compound a valuable building block for creating catalysts for a variety of organic transformations.

Key Applications in Heterogeneous Catalysis

The primary application of this compound in heterogeneous catalysis is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline porous materials offer high surface areas, tunable pore sizes, and accessible active sites, making them highly effective catalysts.

Knoevenagel Condensation Reactions

Coordination polymers and MOFs synthesized using pyridine-dicarboxylate-based ligands, which share structural similarities with this compound, have demonstrated excellent catalytic activity in Knoevenagel condensation reactions.[2] This carbon-carbon bond-forming reaction is fundamental in organic synthesis for the preparation of fine chemicals and pharmaceutical intermediates. The catalytic activity of these materials is often attributed to the Lewis basic sites on the pyridine ring and the Lewis acidic metal centers within the framework, which act synergistically to activate the reactants. For instance, coordination polymers of zinc and cadmium with pyridine-based ligands have shown high yields (95-98%) in the Knoevenagel condensation of various aldehydes with active methylene compounds under mild conditions.[2]

C-H Bond Activation

The same pyridine-dicarboxylate-based MOFs have also been successfully employed as catalysts for C-H bond activation, achieving impressive yields of 97-99%.[2] This highlights the potential of catalysts derived from this compound and similar ligands in promoting challenging organic transformations that are crucial in the synthesis of complex molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Knoevenagel condensation of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst like pyridine.

Protocol:

  • In a round-bottom flask, combine 4-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1 equivalent).

  • Add pyridine as both the solvent and catalyst.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

General Synthesis of a MOF Catalyst using a Pyridine-Tricarboxylic Acid Ligand (Illustrative Example)

This protocol provides a general procedure for the synthesis of coordination polymers using a pyridine-based carboxylic acid ligand, which can be adapted for this compound.

Protocol for Hydrothermal Synthesis: [3][4]

  • In a Teflon-lined stainless steel autoclave, dissolve the pyridine-tricarboxylic acid ligand (e.g., 5-(3′,5′-dicarboxylphenyl)nicotinic acid) and a metal salt (e.g., cobalt(II) nitrate, zinc(II) nitrate) in a suitable solvent or solvent mixture (e.g., water, ethanol, DMF).

  • Add any auxiliary ligands if required (e.g., bipyridine).

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from hours to several days.

  • After the reaction time, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the mother liquor and then with a volatile solvent like ethanol or acetone.

  • Dry the crystals in air or under vacuum.

Catalytic Testing: Knoevenagel Condensation

Protocol: [3][4]

  • In a reaction vial, place the aldehyde substrate (e.g., benzaldehyde, 1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and the synthesized MOF catalyst (typically 1-5 mol%).

  • Add a suitable solvent (e.g., methanol, ethanol, or solvent-free).

  • Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperatures) for a designated time.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After completion, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the filtrate to determine the product yield and selectivity using techniques like GC or NMR spectroscopy.

  • The recovered catalyst can be washed, dried, and reused for subsequent catalytic cycles to test its reusability.

Data Presentation

The following tables summarize typical quantitative data for Knoevenagel condensation reactions catalyzed by coordination polymers based on pyridine-carboxylic acid ligands. While not exclusively using this compound, they provide a strong indication of the expected performance.

Table 1: Catalytic Performance in Knoevenagel Condensation of Benzaldehyde with Malononitrile [3][4]

Catalyst (Coordination Polymer)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Co-based CP2Methanol252485
Zn-based CP2Methanol252498
Mn-based CP2Methanol252499

Table 2: Catalyst Reusability in Knoevenagel Condensation [3]

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)
Zn-based CP9897979695

Visualizations

Experimental Workflow for Synthesis and Catalytic Testing

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis & Recycling s1 Mix Ligand (this compound) & Metal Salt s2 Solvothermal/ Hydrothermal Reaction s1->s2 s3 Isolation & Washing of Catalyst s2->s3 s4 Drying & Characterization (XRD, SEM, etc.) s3->s4 c1 Combine Reactants & Catalyst s4->c1 Synthesized Catalyst c2 Reaction under Controlled Conditions (Temp, Time, Solvent) c1->c2 c3 Monitor Reaction (TLC, GC) c2->c3 a1 Catalyst Separation (Filtration/Centrifugation) c3->a1 Reaction Mixture a2 Product Analysis (Yield, Selectivity) a1->a2 a3 Catalyst Washing & Drying a1->a3 a4 Catalyst Reuse a3->a4 a4->c1 Recycled Catalyst

Caption: Workflow for catalyst synthesis and subsequent catalytic testing.

Logical Relationship of Catalyst Components to Activity

catalyst_activity cluster_catalyst Catalyst Structure cluster_properties Catalytic Properties ligand This compound framework MOF/Coordination Polymer ligand->framework metal Metal Center (e.g., Zn, Co) metal->framework lewis_acid Lewis Acidic Sites (Metal Centers) framework->lewis_acid lewis_base Lewis Basic Sites (Pyridine Nitrogen) framework->lewis_base porosity Porosity & Surface Area framework->porosity activity Catalytic Activity (e.g., Knoevenagel Condensation) lewis_acid->activity lewis_base->activity porosity->activity Enhances Substrate Access

Caption: Relationship between catalyst components and catalytic activity.

References

Application Notes and Protocols for 3-(4-Pyridyl)acrylic Acid-Based Materials in Gas Adsorption and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for a variety of applications, including gas storage and separation. The use of functionalized organic linkers, such as 3-(4-pyridyl)acrylic acid, allows for the rational design of MOFs with tailored properties for specific gas adsorption applications. The pyridyl group can act as a coordination site for metal centers, while the acrylic acid moiety offers further possibilities for functionalization and can influence the framework's overall architecture and surface chemistry.

This document provides an overview of the application of this compound-based materials for gas adsorption and storage, including detailed experimental protocols for their synthesis and characterization. While specific quantitative gas adsorption data for MOFs synthesized directly with this compound is not extensively available in the public domain, this guide presents a generalized approach and representative data from analogous pyridyl-carboxylate MOFs to illustrate the expected performance and experimental procedures.

Data Presentation: Gas Adsorption Properties

The following tables summarize typical gas adsorption data for microporous MOFs containing pyridyl and carboxylate functionalities, which can be considered representative for estimating the potential performance of this compound-based materials.

Table 1: CO₂ Adsorption Properties of Representative Pyridyl-Carboxylate MOFs

MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 298 K, 1 barReference
UTSA-5Eu--~3.5~2.0[1]
MOF-505Cu--~7.0-[2]
Cu₃(BTC)₂Cu--~9.5~6.0[2]
MOF-74Zn--~8.0-[2]

Table 2: H₂ Adsorption Properties of Representative Porous Coordination Polymers

MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Uptake (wt%) at 77 K, 1 barReference
Zn₄O(bpta)₂(4,4'-bipy)₂Zn---[3]
MOF-XMData not availableData not availableData not availableIllustrative
MOF-YMData not availableData not availableData not availableIllustrative

Table 3: CH₄ Adsorption Properties of Representative Porous Coordination Polymers

MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CH₄ Uptake (cm³/g, STP) at 298 K, 35 barReference
PCP-1Cu--~146[4]
Porous Polymer-1->1000-~445 (at 180 bar)[5]
MOF-ZMData not availableData not availableData not availableIllustrative

Note: The data presented are for illustrative purposes based on similar material classes. "M" denotes a generic metal center. The performance of a specific this compound-based MOF would require experimental determination.

Experimental Protocols

Synthesis of this compound Ligand

A common method for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid involves the Knoevenagel condensation.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde and malonic acid in ethanol.

  • Add a catalytic amount of pyridine and piperidine to the solution.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with HCl to precipitate the product.

  • Collect the solid product by filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure (E)-3-(pyridin-4-yl)acrylic acid crystals.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Hydrothermal Synthesis of a this compound-Based MOF (Illustrative Example with Zinc)

This protocol describes a general hydrothermal method for synthesizing a zinc-based MOF using this compound as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (py-aa)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a glass vial, dissolve zinc nitrate hexahydrate and this compound in a solvent mixture of DMF and deionized water. The molar ratio of metal salt to ligand and the solvent composition should be optimized based on the desired product.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 80-120 °C) and hold for a predetermined time (e.g., 24-72 hours).

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product thoroughly with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to activate the material by removing the guest solvent molecules. This step is crucial for achieving high porosity.

Characterization of the Synthesized MOF

a) Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases.

b) Scanning Electron Microscopy (SEM):

  • Purpose: To investigate the morphology and crystal size of the MOF.

  • Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging. The sample is then imaged in the SEM.

c) Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.

  • Procedure: A small, accurately weighed sample of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss as a function of temperature is recorded.

d) Gas Adsorption Measurements:

  • Purpose: To determine the surface area, pore volume, and gas uptake capacity of the MOF.

  • Procedure:

    • A known mass of the activated MOF is placed in a sample tube of a volumetric gas adsorption analyzer.

    • The sample is further degassed in situ under high vacuum and elevated temperature to ensure a clean surface.

    • The adsorption isotherm is measured by introducing known amounts of the adsorbate gas (e.g., N₂ at 77 K for surface area and pore size analysis, or CO₂, H₂, CH₄ at relevant temperatures and pressures for storage capacity measurements) into the sample tube and measuring the amount of gas adsorbed at each equilibrium pressure point.

    • The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area.

    • Pore size distribution can be determined using methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mixing Mixing & Dissolution metal_salt->mixing ligand This compound ligand->mixing solvent Solvent (e.g., DMF/H₂O) solvent->mixing hydrothermal Hydrothermal Reaction (e.g., 120°C, 48h) mixing->hydrothermal washing Washing (DMF, Ethanol) hydrothermal->washing activation Activation (Vacuum, Heat) washing->activation mof Porous MOF Material activation->mof

Caption: Hydrothermal synthesis workflow for a this compound-based MOF.

Logical_Relationship cluster_structure Structural & Chemical Properties cluster_performance Gas Adsorption Performance pore_size Pore Size & Volume gas_capacity Gas Storage Capacity (CO₂, H₂, CH₄) pore_size->gas_capacity determines surface_area Surface Area (BET) surface_area->gas_capacity directly impacts pyridyl_group Pyridyl Functionality pyridyl_group->gas_capacity enhances interaction with CO₂ selectivity Adsorption Selectivity pyridyl_group->selectivity improves acid_group Carboxylic Acid Group acid_group->gas_capacity influences surface polarity

Caption: Relationship between material properties and gas adsorption performance.

References

Chemical Sensors Based on 3-(4-Pyridyl)acrylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of chemical sensors utilizing 3-(4-Pyridyl)acrylic acid (PAA) and its derivatives. These compounds have shown significant promise in the fabrication of sensitive and selective sensors for a variety of analytes, including organic molecules and metal ions. The inherent properties of the pyridyl nitrogen and the acrylic acid moiety allow for diverse sensing mechanisms, including electrochemical, fluorescent, and colorimetric detection.

Overview of Sensing Applications

Derivatives of this compound are versatile building blocks for chemical sensors due to their ability to engage in various molecular interactions. The pyridine ring can act as a hydrogen bond acceptor or a metal coordination site, while the acrylic acid group provides a handle for polymerization or further functionalization. This dual functionality enables the design of a wide range of sensing platforms.

One notable application is in the development of electrochemical sensors. For instance, a conductive polymer membrane integrating poly(trans-3-(3-pyridyl)acrylic acid) (PPAA) and multi-walled carbon nanotubes (MWCNTs) has been successfully employed for the simultaneous detection of catechol (CC) and hydroquinone (HQ). This composite material exhibits a synergistic effect, leading to a significant electrocatalytic activity towards the analytes.

Furthermore, the incorporation of PAA derivatives into metal-organic frameworks (MOFs) has opened up avenues for creating highly selective fluorescent sensors. A MOF constructed with a 2-(4-pyridyl)-terephthalic acid ligand, a derivative of PAA, has demonstrated high selectivity for the detection of acetone through a fluorescence quenching mechanism.

Quantitative Sensor Performance Data

The performance of chemical sensors based on this compound derivatives is summarized in the tables below, providing a comparative overview of their key sensing parameters.

Sensor Type Sensing Material Analyte Linear Range Limit of Detection (LOD) Sensing Mechanism Reference
ElectrochemicalPoly(trans-3-(3-pyridyl)acrylic acid)/MWCNTs on Glassy Carbon ElectrodeCatechol (CC)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴ mol/L3.17 × 10⁻⁷ mol/LElectrocatalytic Oxidation[1][2]
ElectrochemicalPoly(trans-3-(3-pyridyl)acrylic acid)/MWCNTs on Glassy Carbon ElectrodeHydroquinone (HQ)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴ mol/L2.03 × 10⁻⁷ mol/LElectrocatalytic Oxidation[1][2]
FluorescentMetal-Organic Framework: [Cd(pta)]·H₂O (H₂pta = 2-(4-pyridyl)-terephthalic acid)Acetone--Fluorescence Quenching[3]
Fluorescent3-pyrenyl-2-pyridyl-acrylonitrileHypochlorite (ClO⁻)-3.1 nMOxidation and decomposition of the probe[4]
FluorescentMethylated 3-pyrenyl-2-pyridyl-acrylonitrileBisulfite (HSO₃⁻)-4.0 nMNucleophilic addition to the C=C bond[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound, this compound, and the fabrication of an electrochemical sensor.

Synthesis of (E)-3-(4-Pyridyl)acrylic Acid

This protocol describes the synthesis of (E)-3-(4-Pyridyl)acrylic acid via a Knoevenagel condensation reaction.

Materials:

  • 4-pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • 25 mL flat-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 25 mL flat-bottomed flask, mix 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol) and 728 mg of malonic acid (0.335 mmol) with 2 mL of pyridine.[5]

  • Reflux the reaction mixture with constant stirring for 3 hours.

  • After 3 hours, cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl to the cooled mixture until a precipitate is formed.

  • Separate the obtained solid product by filtration.

  • Wash the solid with acetone.

  • Recrystallize the product by slow evaporation from a water solution to obtain a colorless crystalline powder. The expected yield is approximately 97.9%.[6]

Fabrication of a Poly(trans-3-(3-pyridyl)acrylic acid)/MWCNT Electrochemical Sensor

This protocol details the step-by-step fabrication of a modified glassy carbon electrode for the detection of catechol and hydroquinone.[1][2]

Materials:

  • Bare glassy carbon electrode (GCE)

  • Alumina (Al₂O₃) powder suspension

  • 50% Ethanol-water solution

  • Carboxylated multi-walled carbon nanotubes (MWCNTs)

  • Deionized water

  • trans-3-(3-Pyridyl)acrylic acid (PAA) monomer

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Electrochemical workstation

Procedure:

Step 1: GCE Pre-treatment

  • Polish the bare GCE with alumina powder suspension to a mirror-like finish.

  • Ultrasonically wash the polished GCE in a 50% ethanol-water solution for 1 minute.

  • Allow the GCE to dry naturally at room temperature.

Step 2: MWCNT Film Deposition

  • Prepare a suspension of MWCNTs by ultrasonically dispersing 10.0 mg of MWCNTs in 2 mL of deionized water for 30 minutes.

  • Drop-cast 5 µL of the MWCNT suspension onto the surface of the pre-treated GCE.

  • Allow the electrode to dry at room temperature to form the MWCNTs/GCE.

Step 3: Electropolymerization of PAA

  • Immerse the MWCNTs/GCE in a 0.1 M PBS solution (pH 7.0) containing the trans-3-(3-pyridyl)acrylic acid monomer.

  • Perform electropolymerization using cyclic voltammetry. The potential should be cycled between -1.5 V and 2.0 V for a set number of cycles. This will form the PPAA-MWCNTs composite film on the GCE surface.

Step 4: Sensor Characterization and Use

  • The fabricated PPAA-MWCNTs/GCE is now ready for the electrochemical detection of analytes like catechol and hydroquinone using techniques such as cyclic voltammetry or differential pulse voltammetry.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the development of these chemical sensors.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Reactant1 4-Pyridinecarboxaldehyde Reflux Reflux for 3h Reactant1->Reflux Reactant2 Malonic Acid Reactant2->Reflux Reactant3 Pyridine (Solvent/Catalyst) Reactant3->Reflux Cooling Ice Bath Cooling Reflux->Cooling Precipitation HCl Addition & Precipitate Formation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Acetone Filtration->Washing Recrystallization Recrystallization from Water Washing->Recrystallization Product (E)-3-(4-Pyridyl)acrylic Acid Recrystallization->Product

Caption: Synthesis workflow for (E)-3-(4-Pyridyl)acrylic acid.

Electrochemical_Sensor_Fabrication Start Start: Bare Glassy Carbon Electrode (GCE) Polish 1. Polish with Al₂O₃ Start->Polish Wash 2. Ultrasonic Wash in EtOH/H₂O Polish->Wash Dry1 3. Dry at Room Temperature Wash->Dry1 Coat 4. Drop-cast MWCNT Suspension Dry1->Coat Dry2 5. Dry to form MWCNTs/GCE Coat->Dry2 Polymerize 6. Electropolymerize PAA on MWCNTs/GCE Dry2->Polymerize End End: PPAA-MWCNTs/GCE Sensor Polymerize->End

Caption: Fabrication workflow for the PPAA-MWCNTs/GCE electrochemical sensor.

Electrochemical_Sensing_Mechanism cluster_electrode Sensor Surface cluster_analyte Analyte in Solution cluster_interaction Sensing Interaction cluster_signal Output Signal Electrode PPAA-MWCNTs/GCE Interaction Electrocatalytic Oxidation Electrode->Interaction catalysis Analyte Catechol / Hydroquinone Analyte->Interaction diffusion Signal Change in Electrochemical Current Interaction->Signal generates

Caption: Signaling pathway for the electrochemical detection of phenolic compounds.

Fluorescent_MOF_Sensing_Mechanism cluster_sensor Luminescent MOF Sensor cluster_analyte Analyte cluster_interaction Interaction & Quenching cluster_signal Detected Signal MOF [Cd(pta)]·H₂O (pta = 2-(4-pyridyl)-terephthalic acid) Interaction Analyte interacts with MOF framework MOF->Interaction Analyte Acetone Analyte->Interaction Quenching Fluorescence Quenching Interaction->Quenching Signal Decrease in Fluorescence Intensity Quenching->Signal

Caption: Signaling pathway for the fluorescent detection of acetone using a MOF.

References

Photophysical and electrochemical applications of 3-(4-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical and electrochemical applications of 3-(4-Pyridyl)acrylic acid (4-PAA). This document includes key quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication of the described methodologies.

Photophysical Applications

This compound exhibits interesting photophysical properties that make it a candidate for various applications, including as a building block for photosensitive materials and in the study of photo-induced reactions.

Summary of Photophysical Data
PropertyValueNotes
UV-Vis Absorption (λmax) ~274 nm and ~224 nmIn ethanol, attributed to n→π* and π→π* transitions of the pyridine and carbonyl groups respectively.[1] The exact molar extinction coefficient is not specified in the available literature.
Photoluminescence (Emission) Not explicitly reported for the monomer.Pyridine-based polymers can exhibit strong blue fluorescence (e.g., λem ≈ 510 nm), suggesting that 4-PAA could be a useful monomer for creating fluorescent materials.
Photo-induced Cycloaddition Can undergo [2π + 2π] cycloadditionWhen incorporated into polymers like chitosan, the pyridylacrylic acid units can be cross-linked under UV light.
Experimental Protocol: Photo-crosslinking of 4-PAA Modified Chitosan

This protocol describes the modification of chitosan with this compound and subsequent photo-crosslinking to form a hydrogel membrane.

Materials:

  • Chitosan

  • This compound (4-PAA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized water

  • UV lamp (e.g., 365 nm)

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% acetic acid solution to a final concentration of 2% (w/v).

  • Activation of 4-PAA: In a separate container, dissolve 4-PAA, EDC, and NHS in MES buffer (pH 5.5). The molar ratio of 4-PAA:EDC:NHS should be 1:1.2:1.2. Stir the solution for 1 hour at room temperature to activate the carboxylic acid group of 4-PAA.

  • Modification of Chitosan: Add the activated 4-PAA solution to the chitosan solution. The reaction mixture is stirred for 24 hours at room temperature.

  • Purification: Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.

  • Membrane Casting: Cast the purified solution into a petri dish and allow it to dry at room temperature to form a thin membrane.

  • Photo-crosslinking: Expose the dried membrane to UV light. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking. Monitor the crosslinking process by observing changes in the UV-Vis spectrum of the membrane.

Workflow for Chitosan Modification and Photo-crosslinking:

G cluster_modification Chitosan Modification cluster_crosslinking Photo-crosslinking chitosan Chitosan Solution reaction React activated PAA with Chitosan chitosan->reaction paa This compound activation Activate PAA with EDC/NHS paa->activation activation->reaction purification Purify by Dialysis reaction->purification casting Cast Membrane purification->casting uv UV Irradiation casting->uv hydrogel Cross-linked Hydrogel uv->hydrogel

Caption: Workflow for the synthesis of photo-active chitosan modified with this compound.

Electrochemical Applications

The electrochemical properties of this compound and its polymers are utilized in the development of electrochemical sensors and as potential corrosion inhibitors.

Electrochemical Sensor for Catechol and Hydroquinone

While this protocol uses the 3-pyridyl isomer, the methodology can be adapted for this compound. A poly(3-pyridyl)acrylic acid modified glassy carbon electrode (GCE) can be used for the simultaneous detection of catechol (CC) and hydroquinone (HQ).

Quantitative Data for Poly(trans-3-(3-Pyridyl)acrylic acid)/MWCNTs Sensor:

AnalyteLinear Range (mol/L)Detection Limit (mol/L)
Catechol (CC)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴3.17 × 10⁻⁷
Hydroquinone (HQ)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴2.03 × 10⁻⁷
Experimental Protocol: Fabrication of a Modified GCE for Electrochemical Sensing

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (4-PAA)

  • Phosphate buffer solution (PBS, 0.1 M)

  • Alumina powder (0.05 µm)

  • Ethanol

  • Deionized water

  • Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonically clean the GCE in a 1:1 ethanol/water solution for 2 minutes, followed by deionized water for 2 minutes.

    • Dry the electrode at room temperature.

  • Electropolymerization of 4-PAA on GCE:

    • Prepare a 10 mM solution of 4-PAA in 0.1 M PBS (pH 7.0).

    • Immerse the pre-treated GCE in the 4-PAA solution.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential window of -0.8 V to 1.2 V at a scan rate of 100 mV/s to electropolymerize 4-PAA onto the GCE surface.

    • After electropolymerization, rinse the modified electrode with deionized water.

  • Electrochemical Detection of Analytes:

    • Place the modified GCE in a PBS solution containing the analytes (e.g., catechol and hydroquinone).

    • Use differential pulse voltammetry (DPV) or cyclic voltammetry (CV) to measure the electrochemical response. For DPV, typical parameters might be a potential range of -0.2 V to 0.6 V with a pulse amplitude of 50 mV.

Logical Flow for Electrochemical Sensor Fabrication and Use:

G cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_detection Analyte Detection polish Polish GCE clean Sonic Clean GCE polish->clean dry Dry GCE clean->dry polymerize Electropolymerize 4-PAA dry->polymerize solution Prepare 4-PAA Solution solution->polymerize rinse Rinse Modified GCE polymerize->rinse immerse Immerse in Analyte Solution rinse->immerse measure Electrochemical Measurement (CV or DPV) immerse->measure analyze Analyze Data measure->analyze

Caption: Step-by-step process for fabricating and using a 4-PAA modified electrochemical sensor.

Corrosion Inhibition

Pyridine derivatives are known to be effective corrosion inhibitors for mild steel in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of these molecules onto the metal surface, forming a protective layer.

Quantitative Data for a Pyridine Derivative Corrosion Inhibitor on Mild Steel in 1 M HCl:

Inhibitor Concentration (M)Inhibition Efficiency (%)
0.001-
0.002-
0.003-
0.004-
0.00596.2

Note: Data for a different pyridine derivative is presented to illustrate the potential effectiveness. Specific data for this compound was not available.[2]

Experimental Protocol: Evaluation of Corrosion Inhibition

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (4-PAA)

  • Acetone

  • Deionized water

  • Electrochemical workstation for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Weight Loss Method:

    • Weigh the prepared coupons.

    • Immerse the coupons in 1 M HCl solutions containing different concentrations of 4-PAA for a specified period (e.g., 24 hours) at a constant temperature.

    • After immersion, remove the coupons, wash them with deionized water and acetone, dry, and reweigh.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements:

    • Use a three-electrode cell with a mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Perform potentiodynamic polarization studies by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

    • Conduct EIS measurements at the open circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

    • Analyze the data to determine corrosion potential, corrosion current density, and charge transfer resistance to evaluate the inhibition efficiency.

Signaling Pathway for Corrosion Inhibition:

G cluster_process Corrosion Inhibition Mechanism inhibitor This compound in Acidic Solution adsorption Adsorption on Mild Steel Surface inhibitor->adsorption N-atom lone pair & π-electron interaction film Formation of a Protective Film adsorption->film inhibition Inhibition of Anodic and Cathodic Reactions film->inhibition protection Corrosion Protection inhibition->protection

Caption: Mechanism of corrosion inhibition by this compound on a mild steel surface.

Dye-Sensitized Solar Cell (DSSC) Applications

The carboxylic acid group in this compound allows it to act as an anchor to semiconductor surfaces like TiO₂, making it a potential sensitizer in dye-sensitized solar cells (DSSCs).

Performance Parameters of a Generic DSSC

The performance of a DSSC is characterized by several key parameters. While specific data for a 4-PAA based DSSC is not available, the table below shows typical parameters for a DSSC fabricated with a natural dye for context.

ParameterValue
Open-Circuit Voltage (Voc) 0.445 V
Short-Circuit Current (Jsc) 0.309 mA/cm²
Fill Factor (FF) 0.405
Power Conversion Efficiency (η) 0.335 %

Note: Data from a DSSC using blackberry dye.

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a general procedure for the fabrication of a DSSC.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste

  • This compound (4-PAA) dye solution (e.g., in ethanol)

  • Iodide/triiodide electrolyte solution

  • Platinum-coated counter electrode

  • Surlyn sealant

  • Hot plate

  • Doctor blade or screen printer

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing.

    • Sinter the TiO₂ film at high temperature (e.g., 450-500 °C) to create a porous, crystalline structure.

    • After cooling, immerse the TiO₂-coated slide in the 4-PAA dye solution and leave it for several hours to allow for dye adsorption.

  • Counter Electrode Preparation:

    • A platinum-coated FTO glass slide is typically used as the counter electrode.

  • Assembly of the DSSC:

    • Place a Surlyn sealant frame on the dye-sensitized photoanode.

    • Place the platinum counter electrode on top of the sealant.

    • Heat the assembly on a hot plate to seal the two electrodes together, leaving two small holes in the sealant for electrolyte injection.

    • Inject the iodide/triiodide electrolyte into the cell through one of the holes.

    • Seal the holes with a small piece of Surlyn and a soldering iron.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine Voc, Jsc, FF, and η.

DSSC Fabrication Workflow:

G cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization tio2 Deposit TiO₂ on FTO sinter Sinter TiO₂ Film tio2->sinter dye Dye Sensitization with 4-PAA sinter->dye seal Seal Electrodes with Surlyn dye->seal inject Inject Electrolyte seal->inject final_seal Seal Injection Holes inject->final_seal measure Measure I-V Characteristics final_seal->measure analyze Calculate Performance Parameters measure->analyze

Caption: A simplified workflow for the fabrication and characterization of a dye-sensitized solar cell.

References

Application Notes & Protocol: Functionalization of Polymers with 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of polymers with bioactive molecules is a cornerstone of modern materials science and drug delivery. Incorporating specific moieties, such as 3-(4-Pyridyl)acrylic acid, onto a polymer backbone can impart novel properties, including pH-responsiveness, metal coordination capabilities, and potential for targeted drug delivery. The pyridyl group, with its basic nitrogen atom, can act as a pH-sensitive element or a ligand for metal ions, while the acrylic acid portion provides a reactive handle for conjugation. This document provides a detailed protocol for the functionalization of a hydroxyl-containing polymer, Poly(vinyl alcohol) (PVA), with this compound via an esterification reaction. An alternative protocol for amine-containing polymers is also briefly discussed.

Chemical Reaction Pathway

The functionalization is achieved by forming an ester linkage between the hydroxyl groups of the polymer and the carboxylic acid group of this compound. A carbodiimide coupling agent, 1,3-Dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the reaction.

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct PVA Poly(vinyl alcohol) (PVA) (with -OH groups) Functionalized_PVA PVA functionalized with This compound PVA->Functionalized_PVA Esterification PAA This compound (with -COOH group) PAA->Functionalized_PVA Reagents DCC / DMAP (Coupling Agents) Reagents->Functionalized_PVA DCU Dicyclohexylurea (DCU) (insoluble) Reagents->DCU forms

Caption: Chemical pathway for PVA functionalization.

Experimental Protocol: Esterification of Poly(vinyl alcohol) with this compound

This protocol details the steps for grafting this compound onto a Poly(vinyl alcohol) (PVA) backbone.

Materials and Equipment
  • Polymers and Reagents:

    • Poly(vinyl alcohol) (PVA), MW 75,000-80,000, 98% hydrolyzed

    • This compound

    • 1,3-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Acetone, ACS grade

    • Dialysis tubing (MWCO 12-14 kDa)

    • Deionized water

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Magnetic stir plate

    • Filtration apparatus (e.g., Büchner funnel)

    • Freeze-dryer (Lyophilizer)

    • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow A Dissolve PVA in anhydrous DMSO under N2 at 80°C B Cool to room temp. Add this compound and DMAP A->B 1-2 hours C Add DCC solution (in DMSO) dropwise B->C Stir until dissolved D React for 48 hours at room temperature C->D Maintain N2 atmosphere E Filter to remove Dicyclohexylurea (DCU) byproduct D->E Reaction completion F Precipitate product in excess acetone E->F Purification Step 1 G Redissolve in DI water and dialyze for 3 days F->G Purification Step 2 H Lyophilize to obtain pure functionalized polymer G->H Purification Step 3

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure
  • PVA Dissolution: Add 1.0 g of PVA to a 100 mL round-bottom flask. Add 40 mL of anhydrous DMSO. Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring until the PVA is completely dissolved (approx. 1-2 hours).

  • Addition of Reagents: Cool the PVA solution to room temperature. Add 0.5 g of this compound and 0.1 g of DMAP to the solution. Stir until all solids are dissolved.

  • Initiation of Reaction: In a separate vial, dissolve 0.7 g of DCC in 10 mL of anhydrous DMSO. Add this DCC solution dropwise to the PVA solution over 30 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to proceed at room temperature under a nitrogen atmosphere with continuous stirring for 48 hours.

  • Removal of Byproduct: After 48 hours, filter the reaction mixture through a Büchner funnel to remove the insoluble DCU byproduct. Wash the collected precipitate with a small amount of DMSO.

  • Purification - Precipitation: Pour the filtrate slowly into 400 mL of vigorously stirring acetone. A white solid, the functionalized polymer, will precipitate. Allow the mixture to stir for an additional 30 minutes.

  • Purification - Dialysis: Collect the precipitated polymer by filtration and redissolve it in 50 mL of deionized water. Transfer the solution to a dialysis tube (MWCO 12-14 kDa) and dialyze against deionized water for 3 days, changing the water twice daily to remove unreacted reagents and DMSO.

  • Final Product Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid. Store the product in a desiccator.

Alternative Protocol: Amidation of Chitosan

For polymers containing primary amine groups, such as chitosan, an amidation reaction using water-soluble carbodiimide chemistry is highly effective.[1][2][3]

  • Polymer: Chitosan (or other amine-containing polymer).

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

  • Solvent: Typically an acidic aqueous solution (e.g., 1% acetic acid) to dissolve the chitosan, followed by pH adjustment.

  • General Steps:

    • Dissolve chitosan in an acidic aqueous solution.

    • Activate the this compound with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 5-6).

    • Add the activated acid solution to the chitosan solution.

    • Allow the reaction to proceed for 24-48 hours.

    • Purify the resulting functionalized chitosan by dialysis and lyophilization.

Characterization of Functionalized Polymer

Thorough characterization is essential to confirm successful functionalization and determine the degree of substitution.

Spectroscopic Analysis
TechniquePurposeExpected Observations for PVA-g-3-(4-Pyridyl)acrylic acid
FTIR Spectroscopy To identify functional groups and confirm the formation of the ester bond.- Appearance of a new carbonyl stretching band (C=O) around 1720-1740 cm⁻¹ for the ester linkage.[6] - Characteristic peaks for the pyridine ring (e.g., C=C and C=N stretching around 1600 cm⁻¹ and 1550 cm⁻¹). - Decrease in the intensity of the broad -OH stretching band of PVA (around 3300 cm⁻¹).
¹H NMR Spectroscopy To confirm the covalent attachment and quantify the degree of substitution (DS).[6]- Appearance of new aromatic proton signals from the pyridyl ring (typically in the δ 7.0-8.5 ppm range). - Appearance of vinyl proton signals from the acrylic moiety. - The DS can be calculated by comparing the integral of the pyridyl proton peaks to the integral of the PVA backbone proton peaks.
Quantitative Data Summary

The following table presents representative data that could be obtained from the synthesis and characterization of the functionalized polymer. The degree of substitution (DS) is defined as the percentage of polymer monomer units that have been functionalized.

ParameterMethodRepresentative ValueReference
Reaction Yield Gravimetric75 - 85%-
Degree of Substitution (DS) ¹H NMR Spectroscopy5 - 15%[6]
Ester Carbonyl Peak (FTIR) FTIR Spectroscopy~1735 cm⁻¹[7][8][9]
Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)85,000 - 95,000 g/mol -
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.8 - 2.2-

Disclaimer: The data presented are representative and may vary depending on the specific reaction conditions, purity of reagents, and molecular weight of the starting polymer.

References

Application Notes and Protocols for the Synthesis of Single Crystals of 3-(4-Pyridyl)acrylic Acid Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of single-crystal metal-organic frameworks (MOFs) using 3-(4-Pyridyl)acrylic acid (Hpy) as the primary organic linker. The protocols are based on established solvothermal and hydrothermal methods for related pyridyl-based MOFs and are intended to serve as a robust starting point for the growth of high-quality single crystals for applications in gas storage, catalysis, and drug delivery.

Introduction

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications. The ligand this compound is a versatile building block for MOF synthesis, offering both a pyridyl nitrogen for coordination to the metal center and a carboxylate group that can also participate in framework formation. The acrylic backbone provides rigidity to the linker, which can lead to the formation of robust, porous structures. The synthesis of single crystals of these MOFs is crucial for their structural characterization by single-crystal X-ray diffraction and for the fundamental understanding of their structure-property relationships.

Synthesis of the Organic Linker: (E)-3-(4-Pyridyl)acrylic Acid

The organic linker, (E)-3-(4-Pyridyl)acrylic acid, can be synthesized via a Knoevenagel condensation reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-PyridinecarboxaldehydeC₆H₅NO107.11≥98%Sigma-Aldrich
Malonic AcidC₃H₄O₄104.06≥99%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.4637%Fisher Scientific
AcetoneC₃H₆O58.08ACS GradeVWR
Protocol
  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-pyridinecarboxaldehyde (e.g., 3.57 g, 33.3 mmol) and malonic acid (e.g., 3.47 g, 33.3 mmol).

  • Add pyridine (10 mL) to the flask and stir the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After cooling the reaction mixture in an ice bath, slowly add 37% hydrochloric acid dropwise until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold acetone.

  • Recrystallize the crude product from water to obtain colorless prismatic crystals of (E)-3-(4-Pyridyl)acrylic acid[1].

Synthesis of Single Crystals of this compound MOFs

The following are generalized protocols for the solvothermal and hydrothermal synthesis of single-crystal MOFs using this compound as the linker. The specific metal salt, solvent system, and reaction conditions will influence the final structure and properties of the MOF. Researchers should consider these as starting points and may need to optimize conditions for their specific target material.

Solvothermal Synthesis Protocol

Solvothermal synthesis is a common method for growing high-quality MOF crystals.[2][3] This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent.[3]

ComponentExampleMolar Ratio (Metal:Linker)
Metal SaltZinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)1:1 to 1:3
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
Organic LinkerThis compound-
SolventN,N-Dimethylformamide (DMF)-
N,N-Diethylformamide (DEF)-
Ethanol (EtOH)-
Modulator (Optional)Acetic Acid, Nitric AcidVaries
  • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve this compound (e.g., 0.1 to 0.3 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the 20 mL scintillation vial.

  • If a modulator is used, add it to the reaction mixture at this stage. Modulators can help to control crystal size and morphology.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a temperature between 80 °C and 150 °C and hold for 24 to 72 hours.[2][4] The optimal temperature and time will depend on the specific metal and desired crystal phase.

  • Allow the oven to cool slowly to room temperature. Slow cooling can promote the growth of larger, higher-quality crystals.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with a more volatile solvent like ethanol or acetone (3 x 5 mL).[4]

  • Dry the crystals under vacuum or in a low-temperature oven (e.g., 60-80 °C) to remove residual solvent.[2]

Hydrothermal Synthesis Protocol

Hydrothermal synthesis is similar to the solvothermal method but uses water as the solvent.[3] This can be a more environmentally friendly approach.[5]

ComponentExampleMolar Ratio (Metal:Linker)
Metal SaltZinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)1:1 to 1:2
Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)
Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)
Organic LinkerThis compound-
SolventDeionized Water-
Co-solvent (Optional)Ethanol, DMF-
pH Modifier (Optional)NaOH, HClVaries
  • Combine the metal salt (e.g., 0.2 mmol) and this compound (e.g., 0.2 to 0.4 mmol) in a 23 mL Teflon-lined stainless steel autoclave.

  • Add deionized water (10-15 mL) and any co-solvent if necessary.

  • Adjust the pH of the mixture if required using a dilute acid or base. The pH can significantly influence the resulting MOF structure.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a temperature between 120 °C and 180 °C for 48 to 96 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Collect the crystals by filtration and wash them with water and then ethanol.

  • Dry the crystals in air or under a mild vacuum.

Characterization

The synthesized single crystals should be characterized to determine their structure and properties.

TechniquePurpose
Single-Crystal X-ray Diffraction (SCXRD)To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology.
Powder X-ray Diffraction (PXRD)To confirm the phase purity of the bulk crystalline material.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the coordination of the linker to the metal center and the absence of unreacted starting materials.
Gas Adsorption Analysis (e.g., N₂ at 77 K)To determine the porosity, surface area, and pore size distribution of the activated MOF.

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound MOFs and the general principle of MOF self-assembly.

experimental_workflow cluster_synthesis MOF Synthesis cluster_purification Crystal Isolation and Purification cluster_characterization Characterization reagents Prepare Reagents (Metal Salt, Linker, Solvent) mixing Mix Reagents in Vial/Autoclave reagents->mixing heating Solvothermal/Hydrothermal Reaction (Heating in Oven) mixing->heating cooling Slow Cooling to Room Temperature heating->cooling isolation Isolate Crystals (Decantation/Filtration) cooling->isolation washing Wash with Solvents (e.g., DMF, Ethanol) isolation->washing drying Dry Crystals (Vacuum or Low Heat) washing->drying scxrd Single-Crystal XRD drying->scxrd pxrd Powder XRD drying->pxrd tga TGA drying->tga ftir FTIR drying->ftir gas_adsorption Gas Adsorption drying->gas_adsorption

Experimental workflow for the synthesis and characterization of MOFs.

mof_self_assembly cluster_components Molecular Building Blocks cluster_assembly Self-Assembly Process cluster_product Final Product metal_ion Metal Ions / Clusters coordination Coordination Bonding metal_ion->coordination linker This compound (Organic Linker) linker->coordination mof_crystal Porous Crystalline MOF coordination->mof_crystal

General principle of MOF self-assembly from molecular building blocks.

References

Application Notes and Protocols for the Characterization of 3-(4-Pyridyl)acrylic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Pyridyl)acrylic acid (Hpy-Acr) is a versatile organic ligand used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its structure incorporates both a pyridyl nitrogen atom and a carboxylate group, offering multiple coordination sites for metal ions.[1] This allows for the formation of diverse and high-dimensional structures.[1] The characterization of these materials is crucial to understanding their structure-property relationships, which is essential for their application in areas such as drug delivery, catalysis, and sensing. These notes provide an overview of key characterization techniques and detailed protocols for their implementation.

Structural Characterization

Single-Crystal X-ray Diffraction (SCXRD)

Application Note: SCXRD is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline material.[2][3] It provides detailed information on unit cell dimensions, bond lengths, bond angles, coordination environment of the metal centers, and the overall topology of the coordination polymer.[3] For this compound based CPs, SCXRD can unequivocally establish the coordination modes of the ligand (e.g., monodentate, bidentate, bridging) and elucidate intermolecular interactions like hydrogen bonding and π-π stacking that stabilize the crystal packing.[4]

Experimental Protocol:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically <0.5 mm in size, with well-defined faces and no visible cracks).

  • Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Cool the crystal to a low temperature (commonly 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential solvent loss.

    • Center the crystal in the X-ray beam.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans).[3]

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption, Lorentz factor, and polarization.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[5]

Powder X-ray Diffraction (PXRD)

Application Note: PXRD is a fundamental technique used to confirm the phase purity of a bulk, polycrystalline sample.[6] The experimental PXRD pattern of a newly synthesized batch is compared with the pattern simulated from the SCXRD data. A good match confirms that the bulk material is structurally identical to the single crystal selected for analysis.[7][8] PXRD is also invaluable for studying structural transformations induced by stimuli such as solvent exchange or temperature changes, and for analyzing materials that do not form single crystals of sufficient quality for SCXRD.[9]

Experimental Protocol:

  • Sample Preparation: Finely grind a small amount (10-20 mg) of the crystalline sample into a homogeneous powder using a mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition:

    • Place the sample holder in the powder diffractometer.

    • Set the instrument parameters, including the 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed.

    • Run the analysis using a monochromatic X-ray source (commonly Cu Kα).

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

    • Compare the experimental pattern with the simulated pattern from single-crystal data or reference patterns from crystallographic databases.[10]

Compositional and Thermal Analysis

Elemental Analysis (EA)

Application Note: Elemental analysis determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental values are compared with the calculated percentages based on the proposed chemical formula derived from SCXRD. Agreement between the found and calculated values provides strong evidence for the proposed formula and the purity of the sample.[9][11]

Experimental Protocol:

  • Sample Preparation: Dry the sample thoroughly under vacuum to remove any residual surface solvents.

  • Analysis:

    • Weigh accurately 2-3 mg of the sample into a tin capsule.

    • Place the capsule into the auto-sampler of the CHN analyzer.

    • The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.[10]

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Comparison: Compare the experimentally determined weight percentages with the theoretical values calculated from the empirical formula.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the coordination polymer and to quantify the amount of solvent molecules (both coordinated and guest) present in the crystal lattice.[12] The TGA curve reveals the temperature at which the framework begins to decompose.[10]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).[9]

    • The instrument continuously records the sample's mass as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve. Weight loss steps correspond to the removal of solvent molecules or the decomposition of the organic ligand.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the functional groups present in the structure and to confirm the coordination of the this compound ligand to the metal center. Upon coordination, the characteristic vibrational frequencies of the carboxylate (COO⁻) and pyridyl groups will shift compared to the free ligand. For example, the strong C=O stretching band of the carboxylic acid disappears and is replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group.[7][9]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic vibrational bands and compare the spectrum of the coordination polymer with that of the free Hpy-Acr ligand to identify coordination-induced shifts.

Photoluminescence (PL) Spectroscopy

Application Note: Many coordination polymers exhibit fluorescence or phosphorescence, which arises from the electronic structure of the organic ligand, the metal ion, or from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[11][13] PL spectroscopy is used to study these emission properties. The emission wavelength and intensity can be sensitive to the coordination environment and the presence of guest molecules, making some CPs useful for chemical sensing applications.[14]

Experimental Protocol:

  • Sample Preparation: For solid-state measurements, finely grind the crystalline sample and place it in a solid-state sample holder. For solution measurements, dissolve the compound in a suitable spectroscopic-grade solvent.

  • Measurement:

    • Place the sample in a fluorometer.

    • To determine the optimal excitation wavelength, an emission wavelength is fixed while the excitation wavelength is scanned.

    • To record the emission spectrum, the sample is excited at a fixed wavelength (typically at the absorption maximum), and the emitted light is scanned over a range of higher wavelengths.[15]

  • Data Analysis: Analyze the excitation and emission spectra to determine the maximum excitation (λex) and emission (λem) wavelengths and the Stokes shift. Quantum yield can also be determined relative to a known standard.

Data Presentation: Summary of Characterization Data

Quantitative data should be summarized for clarity and comparison. Below are examples of tables for presenting typical characterization results for a hypothetical this compound based CP, denoted as [M(py-Acr)₂]·xH₂O .

Table 1: Representative Crystallographic Data

Parameter Value
Chemical Formula C₁₆H₁₂N₂O₄M
Formula Weight (Calculated Value)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Volume (ų) 1358.9
Z 4
R₁ (I > 2σ(I)) 0.045

| wR₂ (all data) | 0.112 |

Table 2: Representative Thermal Analysis (TGA) Data

Temperature Range (°C) Weight Loss (%) Assignment
50 - 150 5.2 Loss of guest water molecules

| > 350 | 65.0 | Decomposition of the organic framework |

Table 3: Representative Elemental Analysis Data

Element Calculated (%) Found (%)
C 55.0 54.8
H 3.4 3.5

| N | 8.0 | 7.9 |

Table 4: Representative Photoluminescence Data

Sample λex (nm) λem (nm) Stokes Shift (nm)
Free Hpy-Acr Ligand 310 395 85

| [M(py-Acr)₂]·xH₂O | 340 | 465 | 125 |

Visualizations: Workflows and Relationships

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_techniques1 cluster_techniques2 cluster_techniques3 Reactants Metal Salt + Hpy-Acr Ligand Synthesis Solvothermal/Hydrothermal Reaction Reactants->Synthesis Crystals CP Crystals Synthesis->Crystals Bulk_Purity Phase Purity & Composition Crystals->Bulk_Purity PXRD PXRD Bulk_Purity->PXRD FTIR FT-IR Bulk_Purity->FTIR EA Elemental Analysis Bulk_Purity->EA Structure Structural Elucidation SCXRD SCXRD Structure->SCXRD Properties Property Analysis TGA TGA Properties->TGA PL Photoluminescence Properties->PL PXRD->Structure SCXRD->Properties

G cluster_props Properties cluster_tech Characterization Techniques CP Coordination Polymer (Hpy-Acr based) Structure Crystal Structure & Phase Purity CP->Structure Composition Chemical Formula CP->Composition Stability Thermal Stability CP->Stability Optical Optical Properties CP->Optical SCXRD SCXRD Structure->SCXRD PXRD PXRD Structure->PXRD EA Elemental Analysis Composition->EA FTIR FT-IR Composition->FTIR TGA TGA Stability->TGA PL PL Spectroscopy Optical->PL

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of 4-pyridinecarboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of 4-pyridinecarboxaldehyde, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst to rule out degradation. - Consider alternative catalysts such as piperidine, ammonium acetate, or Lewis acids.[1][2]
Inappropriate Solvent - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Protic polar solvents like ethanol or a mixture of water and ethanol have proven effective.[3] - Aprotic polar solvents like DMF can also yield good results.[4][5] - Consider solvent-free conditions, which can be environmentally friendly and sometimes improve yields.[4][6]
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. Many Knoevenagel condensations can proceed at room temperature, while others may require gentle heating (e.g., 40-80°C) to overcome the activation energy.[2][7]
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Presence of Water - The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. While some protocols utilize water as a solvent, in other cases, removal of water may be necessary.[2]
Impure Reactants - Ensure the 4-pyridinecarboxaldehyde and the active methylene compound are of high purity, as impurities can interfere with the reaction.[2]

Issue 2: Formation of Side Products

Potential CauseTroubleshooting Steps
Self-Condensation of Aldehyde - This is more likely to occur with strong bases. Employ a milder base such as piperidine or ammonium acetate.[1][2]
Michael Addition - The α,β-unsaturated product can react with another molecule of the active methylene compound.[2] - Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound.[4] - Control the reaction time and temperature to minimize this subsequent reaction.[2]
Formation of Bis-Adducts - This is more common with highly reactive aldehydes. Carefully control the stoichiometry of the reactants.[4]

Issue 3: Difficult Product Purification

Potential CauseTroubleshooting Steps
Catalyst Residue - Homogeneous catalysts can be challenging to separate from the reaction mixture. - Consider using a heterogeneous or solid-supported catalyst that can be easily filtered off after the reaction.[4][8]
Similar Polarity of Product and Starting Materials - If the product and unreacted starting materials have similar polarities, separation by column chromatography can be difficult. - Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. - Explore different solvent systems for recrystallization to selectively precipitate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[1] The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule form the α,β-unsaturated product.[9] In the case of 4-pyridinecarboxaldehyde, the pyridine nitrogen itself can act as a base to facilitate the reaction, especially in catalyst-free conditions in polar solvents.[10]

Q2: What are the most common active methylene compounds used with 4-pyridinecarboxaldehyde?

A2: Common active methylene compounds for this reaction include malononitrile, cyanoacetamide, ethyl cyanoacetate, and methyl cyanoacetate.[3] These compounds have acidic protons on the methylene group due to the presence of adjacent electron-withdrawing groups.

Q3: What catalysts are typically used for this reaction?

A3: A wide range of catalysts can be employed. Weakly basic amines like piperidine are classic catalysts for the Knoevenagel condensation.[1][11] Other effective catalysts include ammonium salts (e.g., ammonium acetate), Lewis acids, zeolites, solid bases, and ionic liquids.[3] Catalyst-free conditions have also been reported, particularly in a water:ethanol mixture.[3]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in the Knoevenagel condensation. Protic polar solvents like ethanol and water are commonly used and can facilitate the reaction.[3][4] Aprotic polar solvents such as DMF have also been shown to be effective.[5] In some cases, solvent-free conditions can lead to high yields and are considered a "green" alternative.[4][6] The choice of solvent can influence reaction rate, yield, and even product selectivity.

Q5: What is the Doebner modification of the Knoevenagel condensation?

A5: The Doebner modification involves the use of pyridine as a solvent and an active methylene compound that contains at least one carboxylic acid group, such as malonic acid.[1] Under these conditions, the condensation is followed by a decarboxylation step, which is also promoted by pyridine.[9][11][12]

Experimental Protocols

Example Protocol 1: Catalyst-Free Knoevenagel Condensation in Water:Ethanol

This protocol is adapted from a study on the facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes.[3]

  • Reactants:

    • 4-Pyridinecarboxaldehyde (1 mmol)

    • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Solvent:

    • Water:Ethanol mixture (5 mL)

  • Procedure:

    • Dissolve 4-pyridinecarboxaldehyde in the water:ethanol mixture in a round-bottom flask with magnetic stirring.

    • Add the active methylene compound to the solution at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate directly from the reaction mixture.

    • Collect the solid product by filtration, wash with cold water, and air dry.

Example Protocol 2: Microwave-Assisted Knoevenagel Condensation

Microwave irradiation can often reduce reaction times and improve yields.

  • Reactants:

    • 4-Pyridinecarboxaldehyde (1 mmol)

    • Active methylene compound (1 mmol)

    • Catalyst (e.g., piperidine, a few drops)

  • Solvent:

    • Ethanol (5-10 mL)

  • Procedure:

    • Combine the 4-pyridinecarboxaldehyde, active methylene compound, and catalyst in a microwave-safe reaction vessel.

    • Add the solvent and seal the vessel.

    • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).

    • Monitor the reaction progress by TLC.

    • After cooling, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Knoevenagel Condensation of 4-Pyridinecarboxaldehyde with Malononitrile

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Catalyst-freeH₂O:EtOHRoom Temp.20 min95[3]
2Catalyst-freeMeCNRoom Temp.24 h20[3]
3Catalyst-freeMeCNReflux5 h35[3]
4Catalyst-freeEtOHRoom Temp.24 h30[3]
5Catalyst-freeEtOHReflux6 h40[3]
6PiperidineEthanolReflux2 hHigh[1]
7PMO-PyEthanol402 hHigh[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (4-Pyridinecarboxaldehyde, Active Methylene Compound) Setup Combine Reactants, Catalyst, and Solvent Reactants->Setup Catalyst Choose Catalyst (e.g., Piperidine, None) Catalyst->Setup Solvent Select Solvent (e.g., EtOH/H2O) Solvent->Setup Conditions Set Reaction Conditions (Temperature, Time) Setup->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Isolation Isolate Crude Product (Filtration/Evaporation) Monitor->Isolation Reaction Complete Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: Experimental workflow for optimizing the Knoevenagel condensation of 4-pyridinecarboxaldehyde.

Troubleshooting_Logic Start Low Yield or Side Products Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Action_Catalyst Use fresh/different catalyst Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature correct? Check_Solvent->Check_Temp Yes Action_Solvent Screen different solvents Check_Solvent->Action_Solvent No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Action_Temp Optimize temperature Check_Temp->Action_Temp No Check_Stoichiometry Is stoichiometry 1:1? Check_Time->Check_Stoichiometry Yes Action_Time Monitor with TLC to find optimal time Check_Time->Action_Time No Action_Stoichiometry Adjust reactant ratio Check_Stoichiometry->Action_Stoichiometry No Success Improved Yield/ Purity Check_Stoichiometry->Success Yes Action_Catalyst->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Check_Time Action_Time->Check_Stoichiometry Action_Stoichiometry->Success

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Synthesis of 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Pyridyl)acrylic acid and increasing its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 4-pyridinecarboxaldehyde and malonic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: 4-Pyridinecarboxaldehyde can oxidize over time. Malonic acid can absorb moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Improper pH during Workup: Incorrect pH will prevent the product from precipitating. 4. Catalyst Inefficiency: If using a catalyst other than pyridine, it may be inactive.1. Verify Reactant Purity: Use freshly distilled or purified 4-pyridinecarboxaldehyde. Ensure malonic acid is dry. 2. Optimize Reaction Conditions: A common protocol involves refluxing in pyridine for at least 3 hours[1][2]. Monitor the reaction by TLC to determine completion. 3. Careful Acidification: After cooling the reaction mixture, add HCl dropwise until precipitation is complete. Check the pH of the solution. 4. Catalyst Selection: Pyridine often serves as both the solvent and catalyst[1][2]. For alternative methods, consider boric acid, which has been shown to be an effective catalyst in Knoevenagel condensations[3].
Formation of a Tarry or Oily Product 1. Side Reactions: Polymerization or other side reactions can occur, especially at high temperatures. 2. Excessive Heating: Overheating can lead to decomposition of reactants or products.1. Control Reaction Temperature: Maintain a steady reflux temperature. Avoid excessive heating. Consider alternative, milder reaction conditions, such as a catalyst-free system in a water:ethanol mixture at room temperature[4]. 2. Purification: Attempt to crystallize the product from the oil. Recrystallization from water can yield a pure, crystalline product[1].
Product is Difficult to Precipitate 1. Insufficient Acidification: The pyridinium salt of the product may still be soluble. 2. Product is too Soluble in the Solvent Mixture: The presence of excess pyridine can increase the solubility of the product.1. Ensure Complete Protonation: Add acid until the pH is acidic, ensuring the pyridine nitrogen is protonated. 2. Dilution: Adding more water after acidification can help to decrease the solubility of the product and promote precipitation.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Incorrect Stoichiometry: An excess of 4-pyridinecarboxaldehyde was used.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. 2. Stoichiometric Control: Use a slight excess of malonic acid to ensure the complete consumption of the aldehyde. A 1:1 to 1:1.1 ratio of 4-pyridinecarboxaldehyde to malonic acid is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited high-yield method is the Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid, using pyridine as both the solvent and catalyst. This method, a variation known as the Doebner modification, has been reported to achieve yields as high as 97.9%[1][5][6]. The reaction typically involves refluxing the reactants in pyridine, followed by cooling and acidification to precipitate the product[1][2].

Q2: Can the reaction be performed without a catalyst?

A2: Yes, a catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has been successfully demonstrated. This "green chemistry" approach is performed in a water:ethanol mixture at room temperature and has been shown to produce high yields of the desired product[4]. This method avoids the use of potentially toxic catalysts and harsh reaction conditions.

Q3: What is the role of pyridine in the traditional synthesis?

A3: In the traditional Doebner modification of the Knoevenagel condensation, pyridine serves a dual role. It acts as the solvent for the reaction and also as a basic catalyst to facilitate the deprotonation of malonic acid, which is a key step in the reaction mechanism[6].

Q4: My product is a yellow or brownish powder, not colorless. Is it impure?

A4: While pure this compound is typically a colorless or white crystalline solid, a pale yellow or light orange coloration can be common and does not necessarily indicate significant impurity[7][8]. However, a dark brown or tarry appearance suggests the presence of impurities, likely from side reactions or decomposition. Recrystallization from water is often effective in purifying the product and improving its color[1].

Q5: What are the key safety precautions to take during this synthesis?

A5: It is important to handle the reagents and solvents with care.

  • Pyridine: Is flammable, has a strong, unpleasant odor, and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Pyridinecarboxaldehyde: Can be an irritant.

  • Malonic Acid: Can cause skin and eye irritation.

  • Hydrochloric Acid (HCl): Is corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Experimental Protocols

High-Yield Protocol using Pyridine (Doebner Modification)

This protocol is adapted from a literature procedure with a reported yield of 97.9%[1][2].

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine

  • 37% Hydrochloric Acid (HCl)

  • Acetone

  • Water

Procedure:

  • In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, 2.80 mmol) and malonic acid (e.g., 728 mg, 6.99 mmol, ~2.5 equivalents).

  • Add 2 mL of pyridine to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3 hours.

  • After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature, then place it in an ice bath.

  • Slowly add 37% HCl dropwise to the cold mixture with stirring until precipitation of the product is complete.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone.

  • The crude product can be further purified by recrystallization from water.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants 1. Combine 4-Pyridinecarboxaldehyde, Malonic Acid, and Pyridine reflux 2. Reflux for 3 hours reactants->reflux cool 3. Cool in Ice Bath reflux->cool acidify 4. Acidify with HCl cool->acidify filter 5. Filter Solid Product acidify->filter wash 6. Wash with Acetone filter->wash recrystallize 7. Recrystallize from Water wash->recrystallize knoevenagel_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration & Decarboxylation malonic_acid Malonic Acid enolate Enolate Intermediate malonic_acid->enolate -H+ pyridine Pyridine (Base) aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde aldehyde 4-Pyridinecarboxaldehyde aldehyde->aldol_adduct dehydration Dehydration (-H2O) aldol_adduct->dehydration decarboxylation Decarboxylation (-CO2) dehydration->decarboxylation final_product This compound decarboxylation->final_product

References

Common side reactions and byproducts in 3-(4-Pyridyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Pyridyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and effective method is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of 4-pyridinecarboxaldehyde with malonic acid, using pyridine as both the solvent and a basic catalyst. The reaction is typically followed by decarboxylation to yield the final product.

Q2: What are the primary reagents and their roles in this synthesis?

A2: The key reagents are:

  • 4-Pyridinecarboxaldehyde: The aldehyde that provides the pyridyl group and the aldehyde functionality for the condensation.

  • Malonic Acid: The active methylene compound that provides the acrylic acid backbone.

  • Pyridine: Acts as a weak base to catalyze the condensation and also facilitates the decarboxylation of the intermediate. It often serves as the reaction solvent as well.

Q3: What is the expected yield for this synthesis?

A3: Under optimized conditions, the synthesis of (E)-3-(pyridin-4-yl)acrylic acid can achieve high yields, with some reported procedures reaching up to 97.9%.[1] However, yields can be lower if side reactions occur or if the reaction conditions are not optimal.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to detect the presence of byproducts.

  • Melting Point Analysis: The melting point of pure this compound is reported to be around 275 °C (with decomposition). A broad or depressed melting point can indicate the presence of impurities.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Ensure the reaction is heated at reflux for a sufficient amount of time (e.g., 3 hours) with constant stirring to drive the reaction to completion.[1]
Suboptimal reaction temperature.Maintain the reaction at the reflux temperature of pyridine to ensure efficient condensation and decarboxylation.
Inefficient purification.During workup, ensure complete precipitation of the product by cooling the reaction mixture on ice and carefully adding acid. Wash the filtered solid with a suitable solvent like acetone to remove soluble impurities.[1]
Presence of Impurities in the Final Product Side Reactions: Formation of byproducts such as Michael adducts or self-condensation products of the aldehyde.Minimize Reaction Time: Avoid unnecessarily long reaction times to reduce the likelihood of side reactions. Control Temperature: Maintain a consistent reflux temperature. Overheating can promote side reactions. Purification: Recrystallization of the crude product from water can effectively remove many impurities.[1]
Incomplete Decarboxylation: The intermediate dicarboxylic acid may persist in the product.Ensure the reaction is carried out in pyridine, which acts as a catalyst for decarboxylation. A sufficient reflux time is also crucial.
Polymerization of the Product High reaction temperatures or prolonged heating.While the Doebner-Knoevenagel conditions are generally mild, avoid excessive heating. During purification and storage, it is advisable to avoid high temperatures.
Difficulty in Isolating the Product Incomplete precipitation during workup.After refluxing, cool the reaction mixture thoroughly in an ice bath before and during the addition of acid to maximize the precipitation of the product.[1]
Incorrect pH during workup.Add acid dropwise until precipitation is complete. The product is amphoteric, so the pH for optimal precipitation should be carefully controlled.

Experimental Protocols

Key Experiment: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid via Knoevenagel Condensation [1]

Materials:

  • 4-Pyridinecarboxaldehyde (300 mg, 0.335 mmol)

  • Malonic acid (728 mg, 0.335 mmol)

  • Pyridine (2 ml)

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Water

Procedure:

  • In a 25 mL flat-bottomed flask, combine malonic acid (728 mg) and 4-pyridinecarboxaldehyde (300 mg).

  • Add 2 ml of pyridine to the flask.

  • The reaction mixture is refluxed under constant stirring for 3 hours.

  • After 3 hours, the reaction flask is cooled in an ice bath.

  • Drops of 37% HCl are added to the cooled mixture until the formation of a precipitate is observed.

  • The resulting solid is separated by filtration.

  • The collected solid is washed with acetone.

  • The solid product is then recrystallized by the slow evaporation of a water solution, yielding colorless crystalline powder and small prismatic crystals.

Reaction Pathways and Byproduct Formation

The synthesis of this compound primarily follows the Doebner-Knoevenagel condensation pathway. However, several side reactions can occur, leading to the formation of byproducts.

Synthesis_Pathways cluster_main Main Reaction: Doebner-Knoevenagel Condensation cluster_side Potential Side Reactions Reactants 4-Pyridinecarboxaldehyde + Malonic Acid Intermediate Pyridyl-acrylic-dicarboxylic Acid Intermediate Reactants->Intermediate Condensation (Pyridine catalyst) Self_Condensation Aldehyde Self-Condensation Byproduct Reactants->Self_Condensation Self-Condensation (Base-catalyzed) Product This compound Intermediate->Product Decarboxylation (Heat, Pyridine) Michael_Adduct Michael Addition Byproduct Product->Michael_Adduct Michael Addition (Nucleophilic attack) Polymer Polymerization Product->Polymer Polymerization

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

The primary pathway involves the condensation of the starting materials to form a dicarboxylic acid intermediate, which then undergoes decarboxylation to yield the desired product. Potential side reactions include the Michael addition of a nucleophile to the α,β-unsaturated product, self-condensation of the starting aldehyde, and polymerization of the final product.

Experimental Workflow

A typical experimental workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow start Start reaction_setup Combine Reactants: 4-Pyridinecarboxaldehyde, Malonic Acid, Pyridine start->reaction_setup reflux Reflux for 3 hours reaction_setup->reflux cooling Cool Reaction Mixture in Ice Bath reflux->cooling precipitation Acidify with HCl to Precipitate Product cooling->precipitation filtration Filter to Isolate Crude Product precipitation->filtration washing Wash with Acetone filtration->washing recrystallization Recrystallize from Water washing->recrystallization drying Dry the Purified Product recrystallization->drying analysis Characterize Product (NMR, HPLC, MP) drying->analysis end End analysis->end

Caption: A standard workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Crude 3-(4-Pyridyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(4-Pyridyl)acrylic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable for this compound.

    • Solution: Select a more appropriate solvent. Based on literature, water is a suitable solvent for the recrystallization of this compound.[1][2] For other options, consider polar solvents in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Possible Cause: An insufficient amount of solvent is being used.

    • Solution: Gradually add more hot solvent in small increments until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the final yield.[3][4]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[3]

    • Solution 1: Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[4]

    • Solution 2: If an excessive amount of solvent was used, it may be necessary to remove the solvent by rotary evaporation and restart the recrystallization process.[3]

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not occurred.

    • Solution 1: Introduce a seed crystal of pure this compound to initiate crystallization.

    • Solution 2: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]

    • Solution 3: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the crude this compound is lower than the boiling point of the solvent, often due to the presence of impurities.[3][4]

    • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath.[3]

    • Solution 2: Consider using a different recrystallization solvent with a lower boiling point.

Problem: The recovered crystals are colored or appear impure.

  • Possible Cause: Colored impurities are present in the crude material.

    • Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

  • Possible Cause: The crystallization process occurred too rapidly, trapping impurities within the crystal lattice.[4]

    • Solution: Ensure the solution cools slowly to allow for the formation of pure crystals. Avoid placing the hot flask directly into an ice bath.

Problem: The final yield of purified crystals is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[4][6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. This can be done by placing them in an oven or rinsing with hot solvent.

  • Possible Cause: Incomplete recovery of crystals from the filtration step.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product. Ensure the crystals are thoroughly dried before weighing.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Water has been successfully used for the recrystallization of this compound.[1][2] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. Start with a small volume of solvent, bring it to a boil, and then add the crude solid. Continue to add small portions of hot solvent until the solid is just dissolved.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Simply repeat the recrystallization procedure with the crystals obtained from the first attempt.

Q4: How does the cooling rate affect the quality of the crystals?

A4: A slower cooling rate generally results in larger and purer crystals. Rapid cooling can lead to the formation of smaller crystals that may trap impurities.[4] It is recommended to allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Quantitative Data

ParameterValueSource
Molecular FormulaC₈H₇NO₂[7]
Molecular Weight149.15 g/mol [8]
Melting Point~275 °C (decomposes)[9][10]
Water Solubility (log10ws)-1.58[8]
Calculated Water Solubility~0.026 mol/L

Note: The water solubility is calculated from the provided log10ws value and should be considered an estimate.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (or another appropriate solvent).

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more hot water in small portions until the solid is completely dissolved. Avoid adding a significant excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask.

    • Gently swirl the flask and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):

    • Pre-heat a separate filter funnel and receiving flask.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Allow the crystals to dry completely in the air or in a desiccator.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value.

    • Assess the purity using appropriate analytical techniques such as NMR or HPLC.

Visualizations

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter Filter and Dry Crystals crystals_form->filter Yes boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent seed_scratch Add Seed Crystal or Scratch Flask no_crystals->seed_scratch oil_out->crystals_form No oiled Product Oiled Out oil_out->oiled Yes reheat_add Reheat, Add More Solvent, Cool Slowly oiled->reheat_add end Pure Product filter->end boil_solvent->cool seed_scratch->cool reheat_add->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Key Recrystallization Parameters recrystallization Recrystallization Success solvent Solvent Choice solubility Differential Solubility solvent->solubility temperature Temperature Gradient (Hot vs. Cold) temperature->solubility concentration Solution Concentration supersaturation Supersaturation concentration->supersaturation cooling_rate Cooling Rate nucleation Crystal Nucleation cooling_rate->nucleation crystal_growth Crystal Growth & Purity cooling_rate->crystal_growth purity Initial Purity of Crude Product purity->recrystallization solubility->supersaturation supersaturation->nucleation nucleation->crystal_growth crystal_growth->recrystallization

Caption: Logical relationships of key recrystallization parameters.

References

Technical Support Center: 3-(4-Pyridyl)acrylic Acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 3-(4-Pyridyl)acrylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Solution
Excessive solvent used Use the minimum amount of hot solvent required to dissolve the compound. If too much solvent has been added, evaporate the excess solvent and allow the solution to cool again.
Premature crystallization Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the compound from crystallizing out on the filter paper or in the funnel stem during hot filtration.
Product loss during washing Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. Using room temperature or warm solvent will redissolve some of the product.
Inappropriate solvent choice The chosen solvent may have a high solubility for the compound even at low temperatures. Perform small-scale solubility tests to identify a more suitable solvent.

Issue 2: Oiling Out During Recrystallization

Possible Cause Solution
High concentration of impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like a solvent wash or column chromatography.
Solution cooled too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization. Insulating the flask can promote slower cooling.
Inappropriate solvent The boiling point of the solvent may be higher than the melting point of the compound. Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.

Issue 3: Colored Impurities Persist After Recrystallization

Possible Cause Solution
Presence of highly colored byproducts Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Oxidation of the compound Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the solution is heated for an extended period.

Issue 4: Incomplete Removal of Starting Materials

Possible Cause Solution
Co-crystallization of impurities The starting materials may have similar solubility profiles to the product. A different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
Incomplete reaction Ensure the initial synthesis reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC or HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include unreacted starting materials such as 4-pyridinecarboxaldehyde and malonic acid, as well as byproducts from the synthesis, which may include the cis-isomer of the acrylic acid or self-condensation products of the aldehyde. Residual solvents like pyridine, which is often used as a catalyst and solvent in the synthesis, can also be present.

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization is a highly effective and commonly used method for purifying this compound. Water or ethanol-water mixtures are often suitable solvent systems. For more challenging separations, column chromatography on silica gel can be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 295-300 °C with decomposition) indicates high purity. A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the structure of this compound.

Q4: My purified this compound is a light yellow powder. Is this normal?

A4: Pure this compound is typically a white to off-white or pale yellow crystalline solid. A distinct yellow or brownish color may indicate the presence of colored impurities. Treatment with activated charcoal during recrystallization can often remove these colored impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound from an aqueous solution.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling with stirring. Gradually add more hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the same solvent used for the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Melting Point ~295-300 °C (decomposes)
Appearance White to pale yellow crystalline solid

Table 2: Representative Purity Data Before and After Recrystallization

Analytical Method Purity Before Recrystallization Purity After Recrystallization
HPLC (%) 95.2>99.5
Melting Point (°C) 288-294296-299 (decomposes)

Note: These values are representative and may vary depending on the nature and quantity of impurities.

Visualizations

experimental_workflow cluster_purification Purification Stage cluster_analysis Purity Analysis Stage crude_product Crude this compound dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying purified_product Purified this compound drying->purified_product hplc HPLC Analysis purified_product->hplc nmr NMR Spectroscopy purified_product->nmr mp Melting Point Analysis purified_product->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions cluster_colored Colored Impurity Solutions start Problem Encountered During Purification low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_impurities Colored Impurities? start->colored_impurities excess_solvent Reduce Solvent Volume low_yield->excess_solvent premature_cryst Pre-heat Glassware low_yield->premature_cryst wash_loss Use Ice-Cold Wash low_yield->wash_loss slow_cooling Cool Slowly oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent charcoal Use Activated Charcoal colored_impurities->charcoal inert_atm Use Inert Atmosphere colored_impurities->inert_atm

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: MOF Crystal Growth with 3-(4-Pyridyl)acrylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystal growth of Metal-Organic Frameworks (MOFs) utilizing 3-(4-Pyridyl)acrylic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining amorphous or poorly crystalline MOFs with this compound linkers?

A1: Poor crystal growth with this particular linker often stems from a few key factors:

  • Rapid Nucleation and Slow Crystal Growth: The reaction conditions may favor the rapid formation of many small nuclei over the slow and orderly growth of larger crystals.[1][2]

  • Inappropriate Solvent System: The polarity and coordinating ability of the solvent can significantly impact the solubility of the linker and metal salt, as well as the modulation of the reaction rate.[3]

  • Suboptimal Temperature and Reaction Time: The temperature profile of the synthesis directly influences the kinetics of crystal nucleation and growth.[4][5]

  • Incorrect pH of the Reaction Mixture: The pyridyl group in the linker is sensitive to pH, which can affect its coordination behavior and the overall self-assembly process.

  • Presence of Impurities: Impurities in the reactants or solvent can interfere with the crystallization process.[6]

  • Linker-Related Issues: The presence of both a carboxylate group and a pyridyl nitrogen offers multiple coordination sites, which can sometimes lead to disordered or competing coordination modes if not properly controlled. The functional groups on the linker can also influence the formation of defects.[7][8]

Q2: How does the dual functionality of the this compound linker (pyridyl and carboxylate groups) affect MOF synthesis?

A2: The bifunctional nature of this linker presents both opportunities and challenges. The pyridyl group can act as an additional coordination site, potentially leading to higher-dimensional frameworks. However, it can also lead to the formation of multiple coordination environments and structural isomers, which can hinder the formation of a single, well-defined crystalline phase. The basicity of the pyridine nitrogen means that the pH of the reaction medium can influence its protonation state, thereby affecting its ability to coordinate to the metal center. Careful control over reaction conditions is crucial to direct the self-assembly towards the desired crystalline product.

Q3: What is the role of a modulator in the synthesis of MOFs with this compound, and how do I choose one?

A3: A modulator is a substance, typically a monofunctional ligand like a monocarboxylic acid, that competes with the primary linker for coordination to the metal centers. This competition slows down the reaction rate, promoting the growth of larger, more well-defined crystals by favoring thermodynamic products over kinetically favored amorphous phases. For this compound, common modulators include benzoic acid, acetic acid, or even other pyridine derivatives. The choice and concentration of the modulator are critical and often require empirical optimization. A modulator with a pKa similar to the linker can be a good starting point.

Q4: Can you provide a general starting protocol for the synthesis of a MOF using this compound?

A4: A typical solvothermal synthesis would involve the following steps. Please note that this is a general guideline and will likely require optimization.

General Experimental Protocol: Solvothermal Synthesis

Objective: To synthesize a crystalline MOF using a metal salt and this compound as the organic linker.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., Benzoic Acid)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).

  • In a separate vial, dissolve the this compound linker (e.g., 0.1 mmol) and the modulator (if used, e.g., 0.1 - 1.0 mmol) in the same solvent (e.g., 5 mL).

  • Combine the two solutions in the reaction vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 24-72 hours).

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh solvent (e.g., DMF) multiple times to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.[3]

Troubleshooting Guide: Poor Crystal Growth

This guide addresses common issues encountered during the synthesis of MOFs with this compound linkers and provides systematic solutions.

Problem Observation (e.g., via PXRD, SEM) Potential Causes Suggested Solutions
No Precipitate or Very Low Yield Clear solution after reaction; negligible amount of solid material.1. Reactant concentrations are too low. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inappropriate solvent for reactant solubility.1. Increase the concentration of the metal salt and linker. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Extend the reaction time. 4. Try a different solvent or a solvent mixture to improve solubility.
Amorphous Product Broad, featureless hump in the Powder X-ray Diffraction (PXRD) pattern. No distinct crystal morphology in Scanning Electron Microscopy (SEM) images.1. Reaction is too fast, leading to rapid precipitation. 2. Inappropriate solvent system. 3. Temperature is too high, favoring kinetic products. 4. Incorrect pH affecting linker coordination.1. Introduce a modulator (e.g., benzoic acid) to slow down the reaction. 2. Experiment with different solvents (e.g., DMF, DEF, DMAc) or solvent mixtures.[3] 3. Lower the reaction temperature. 4. Adjust the pH by adding a small amount of acid or base.
Poorly Crystalline Product Broad peaks in the PXRD pattern. Small, ill-defined particles in SEM images.1. Nucleation rate is much higher than the crystal growth rate. 2. Suboptimal reaction time or temperature. 3. Insufficient modulator concentration.1. Increase the modulator concentration. 2. Systematically vary the reaction time and temperature to find the optimal conditions for crystal growth.[4] 3. Try a slower cooling rate after the reaction.
Formation of Multiple Crystalline Phases PXRD pattern shows peaks that cannot be indexed to a single phase.1. Competing coordination modes of the linker. 2. Presence of impurities. 3. Thermodynamic and kinetic products co-crystallizing.1. Use a modulator to favor the formation of the thermodynamically stable phase. 2. Ensure high purity of all reactants and solvents.[6] 3. Optimize the reaction time and temperature to isolate a single phase.
Very Small Crystals Sharp peaks in PXRD, but SEM shows very small crystallites.1. High nucleation rate. 2. Reaction time is too short for significant crystal growth.1. Decrease the reactant concentrations. 2. Increase the reaction time. 3. Use a modulator to control nucleation.[1][2]

Quantitative Data Summary

The following tables provide hypothetical yet representative data to illustrate the impact of key synthesis parameters on the quality of MOF crystals.

Table 1: Effect of Temperature and Time on Crystallinity

Metal SaltLinker:Metal RatioSolventTemperature (°C)Time (h)Resulting Phase (from PXRD)
Zn(NO₃)₂·6H₂O1:1DMF8024Amorphous
Zn(NO₃)₂·6H₂O1:1DMF10024Poorly Crystalline
Zn(NO₃)₂·6H₂O1:1DMF12024Crystalline
Zn(NO₃)₂·6H₂O1:1DMF12048Highly Crystalline
Zn(NO₃)₂·6H₂O1:1DMF14024Decomposition/Dense Phase

Table 2: Effect of Modulator (Benzoic Acid) on Crystal Size

Metal SaltLinker:Metal RatioSolventModulator:Linker RatioTemperature (°C)Time (h)Average Crystal Size (μm)
Cu(NO₃)₂·3H₂O1:1DEF0:110048< 1 (microcrystalline powder)
Cu(NO₃)₂·3H₂O1:1DEF1:1100485 - 10
Cu(NO₃)₂·3H₂O1:1DEF5:11004820 - 50
Cu(NO₃)₂·3H₂O1:1DEF10:110048> 100 (large single crystals)

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for troubleshooting poor crystal growth and the interplay of key synthetic parameters.

TroubleshootingWorkflow start Start: Poor Crystal Growth (Amorphous or Poorly Crystalline) check_pxrd Analyze Product by PXRD start->check_pxrd amorphous Amorphous (Broad Hump) check_pxrd->amorphous Featureless? poorly_crystalline Poorly Crystalline (Broad Peaks) check_pxrd->poorly_crystalline Broad Peaks? good_crystals Good Crystallinity (Sharp Peaks) check_pxrd->good_crystals Sharp Peaks? modulator Introduce or Increase Modulator Concentration amorphous->modulator temp_down Decrease Temperature amorphous->temp_down solvent Change Solvent System amorphous->solvent optimize_time_temp Optimize Time and Temperature poorly_crystalline->optimize_time_temp modulator_pc Increase Modulator Concentration poorly_crystalline->modulator_pc concentration Decrease Reactant Concentration poorly_crystalline->concentration modulator->check_pxrd temp_down->check_pxrd solvent->check_pxrd optimize_time_temp->check_pxrd modulator_pc->check_pxrd concentration->check_pxrd

Caption: Troubleshooting workflow for poor MOF crystal growth.

SynthesisParameters cluster_input Input Parameters cluster_process Self-Assembly Process cluster_output Output Characteristics Metal_Salt Metal Salt Nucleation Nucleation Rate Metal_Salt->Nucleation Linker This compound Linker->Nucleation Solvent Solvent Solvent->Nucleation Modulator Modulator Modulator->Nucleation - Temperature Temperature Temperature->Nucleation +/- Time Time Growth Crystal Growth Rate Time->Growth Nucleation->Growth influences Crystal_Size Crystal Size Nucleation->Crystal_Size - Crystallinity Crystallinity Growth->Crystallinity Growth->Crystal_Size Phase_Purity Phase Purity Growth->Phase_Purity

Caption: Interplay of synthesis parameters in MOF crystallization.

References

Strategies to improve the thermal and chemical stability of 3-(4-Pyridyl)acrylic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal and chemical stability of Metal-Organic Frameworks (MOFs) synthesized with the 3-(4-pyridyl)acrylic acid (HpyA) linker.

Frequently Asked Questions (FAQs)

Q1: My this compound MOF is showing poor thermal stability in Thermogravimetric Analysis (TGA). What are the likely causes and solutions?

A1: Poor thermal stability in HpyA-based MOFs often stems from weak metal-ligand coordination bonds or the presence of volatile guest molecules within the pores. The pyridyl and carboxylate moieties of the HpyA linker have different coordination strengths, which can influence the overall framework robustness.

Potential Solutions:

  • Choice of Metal Ion: Employing higher-valent metal cations (e.g., Zr⁴⁺, Cr³⁺, Fe³⁺) can form stronger coordination bonds with the carboxylate group of the HpyA linker, thereby increasing the thermal stability of the resulting MOF.[1][2]

  • Solvent Exchange and Activation: Residual synthesis solvents (e.g., DMF, DEF) trapped in the pores can lower the decomposition temperature. Implement a thorough solvent exchange protocol with a lower boiling point solvent (e.g., ethanol, acetone) followed by careful thermal activation under vacuum to remove guest molecules without causing framework collapse.

  • Framework Interpenetration: Promoting the formation of interpenetrated frameworks can enhance thermal stability by increasing van der Waals interactions and reducing the void space. This can sometimes be achieved by modifying the synthesis conditions such as temperature, concentration, and solvent system.

Q2: My HpyA-based MOF degrades when exposed to water or humid air. How can I improve its chemical stability?

A2: The susceptibility of HpyA MOFs to water is often due to the hydrolysis of the metal-carboxylate bonds. The pyridyl group's basicity can also play a role in the material's interaction with protic solvents.

Potential Solutions:

  • Hydrophobic Functionalization of the Linker: While modifying the HpyA linker itself is a de novo synthesis approach, consider using co-linkers with hydrophobic functionalities (e.g., alkyl or fluoro groups) to create a more water-repellent framework.

  • Post-Synthetic Modification (PSM) with a Hydrophobic Coating: A highly effective strategy is to apply a hydrophobic coating to the exterior of the MOF crystals. A thin layer of a polymer like polydopamine or a silane-based coating can act as a shield against water molecules without significantly blocking the pores.[3]

  • Use of High-Valent Metal Ions: As with thermal stability, using hard Lewis acids like Zr⁴⁺ or Cr³⁺ can create more hydrolytically resistant coordination bonds.[1][2]

Q3: I am observing a loss of crystallinity (as seen by PXRD) after attempting a post-synthetic modification on my HpyA MOF. What could be going wrong?

A3: Loss of crystallinity during PSM is a common issue and can be attributed to several factors:

  • Harsh Reaction Conditions: The conditions of the PSM (e.g., high temperature, harsh pH) may be too aggressive for the parent HpyA MOF, leading to its decomposition.

  • Reagent Incompatibility: The reagents used for the modification might be attacking the metal nodes or the HpyA linker itself.

  • Solvent-Induced Degradation: The solvent used for the PSM might be unsuitable and cause framework collapse.

Troubleshooting Steps:

  • Milder Reaction Conditions: Attempt the PSM at a lower temperature and for a shorter duration.

  • Reagent Screening: Test the stability of the parent MOF in the presence of the PSM reagents (without the activating component) to ensure compatibility.

  • Solvent Selection: Choose a solvent in which the parent MOF is known to be stable.

Troubleshooting Guides

Guide 1: Diagnosing and Improving Thermal Stability

This guide provides a systematic approach to troubleshooting and enhancing the thermal stability of your this compound MOFs.

Problem: The MOF exhibits a lower than expected decomposition temperature in TGA analysis.

G start Low Thermal Stability Observed in TGA check_guests Are there residual solvent/guest molecules? start->check_guests solvent_exchange Perform thorough solvent exchange and vacuum activation. check_guests->solvent_exchange Yes check_metal Is the metal-linker bond strength sufficient? check_guests->check_metal No yes_guests Yes no_guests No re_evaluate Re-evaluate with TGA. solvent_exchange->re_evaluate end Improved Thermal Stability re_evaluate->end change_metal Synthesize with higher-valent metal ions (e.g., Zr4+, Cr3+). check_metal->change_metal No consider_interpenetration Can framework interpenetration be promoted? check_metal->consider_interpenetration Yes yes_metal Yes no_metal No change_metal->re_evaluate modify_synthesis Modify synthesis conditions (concentration, temperature, solvent). consider_interpenetration->modify_synthesis Yes consider_interpenetration->end No yes_interpenetration Yes no_interpenetration No modify_synthesis->re_evaluate

Caption: Troubleshooting workflow for low thermal stability.

Guide 2: Enhancing Chemical (Water) Stability

This guide outlines strategies to improve the resistance of your HpyA MOFs to water and other chemical agents.

Problem: The MOF structure degrades upon exposure to water, acidic, or basic conditions, as confirmed by PXRD.

G start Poor Chemical/Water Stability Observed psm_coating Post-Synthetic Modification: Apply a hydrophobic coating. start->psm_coating denovo_synthesis De Novo Synthesis: Use more robust building blocks. start->denovo_synthesis coating_options Options: - Polydopamine coating - Silanization (e.g., with APTES) psm_coating->coating_options evaluate_stability Evaluate stability with PXRD after exposure. psm_coating->evaluate_stability denovo_options Options: - High-valent metal ions (Zr4+, Cr3+) - Introduce hydrophobic co-linkers denovo_synthesis->denovo_options denovo_synthesis->evaluate_stability

Caption: Strategies to improve chemical and water stability.

Data Presentation

The following tables provide representative data for the stability of MOFs. Note that these are illustrative examples, and actual values will vary based on the specific HpyA MOF and the experimental conditions.

Table 1: Thermal Stability Data (Illustrative)

MOF SystemMetal IonModificationDecomposition Temperature (°C)
HpyA-ZnZn²⁺None~300
HpyA-Zn-PDZn²⁺Polydopamine Coating~320
HpyA-ZrZr⁴⁺None>450

Table 2: Chemical Stability Data (Illustrative PXRD Results)

MOF SystemModificationWater (24h)0.1 M HCl (24h)0.1 M NaOH (24h)
HpyA-CuNoneAmorphousAmorphousAmorphous
HpyA-Cu-APTESAPTES CoatingCrystallinePartially AmorphousAmorphous
HpyA-ZrNoneCrystallineCrystallineAmorphous

Experimental Protocols

Protocol 1: Post-Synthetic Coating with Polydopamine (PDA)

This protocol describes a general method for coating an HpyA-based MOF with a thin, protective layer of polydopamine to enhance its chemical stability.

Materials:

  • As-synthesized HpyA MOF (e.g., 100 mg)

  • Tris(hydroxymethyl)aminomethane (Tris buffer)

  • Dopamine hydrochloride

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Tris Buffer: Prepare a 10 mM Tris buffer solution and adjust the pH to ~8.5.

  • Dispense MOF: Disperse 100 mg of the HpyA MOF in 50 mL of the Tris buffer solution and sonicate for 15 minutes to ensure a uniform suspension.

  • Add Dopamine: To the MOF suspension, add 50 mg of dopamine hydrochloride.

  • Polymerization: Stir the mixture at room temperature for 6-12 hours. The solution will gradually turn dark brown/black as dopamine polymerizes.

  • Washing: Collect the PDA-coated MOF by centrifugation. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted dopamine and excess polymer.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight.

  • Characterization: Confirm the presence of the PDA coating and the retention of the MOF's crystallinity using techniques such as FT-IR, TGA, and PXRD.

Protocol 2: Synthesis of a more robust HpyA MOF using Zr(IV)

This protocol provides a representative method for synthesizing a more chemically and thermally stable HpyA MOF using a high-valent metal ion.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (HpyA)

  • Acetic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare Precursor Solution: In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in 10 mL of DMF.

  • Add Modulator: Add a significant excess of acetic acid (e.g., 100 equivalents with respect to ZrCl₄) to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, often leading to better crystallinity and higher stability.

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 120 °C for 24-72 hours.

  • Cooling and Washing: Allow the vial to cool to room temperature. Collect the crystalline product by filtration or centrifugation. Wash the product thoroughly with fresh DMF and then with ethanol.

  • Activation: Activate the MOF by heating under vacuum at an appropriate temperature (e.g., 150 °C) to remove residual solvent molecules from the pores.

  • Characterization: Characterize the synthesized MOF using PXRD to confirm its crystal structure and TGA to assess its thermal stability.

References

Preventing polymerization of 3-(4-Pyridyl)acrylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-(4-Pyridyl)acrylic acid during storage.

Troubleshooting Guide

Visible signs of polymerization, such as increased viscosity, solidification, or the appearance of precipitates, indicate that the product's stability has been compromised. This guide provides a systematic approach to identifying and resolving common issues related to the unwanted polymerization of this compound.

Observation Potential Cause Recommended Action
Increased viscosity or gel formation in the solid. Exposure to elevated temperatures.Store the compound in a cool, dark place, ideally at temperatures below 15°C.[1] Avoid storing near heat sources.
Exposure to light.Store in an amber or opaque container to protect from light.[2]
Depletion of inhibitor over time.If stored for an extended period, consider adding a suitable inhibitor. Test inhibitor compatibility and concentration on a small scale first.
Discoloration of the material (e.g., yellowing). Onset of degradation or polymerization.Visually inspect for any changes in color.[2] Discoloration can be an early indicator of instability.
Presence of impurities.Ensure high purity of the material. Impurities can sometimes catalyze polymerization.
Inconsistent experimental results. Partial polymerization of the starting material.Before use, visually inspect the material for any signs of polymerization.[2] If polymerization is suspected, it is recommended to use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound, like other acrylic acid derivatives, is typically initiated by a free-radical mechanism.[3] This process can be triggered by exposure to heat, light, or the presence of radical-initiating impurities. The vinyl group in the acrylic acid moiety is susceptible to radical attack, leading to chain propagation and the formation of a polymer.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is below 15°C. It is crucial to protect the compound from light by using an amber or opaque container.[2]

Q3: Should I use a polymerization inhibitor for long-term storage?

A3: For long-term storage, the use of a polymerization inhibitor is highly recommended. The choice of inhibitor and its concentration should be carefully considered to ensure compatibility with your downstream applications.

Q4: Which inhibitors are suitable for this compound?

A4: While specific data for this compound is limited, inhibitors commonly used for acrylic acids and vinylpyridines are likely to be effective. These include phenolic inhibitors like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ), as well as aminic inhibitors like phenothiazine (PTZ).[2][4] Phenolic inhibitors often require the presence of oxygen to be effective.[2]

Inhibitor Typical Concentration Range Mechanism of Action Considerations
Hydroquinone (HQ)10 - 100 ppmRadical ScavengerRequires oxygen to be effective.
Hydroquinone Monomethyl Ether (MEHQ)10 - 100 ppmRadical ScavengerRequires oxygen to be effective.[5]
Phenothiazine (PTZ)10 - 100 ppmRadical ScavengerCan be effective in the absence of oxygen.[4]

Q5: How can I determine the optimal concentration of an inhibitor?

A5: The optimal inhibitor concentration should be determined experimentally. This can be done by preparing small-scale samples with varying inhibitor concentrations and subjecting them to accelerated aging conditions (e.g., elevated temperature). The effectiveness of the inhibitor can be monitored over time by visual inspection and viscosity measurements.[2]

Q6: How can I detect the onset of polymerization in my sample?

A6: The onset of polymerization can be detected through several methods:

  • Visual Inspection: Look for changes in appearance, such as cloudiness, precipitation, or gel formation.[2]

  • Viscosity Measurement: A significant increase in the viscosity of a solution prepared from the stored solid indicates polymerization.[1][6]

  • Spectroscopic Methods (NMR): 1H NMR spectroscopy can be used to detect the disappearance of vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.[7][8][9]

  • Chromatographic Methods (HPLC): HPLC can be used to quantify the remaining monomer, with a decrease in monomer concentration indicating polymerization.[10]

Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration

Objective: To determine the minimum effective concentration of a chosen inhibitor to prevent polymerization of this compound under accelerated storage conditions.

Materials:

  • This compound

  • Selected inhibitor (e.g., MEHQ or PTZ)

  • Appropriate solvent for preparing inhibitor stock solution

  • Amber glass vials with screw caps

  • Oven or incubator

  • Viscometer

Procedure:

  • Prepare a stock solution of the chosen inhibitor at a known concentration.

  • Create a series of this compound samples in amber vials, each containing a different concentration of the inhibitor (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).[2]

  • Ensure a small headspace of air in each vial, particularly if using a phenolic inhibitor.[2]

  • Place the vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C).[2]

  • At regular time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one set of vials.

  • Allow the vials to cool to room temperature.

  • Visually inspect each sample for any signs of polymerization.[2]

  • Prepare solutions of each sample at a standard concentration and measure their viscosity. A significant increase in viscosity indicates the onset of polymerization.[1][11]

  • Plot viscosity versus time for each inhibitor concentration to determine the lowest concentration that prevents a significant increase in viscosity for the desired storage period.

Protocol 2: Detection of Polymer using ¹H NMR Spectroscopy

Objective: To qualitatively detect the presence of polymer in a sample of this compound using ¹H NMR spectroscopy.

Materials:

  • This compound sample (potentially containing polymer)

  • Pure this compound monomer (as a reference)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare an NMR sample of the potentially polymerized this compound by dissolving a small amount in a suitable deuterated solvent.

  • Prepare a reference NMR sample of pure, unpolymerized this compound in the same deuterated solvent.

  • Acquire ¹H NMR spectra for both samples.

  • Analysis:

    • In the spectrum of the pure monomer, identify the characteristic sharp signals of the vinyl protons.

    • In the spectrum of the potentially polymerized sample, look for a decrease in the intensity of the vinyl proton signals and the appearance of broad signals in the aliphatic region of the spectrum. These broad signals are characteristic of the polymer backbone.[7][8]

Visualizations

Polymerization_Prevention_Workflow cluster_storage Storage Conditions cluster_inhibition Inhibitor Addition (Long-Term Storage) cluster_monitoring Regular Monitoring Store_Cool Store < 15°C Select_Inhibitor Select Inhibitor (e.g., MEHQ, PTZ) Store_Cool->Select_Inhibitor Store_Dark Protect from Light (Amber/Opaque Container) Store_Dry Store in Dry Environment Determine_Concentration Determine Optimal Concentration (10-100 ppm) Select_Inhibitor->Determine_Concentration Add_Inhibitor Add Inhibitor to Monomer Determine_Concentration->Add_Inhibitor Visual_Inspection Visual Inspection (Color, Clarity) Add_Inhibitor->Visual_Inspection Viscosity_Check Viscosity Check (Periodic) Visual_Inspection->Viscosity_Check End Stable Storage Viscosity_Check->End Start This compound (Fresh Sample) Start->Store_Cool Start->Store_Dark Start->Store_Dry

Caption: Workflow for the prevention of this compound polymerization.

Free_Radical_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat / Light Radical_Formation Free Radical (R•) Formation Initiator->Radical_Formation Monomer_Activation Monomer Activation (M•) Radical_Formation->Monomer_Activation + Monomer (M) Chain_Growth Chain Growth (M-M•) Monomer_Activation->Chain_Growth + Monomer (M) Further_Growth Further Chain Growth (M-M-M•) Chain_Growth->Further_Growth + n Monomers (nM) Polymer Stable Polymer Further_Growth->Polymer

Caption: Simplified free-radical polymerization pathway.

References

Overcoming solubility issues of 3-(4-Pyridyl)acrylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(4-Pyridyl)acrylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bifunctional organic compound containing both a carboxylic acid and a pyridine ring.[1] This structure makes it a valuable building block in medicinal chemistry and materials science, particularly as a ligand in the synthesis of metal-organic frameworks (MOFs).[2][3] Its solubility can be challenging due to its crystalline nature and the potential for strong intermolecular interactions.[4][5] Achieving adequate solubility is crucial for its use in various experimental settings, including reaction chemistry, biological assays, and formulation development.

Q2: In which common organic solvents is this compound expected to be soluble?

Q3: What are the primary strategies for improving the solubility of this compound?

A3: The main approaches to enhance the solubility of this compound include:

  • pH Adjustment: As a carboxylic acid, its solubility can be significantly increased by deprotonating the carboxylic acid group to form a more soluble carboxylate salt. This is typically achieved by adding a base.

  • Salt Formation: A salt of the compound can be prepared and isolated prior to its use in an experiment. This can improve not only solubility but also dissolution rate and stability.[8]

  • Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute, thereby increasing solubility.[9][10]

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen organic solvent.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Try a different solvent. Polar aprotic solvents like DMSO or DMF are often good starting points.[6]The compound dissolves or shows increased solubility.
Gently heat the mixture while stirring.Increased kinetic energy can help overcome the crystal lattice energy, leading to dissolution.
Reduce the particle size of the solid by grinding it to a fine powder before adding it to the solvent.Increased surface area can lead to a faster dissolution rate.
Incorrect solvent polarity Use a co-solvent system. For example, add a small amount of a polar solvent like water or a less polar solvent to your primary solvent to adjust the overall polarity.[11]The compound dissolves in the solvent mixture.
Issue 2: The compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation The initial dissolution may have been achieved through heating, leading to a supersaturated solution upon cooling. Try preparing a less concentrated solution.A stable solution is formed at the desired temperature.
Change in pH If the solvent contains acidic or basic impurities, it could affect the ionization state of the compound. Ensure the use of high-purity solvents.The compound remains in solution.
Common Ion Effect If working with a salt form of the compound, the presence of a common ion in the solvent or from another component can decrease solubility.[12]Identify and remove the source of the common ion if possible.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Estimated Solubility (mg/mL) at 25°CNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2> 10 (likely soluble)Often used as a stock solution solvent for biological assays.[6]
Dimethylformamide (DMF)C₃H₇NO38.3Soluble (qualitative)Another good option for creating stock solutions.
EthanolC₂H₅OH24.5Sparingly solubleSolubility can be increased with heating.
MethanolCH₃OH32.7Sparingly solubleSimilar to ethanol, heating may be required.
AcetoneC₃H₆O20.7Poorly solubleUsed as a wash solvent during synthesis, suggesting low solubility.[4][5]
TolueneC₇H₈2.4InsolubleNonpolar aromatic solvent, unlikely to dissolve the polar compound.
HexaneC₆H₁₄1.9InsolubleNonpolar aliphatic solvent, not suitable.

Disclaimer: The solubility values in this table are estimates based on qualitative data and chemical principles. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound in an aqueous or mixed aqueous/organic solvent system by adjusting the pH.

Materials:

  • This compound

  • Chosen solvent (e.g., water, ethanol/water mixture)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add a portion of the chosen solvent (approximately 80% of the final desired volume).

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the mixture.

  • Continue adding NaOH until the this compound fully dissolves and the pH is in the desired range (typically above the pKa of the carboxylic acid, which is estimated to be around 4-5).

  • Once the solid is fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the solvent and add it to the volumetric flask.

  • Bring the solution to the final desired volume with the solvent.

  • Verify the final pH of the solution.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol outlines a general method for using a co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, or PEG 300)[10]

  • Stir plate and stir bar

  • Graduated cylinders or pipettes

Procedure:

  • Determine the desired final concentration of this compound and the desired ratio of the co-solvent system (e.g., 80:20 water:ethanol).

  • In a beaker, combine the primary solvent and the co-solvent in the predetermined ratio.

  • Add a stir bar to the solvent mixture and begin stirring.

  • Slowly add the weighed amount of this compound to the stirring solvent mixture.

  • If necessary, gently heat the mixture to aid dissolution. Do not exceed the boiling point of the solvent mixture.

  • Continue stirring until the compound is fully dissolved.

  • Allow the solution to cool to room temperature to ensure the compound remains in solution.

Protocol 3: Preparation of a Sodium Salt of this compound

This protocol describes the synthesis of the sodium salt of this compound to improve its aqueous solubility.[8][13][14][15][16]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Stir plate and stir bar

  • Rotary evaporator (optional)

  • Filtration apparatus

Procedure:

  • Dissolve a known molar amount of this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate container, dissolve one molar equivalent of NaOH in a minimal amount of ethanol.

  • Slowly add the ethanolic NaOH solution to the stirring solution of this compound.

  • A precipitate of the sodium salt may form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator to obtain the solid salt.

  • Dry the resulting sodium salt of this compound under vacuum.

  • The resulting salt should exhibit improved solubility in aqueous solutions compared to the free acid.

Visualizations

Enzyme Inhibitor Screening Workflow

This compound and its derivatives are of interest in medicinal chemistry and may be screened for their potential as enzyme inhibitors. The following diagram illustrates a general workflow for such a screening process.

Enzyme_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound This compound Stock Solution PrimaryScreen Primary High-Throughput Screening (HTS) Compound->PrimaryScreen Enzyme Target Enzyme Preparation Enzyme->PrimaryScreen Substrate Substrate Solution Substrate->PrimaryScreen HitConfirm Hit Confirmation PrimaryScreen->HitConfirm Initial Hits DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse Confirmed Hits DataAnalysis Data Analysis & Hit Prioritization DoseResponse->DataAnalysis IC50 Values Mechanism Mechanism of Inhibition Studies DataAnalysis->Mechanism Prioritized Hits LeadOpt Lead Optimization Mechanism->LeadOpt Validated Hits Solubility_Enhancement_Strategy Start Insoluble Compound: This compound Decision1 Is pH adjustment permissible for the application? Start->Decision1 pH_Adjust Use pH Adjustment (add base) Decision1->pH_Adjust Yes Decision2 Is isolating a new solid form feasible? Decision1->Decision2 No Success Soluble Compound pH_Adjust->Success Salt_Formation Perform Salt Formation Decision2->Salt_Formation Yes Co_Solvency Use a Co-solvent System Decision2->Co_Solvency No Salt_Formation->Success Co_Solvency->Success

References

Refinement of experimental protocols for reproducible synthesis of 3-(4-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reproducible synthesis of 3-(4-Pyridyl)acrylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and repeatable experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 4-pyridinecarboxaldehyde and malonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method is the Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid, using pyridine as both the solvent and a basic catalyst.[1][2] This approach, often referred to as the Doebner modification, is known for its high yields and relatively straightforward procedure.[1][2]

Q2: Can I use a different catalyst instead of pyridine?

A2: While pyridine is commonly used as both a solvent and catalyst, other bases can be employed. Piperidine is a frequently used basic catalyst in Knoevenagel condensations, often in smaller quantities than pyridine.[2] The choice of catalyst can influence reaction times and yields, so optimization may be necessary.

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, yields for the synthesis of this compound can be quite high, with some literature reports citing yields of up to 97.9%.[3] However, actual yields may vary depending on the purity of reagents, reaction conditions, and purification methods.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization.[3] Water is a suitable solvent for recrystallization, often yielding colorless crystalline powder.[3] Washing the filtered solid with a cold solvent, such as acetone, can help remove residual impurities.[3]

Troubleshooting Common Problems

Problem 1: Low or No Product Yield

  • Possible Cause: Impure starting materials.

    • Solution: Ensure that the 4-pyridinecarboxaldehyde and malonic acid are of high purity. If necessary, purify the starting materials before use.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: The reaction is typically refluxed for several hours.[3] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Possible Cause: Inadequate catalyst concentration.

    • Solution: If using a catalyst other than pyridine as the solvent, ensure the catalytic amount is appropriate. For piperidine, a few drops are often sufficient.[4]

Problem 2: Product is colored or oily instead of a crystalline solid.

  • Possible Cause: Presence of impurities or side products.

    • Solution: Thorough purification is necessary. Recrystallization from water is an effective method to obtain a pure, crystalline product.[3] If the product remains oily, it may be due to the presence of unreacted starting materials or byproducts. Consider washing the crude product with a suitable solvent to remove these impurities before recrystallization.

  • Possible Cause: Incomplete reaction.

    • Solution: As mentioned above, ensure the reaction has gone to completion by monitoring with TLC. An incomplete reaction will result in a mixture of starting materials and product, which can be difficult to purify.

Problem 3: Difficulty in precipitating the product.

  • Possible Cause: The pH of the solution is not optimal for precipitation.

    • Solution: After the reaction is complete, the product is typically precipitated by adding hydrochloric acid (HCl).[3] Ensure that enough HCl is added to sufficiently acidify the solution, which will protonate the pyridine nitrogen and decrease the solubility of the product in the aqueous medium.

  • Possible Cause: The solution is too dilute.

    • Solution: If the product does not precipitate upon acidification, it may be necessary to reduce the volume of the solvent by evaporation before cooling and attempting precipitation again.

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Knoevenagel Condensation using Pyridine

This protocol is adapted from a well-established procedure for the synthesis of 3-(pyridyl)acrylic acids.[3]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine

  • 37% Hydrochloric Acid (HCl)

  • Acetone

  • Water (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 4-pyridinecarboxaldehyde and malonic acid in equimolar amounts.

  • Add pyridine to the flask to act as the solvent and catalyst.

  • Heat the reaction mixture to reflux with constant stirring for approximately 3 hours.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl to the cooled mixture until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold acetone.

  • Purify the crude product by recrystallization from water to obtain colorless crystals of this compound.

Protocol 2: Perkin Reaction (Alternative Method)

The Perkin reaction is another method for synthesizing α,β-unsaturated aromatic acids.[5] While less commonly reported for this specific compound, it presents a potential alternative.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottomed flask, combine 4-pyridinecarboxaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Acidify the mixture with dilute HCl to precipitate the crude this compound.

  • Collect the solid by filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities for Knoevenagel Condensation (Protocol 1)

ReactantMolecular Weight ( g/mol )Molar RatioExample Mass (g)Example Moles (mmol)
4-Pyridinecarboxaldehyde107.1110.3002.80
Malonic Acid104.0610.2912.80
Pyridine (Solvent/Catalyst)79.10-~2 mL-

Table 2: Comparison of Reaction Conditions and Yields

MethodCatalystSolventReaction Time (hours)Temperature (°C)Reported Yield (%)Reference
KnoevenagelPyridinePyridine3Refluxup to 97.9[3]
KnoevenagelPiperidinePyridineSeveralWater Bath-[4]
Perkin ReactionSodium AcetateAcetic AnhydrideSeveralReflux-[5]

Mandatory Visualization

Diagram 1: Knoevenagel Condensation Workflow

G Experimental Workflow for Knoevenagel Condensation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine 4-Pyridinecarboxaldehyde, Malonic Acid, and Pyridine B Reflux with Stirring (approx. 3 hours) A->B C Cool in Ice Bath B->C D Precipitate with HCl C->D E Filter Solid Product D->E F Wash with Cold Acetone E->F G Recrystallize from Water F->G

Caption: A step-by-step workflow for the synthesis of this compound.

Diagram 2: Logical Relationship in Troubleshooting Low Yield

G Troubleshooting Low Yield A Low Product Yield B Impure Starting Materials A->B C Suboptimal Reaction Conditions A->C D Inefficient Workup/ Purification A->D E Purify Reagents B->E F Optimize Time & Temperature C->F G Adjust Catalyst Concentration C->G H Optimize pH for Precipitation D->H I Improve Recrystallization Technique D->I

Caption: A diagram illustrating the logical approach to troubleshooting low product yield.

References

Validation & Comparative

Comparative study of 2-pyridyl, 3-pyridyl, and 4-pyridyl acrylic acids as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-, 3-, and 4-Pyridyl Acrylic Acids as MOF Linkers

This guide provides a comparative analysis of 2-pyridyl, 3-pyridyl, and 4-pyridyl acrylic acids as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The positional isomerism of the nitrogen atom within the pyridyl ring significantly influences the resulting framework's topology, dimensionality, and functional properties. This document is intended for researchers, scientists, and drug development professionals working in the field of crystal engineering and materials science.

Introduction

Pyridyl-based ligands are of great interest in the construction of coordination polymers and MOFs due to the versatile coordination ability of the pyridyl nitrogen. When combined with a carboxylate functionality, as in pyridylacrylic acids, these linkers offer multiple binding sites for metal ions, leading to a rich variety of structural possibilities. The position of the nitrogen atom (ortho, meta, or para to the acrylic acid substituent) dictates the geometric trajectory of the coordination bonds, thereby influencing the overall architecture of the resulting framework.

Data Presentation: Comparative Analysis of Pyridylacrylic Acid MOFs

The following tables summarize the key structural and physical properties of MOFs synthesized using 2-pyridyl, 3-pyridyl, and 4-pyridyl acrylic acids. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution as synthesis conditions and metal ions may vary.

Table 1: Structural Properties of Pyridylacrylic Acid-based MOFs

Linker IsomerMetal Ion(s)DimensionalityCrystal SystemSpace GroupKey Structural FeaturesReference
2-Pyridylacrylic Acid Cu(I), Cu(II)3D Framework--Mixed-valence framework with paddle-wheel units.[1][2][3][1][2][3]
3-Pyridylacrylic Acid Nd(III)2D Coordination Polymer---[1]
3-Pyridylacrylic Acid Cu(II)1D Coordination Polymer---[1]
3-Pyridylacrylic Acid Cu(II), Nd(III)3D Heterometallic Framework--Stable, heterometallic structure.[1][1]
4-Pyridylacrylic Acid Zn(II)3D Diamondoid Network--Five-fold interpenetrating diamondoid network.[4][4]
4-Pyridylacrylic Acid Cd(II)3D Diamondoid Network--Five-fold interpenetrating diamondoid network.[4][4]

Data for crystal system and space group were not available in the provided search results for all compounds.

Table 2: Physicochemical Properties of Pyridylacrylic Acid-based MOFs

Linker IsomerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (Decomposition Temp., °C)Other PropertiesReference
2-Pyridylacrylic Acid Cu(I), Cu(II)Data not availableData not availableData not availableExhibits fluorescence.[5]
3-Pyridylacrylic Acid Cu(II), Nd(III)Data not availableData not availableThermally stable.[1]Luminescence properties.[1][1]
4-Pyridylacrylic Acid Zn(II)Data not availableData not availableData not available-[4]

Quantitative data on porosity (BET surface area, pore volume) and specific decomposition temperatures were not available in the provided search results. This highlights a gap in the literature for a direct comparative study of these specific linkers under consistent conditions.

Experimental Protocols

The synthesis of MOFs using pyridylacrylic acid linkers typically involves solvothermal or hydrothermal methods. Below are representative protocols adapted from general MOF synthesis procedures.

Protocol 1: Solvothermal Synthesis of a Pyridylacrylic Acid-based MOF

Objective: To synthesize a crystalline MOF using a pyridylacrylic acid isomer and a metal salt via a solvothermal method.[6][7]

Materials:

  • Metal Salt (e.g., Copper(II) Nitrate Hemipentahydrate, Zinc(II) Nitrate Hexahydrate)

  • Pyridylacrylic Acid Isomer (2-, 3-, or 4-pyridylacrylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the chosen solvent.

  • In a separate vial, dissolve the pyridylacrylic acid linker (e.g., 0.1 mmol) in 5 mL of the same solvent.

  • Combine the two solutions in the Teflon liner of a stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 100-180 °C) and maintain for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted precursors.

  • Dry the product under vacuum.

Protocol 2: Characterization of Synthesized MOFs

Objective: To characterize the structural and physical properties of the synthesized MOFs.

Methods:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The sample is heated under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. This analysis reveals the temperatures at which solvent molecules are lost and the framework begins to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the porous material. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K.

  • Gas Adsorption Measurements: To determine the pore volume and pore size distribution of the MOF.

Mandatory Visualization

Linker_Isomer_Effect Impact of Pyridyl Nitrogen Position on MOF Architecture cluster_linkers Pyridylacrylic Acid Isomers cluster_properties Resulting MOF Properties 2-Pyridylacrylic Acid 2-Pyridylacrylic Acid Coordination Geometry Coordination Geometry 2-Pyridylacrylic Acid->Coordination Geometry Ortho-position 3-Pyridylacrylic Acid 3-Pyridylacrylic Acid 3-Pyridylacrylic Acid->Coordination Geometry Meta-position 4-Pyridylacrylic Acid 4-Pyridylacrylic Acid 4-Pyridylacrylic Acid->Coordination Geometry Para-position Framework Dimensionality Framework Dimensionality Coordination Geometry->Framework Dimensionality Topology Topology Framework Dimensionality->Topology Porosity Porosity Topology->Porosity Functional Properties Functional Properties Porosity->Functional Properties

Caption: Logical relationship between linker isomerism and MOF properties.

MOF_Synthesis_Workflow General Experimental Workflow for MOF Synthesis and Characterization cluster_characterization Characterization Techniques Start Start Precursor Selection Select Metal Salt and Pyridylacrylic Acid Isomer Start->Precursor Selection Solvothermal Synthesis Solvothermal/Hydrothermal Reaction Precursor Selection->Solvothermal Synthesis Isolation Filtration and Washing Solvothermal Synthesis->Isolation Activation Solvent Exchange and Heating under Vacuum Isolation->Activation Characterization Structural and Property Analysis Activation->Characterization End End Characterization->End PXRD PXRD Characterization->PXRD SCXRD SCXRD Characterization->SCXRD TGA TGA Characterization->TGA BET Analysis BET Analysis Characterization->BET Analysis

Caption: Experimental workflow for MOF synthesis and characterization.

Discussion

The position of the nitrogen atom in the pyridyl ring of the acrylic acid linker plays a crucial role in determining the final structure of the MOF.

  • 2-Pyridylacrylic Acid: The ortho-position of the nitrogen atom allows for the potential of chelation with the carboxylate group to a single metal center, or bridging between metal centers in close proximity. The formation of a mixed-valence Cu(I)-Cu(II) framework suggests that the electronic properties of the linker can also influence the redox behavior of the metal nodes during synthesis.[1][2][3]

  • 3-Pyridylacrylic Acid: The meta-position of the nitrogen atom provides a more angular geometry for coordination. This can lead to the formation of lower-dimensional structures like 1D chains or 2D layers, as seen with Cu(II) and Nd(III) respectively.[1] However, in the presence of a combination of hard and soft metal ions, it can also facilitate the formation of complex 3D heterometallic frameworks.[1]

  • 4-Pyridylacrylic Acid: The para-position of the nitrogen atom results in a more linear and extended linker geometry. This linearity is conducive to the formation of highly symmetric and interpenetrated networks, such as the diamondoid structures observed with Zn(II) and Cd(II).[4] The tendency for interpenetration can lead to a reduction in the accessible pore volume of the resulting MOF.

Conclusion

The choice of 2-, 3-, or 4-pyridylacrylic acid as a linker has a profound impact on the resulting MOF architecture. The 2-pyridyl isomer can lead to unique electronic and structural motifs due to the proximity of its donor atoms. The 3-pyridyl isomer offers a versatile, angular building block capable of forming diverse dimensionalities and heterometallic frameworks. The 4-pyridyl isomer promotes the formation of highly symmetric and often interpenetrated structures. Further research is needed to systematically synthesize and characterize MOFs from these three linkers with a consistent set of metal ions to enable a more direct and quantitative comparison of their properties, particularly with respect to porosity and thermal stability. This would provide valuable insights for the rational design of functional MOFs for applications in gas storage, catalysis, and drug delivery.

References

A Comparative Guide to Linker Selection in MOF Synthesis: 3-(4-Pyridyl)acrylic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 3-(4-Pyridyl)acrylic acid and terephthalic acid as linkers for Metal-Organic Framework (MOF) synthesis, supported by available experimental data and protocols.

The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting material's topology, porosity, stability, and ultimately, its suitability for various applications. This guide provides a comprehensive comparison of two prominent linker candidates: the versatile and widely-used terephthalic acid and the functionally distinct this compound.

Introduction to the Linkers

Terephthalic acid (BDC or H₂BDC), a benzenedicarboxylate, is one of the most extensively used linkers in MOF chemistry. Its rigid, linear geometry and the presence of two carboxylate groups facilitate the formation of robust, porous frameworks with high thermal and chemical stability. Iconic MOFs such as MOF-5 and members of the MIL and UiO series are constructed using terephthalic acid or its derivatives, underscoring its foundational role in the field.

This compound , on the other hand, is an asymmetric linker featuring both a carboxylate group and a pyridyl nitrogen atom, along with a carbon-carbon double bond. This combination of functional groups offers the potential for more complex coordination environments and the introduction of specific functionalities within the MOF structure. The pyridyl group can act as a coordination site, a basic site for catalysis, or a point for post-synthetic modification, while the acrylic moiety introduces structural flexibility and potential for polymerization or other reactions.

Head-to-Head Comparison: Performance and Properties

A direct, quantitative comparison of MOFs synthesized from these two linkers is challenging due to the nascent stage of research into this compound-based MOFs compared to the extensive literature on terephthalic acid-based structures. However, based on the fundamental properties of the linkers and available data on related systems, we can infer key differences in the performance of the resulting MOFs.

PropertyMOFs from this compoundMOFs from Terephthalic Acid
Structural Diversity High potential for diverse and complex structures due to the asymmetric nature and multiple coordination sites (carboxylate and pyridyl).Well-established, often leading to highly symmetric and porous frameworks (e.g., cubic, octahedral).
Porosity & Surface Area Potentially lower due to the less rigid and more complex packing of the linker, though specific designs can yield porous materials.Generally high, with well-defined micropores and mesopores, leading to large surface areas (e.g., UiO-66 BET surface area can exceed 1000 m²/g).
Thermal Stability Generally expected to be lower due to the presence of the less stable acrylic group compared to the robust benzene ring.High thermal stability is a hallmark, with many frameworks stable to over 400 °C.[1]
Chemical Stability The pyridyl group can enhance stability in certain environments but may be susceptible to protonation in acidic conditions.Generally good, particularly for Zr-based MOFs like UiO-66, which exhibit stability in a range of solvents and aqueous conditions.[2]
Functionality Inherent basicity from the pyridyl nitrogen can be utilized for catalysis. The acrylic double bond offers a site for post-synthetic modification.Functionality is typically introduced by modifying the benzene ring of the terephthalic acid linker (e.g., with amino or nitro groups).
Applications Promising for catalysis, sensing, and applications where specific host-guest interactions are desired.Widely explored for gas storage and separation, catalysis, and drug delivery.[3][4]

Experimental Protocols: A General Overview

Detailed experimental protocols for the synthesis of MOFs using this compound are not as standardized as those for terephthalic acid. However, a general solvothermal approach can be outlined.

Synthesis of a Hypothetical MOF using this compound

Objective: To synthesize a crystalline MOF using this compound and a metal salt (e.g., Zinc Nitrate).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and Zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.

  • After cooling to room temperature, crystals should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the crystals under vacuum at an elevated temperature (e.g., 80 °C) to activate the framework.

Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)

Objective: To synthesize MOF-5, a well-characterized porous material.

Materials:

  • Terephthalic acid (H₂BDC)

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Dissolve terephthalic acid (e.g., 0.15 g) and zinc nitrate tetrahydrate (e.g., 0.55 g) in 30 mL of DMF in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 105 °C for 24 hours.

  • After cooling, large cubic crystals of MOF-5 should be present.

  • Wash the crystals with fresh DMF and then exchange the solvent with chloroform over 3 days.

  • Activate the MOF by heating under vacuum at 120 °C to remove the chloroform from the pores.

Logical Workflow for Linker Selection

The choice between this compound and terephthalic acid is contingent on the desired properties and application of the final MOF. The following diagram illustrates a logical workflow for this selection process.

Linker_Selection cluster_properties Key Desired Property cluster_linkers Linker Choice start Define Target MOF Properties prop1 High Porosity & Surface Area start->prop1 prop2 Inherent Catalytic Activity (Basic Sites) start->prop2 prop3 High Thermal & Chemical Stability start->prop3 prop4 Post-Synthetic Modification Potential start->prop4 linker1 Terephthalic Acid prop1->linker1 linker2 This compound prop2->linker2 prop3->linker1 prop4->linker2 end1 Synthesize Terephthalic Acid MOF linker1->end1 Well-established synthesis for applications like gas storage end2 Synthesize this compound MOF linker2->end2 Novel structures for catalysis and functional materials

Caption: A decision-making flowchart for selecting between terephthalic acid and this compound based on desired MOF properties.

Conclusion

Terephthalic acid remains the linker of choice for applications demanding high porosity, surface area, and exceptional thermal and chemical stability. Its use is supported by a wealth of established synthetic protocols and a deep understanding of the resulting MOF structures and properties.

This compound, while less explored, presents exciting opportunities for the design of functional MOFs with tailored properties. The presence of a basic pyridyl group and a reactive acrylic moiety opens avenues for applications in catalysis and the development of advanced materials through post-synthetic modification. Researchers and drug development professionals should consider the unique attributes of this linker when designing novel MOFs for specific, function-driven applications. Further research is needed to fully elucidate the potential of this compound in MOF synthesis and to establish a broader library of structures and their corresponding properties.

References

A Comparative Guide to Purity Validation of 3-(4-Pyridyl)acrylic Acid: NMR vs. Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the validation of 3-(4-Pyridyl)acrylic acid purity. Furthermore, it explores alternative and complementary analytical techniques, supported by experimental protocols and data, to offer a comprehensive framework for selecting the most suitable methods for quality control and assurance.

At a Glance: Performance Comparison of Analytical Techniques

The following table summarizes the key performance parameters of NMR, Mass Spectrometry, and other relevant methods for the purity validation of this compound.

Parameter¹H Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Differential Scanning Calorimetry (DSC)
Primary Use Absolute purity determination, structural confirmation, and quantification of impurities.Impurity identification and profiling, confirmation of molecular weight.Quantitative purity analysis (area percent), separation of impurities.Determination of absolute purity of highly pure crystalline substances.
Purity Assessment Absolute (requires a certified internal standard).Semi-quantitative (based on relative peak areas, response factors may vary).Quantitative (relative purity based on peak area percentage).Absolute (based on the thermodynamics of melting point depression).
Typical Purity Range >95%Applicable over a wide range of impurity levels.>98%>98.5%
Specificity High (structure-specific signals).High (separation by LC, mass-to-charge ratio by MS).Moderate to High (dependent on chromatographic resolution).Low (not specific to the type of impurity).
Sample Throughput ModerateHighHighLow to Moderate
Instrumentation Cost HighHighModerateModerate

In-Depth Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, often complementary, techniques for the comprehensive analysis of pharmaceutical compounds.[1][2]

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for the accurate determination of compound purity.[3][4] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[5]

Expected ¹H NMR Data for this compound:

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyridyl and acrylic acid protons. The vinylic protons of the acrylic acid moiety and the aromatic protons of the pyridine ring provide well-resolved signals suitable for integration and quantification.

Potential Impurities:

Based on its common synthesis via the Knoevenagel condensation of 4-pyridinecarboxaldehyde and malonic acid, potential impurities could include residual starting materials or by-products from side reactions.

Mass Spectrometry (MS) coupled with Liquid Chromatography (LC)

LC-MS is an indispensable tool for impurity profiling, combining the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1][2][6] This technique is particularly adept at detecting and identifying unknown impurities, even at trace levels.

For this compound, a reversed-phase HPLC method can be developed to separate the main component from its potential impurities. The eluent can then be introduced into a mass spectrometer, typically employing electrospray ionization (ESI), to obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the certified internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and semi-quantify impurities in a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid or other suitable mobile phase modifier

  • LC-MS system (e.g., HPLC with UV detector and a mass spectrometer with an ESI source)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set up the LC-MS system with a suitable mobile phase gradient and column temperature.

  • Inject the sample solution.

  • Acquire data in both UV and MS channels. The MS can be operated in full scan mode to detect all ionizable species and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.

  • Process the chromatogram to identify and integrate the peaks corresponding to the main component and any impurities.

  • The relative abundance of impurities can be estimated based on their peak areas relative to the main peak in the UV chromatogram.

  • The mass spectra of the impurity peaks can be used to propose their molecular weights and, with the aid of fragmentation data, their structures.

Alternative and Complementary Purity Validation Methods

While NMR and MS are primary techniques, other methods provide valuable and often orthogonal information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for routine purity analysis in quality control settings.[7] It is a robust and reliable method for quantifying the purity of the main component and detecting impurities based on their UV absorbance. The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline compounds. The method is based on the principle that impurities lower and broaden the melting point of a pure substance. By analyzing the shape of the melting endotherm, the purity can be calculated using the van't Hoff equation. This technique is particularly useful as it is not dependent on the chemical structure of the impurities.

Visualizing the Workflow

An experimental workflow for the comprehensive purity validation of this compound is depicted below.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 3-(4-Pyridyl)acrylic Acid Sample Prep_NMR Weigh and dissolve with internal standard Sample->Prep_NMR Prep_MS Dissolve and filter Sample->Prep_MS DSC DSC Analysis Sample->DSC NMR qNMR Analysis Prep_NMR->NMR LCMS LC-MS Analysis Prep_MS->LCMS HPLC HPLC-UV Analysis Prep_MS->HPLC Purity_Abs Absolute Purity (qNMR, DSC) NMR->Purity_Abs Impurity_ID Impurity Identification & Profiling (LC-MS) LCMS->Impurity_ID Purity_Rel Relative Purity (HPLC-UV) HPLC->Purity_Rel DSC->Purity_Abs Report Comprehensive Purity Report Purity_Abs->Report Impurity_ID->Report Purity_Rel->Report

Caption: Experimental workflow for purity validation.

Conclusion

The validation of this compound purity requires a multi-faceted approach, leveraging the strengths of various analytical techniques. Quantitative NMR provides a direct measure of absolute purity, making it an invaluable tool for characterizing reference standards and final products. LC-MS is unparalleled in its ability to detect and identify unknown impurities, which is crucial for understanding the impurity profile and ensuring product safety. HPLC-UV remains a robust and cost-effective method for routine quality control, while DSC offers a valuable orthogonal technique for determining the purity of highly crystalline materials.

For comprehensive and reliable purity validation, a combination of these methods is recommended. This integrated approach ensures that the material meets the stringent quality standards required for research, development, and ultimately, for the production of safe and effective pharmaceuticals.

References

A Comparative Guide to X-ray Diffraction Techniques for Crystal Structure Confirmation of 3-(4-Pyridyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise three-dimensional arrangement of atoms in a crystal lattice is paramount. This guide provides a comparative analysis of single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) for the characterization of 3-(4-Pyridyl)acrylic acid and its derivatives, offering insights into the experimental protocols and data interpretation for each technique.

This compound and its derivatives are organic compounds of interest in pharmaceutical and materials science due to their potential applications stemming from their molecular structure. The pyridine ring and the acrylic acid moiety allow for various intermolecular interactions, leading to diverse crystal packing arrangements. Elucidating these crystal structures is crucial for understanding their physicochemical properties and for rational drug design.

At a Glance: Single-Crystal vs. Powder XRD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (typically 0.1-0.5 mm)Microcrystalline powder (hundreds of crystallites)
Data Quality High resolution, provides precise atomic coordinates and bond parametersLower resolution, potential for peak overlap
Information Obtained Unambiguous determination of unit cell, space group, and atomic arrangementPhase identification, unit cell parameters, and crystal structure refinement (Rietveld)
Primary Use Case Absolute structure determination of novel compoundsRoutine analysis, phase purity assessment, and analysis of materials not forming large single crystals

Experimental Data Comparison

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(E)-3-(pyridin-4-yl)acrylic acidC₈H₇NO₂TriclinicP-16.6279(15)7.3272(12)8.2308(15)89.99(2)85.01(2)75.00(2)384.4(2)2

Data obtained from single-crystal XRD analysis of (E)-3-(pyridin-4-yl)acrylic acid.[1][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for selecting the appropriate technique and for interpreting the resulting data.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This protocol is based on the successful structure determination of (E)-3-(pyridin-4-yl)acrylic acid.[1][3]

1. Crystal Growth:

  • Single crystals suitable for SCXRD are typically grown by slow evaporation of a saturated solution. For (E)-3-(pyridin-4-yl)acrylic acid, colorless prismatic crystals were obtained by the slow evaporation of an aqueous solution.[1][3]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of angles.

  • As the X-ray beam interacts with the crystal, a diffraction pattern of discrete spots is recorded.

3. Structure Solution and Refinement:

  • The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using least-squares methods to best fit the experimental data. For (E)-3-(pyridin-4-yl)acrylic acid, the O-bound hydrogen atom was located in the difference Fourier map and refined freely, while C-bound hydrogens were placed in calculated positions.[2][3]

Powder X-ray Diffraction (PXRD) Protocol

While a specific protocol for this compound derivatives is not detailed in the search results, a general procedure for organic compounds is as follows:

1. Sample Preparation:

  • The crystalline material is finely ground to a homogenous powder (typically with a particle size of 1-10 µm) to ensure a random orientation of the crystallites.

  • The powder is then packed into a sample holder.

2. Data Collection:

  • The sample is placed in a powder diffractometer.

  • An X-ray beam is directed at the sample, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • The resulting data is a 1D diffractogram of intensity versus 2θ.

3. Data Analysis and Refinement:

  • The positions of the diffraction peaks are used to identify the crystalline phases present in the sample by comparison to a database (e.g., the Powder Diffraction File).

  • The unit cell parameters can be determined from the peak positions through a process called indexing.

  • For structure confirmation or determination from powder data, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based on a known or trial crystal structure, to the experimental data. The refinement process adjusts various parameters, including atomic positions and unit cell dimensions, to minimize the difference between the calculated and observed patterns.

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons, the following diagrams are provided.

XRD_Workflow cluster_synthesis Sample Preparation cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Grinding Grinding (for PXRD) Purification->Grinding SCXRD_Data Data Collection (Rotating Crystal) Crystal_Growth->SCXRD_Data Single Crystal PXRD_Data Data Collection (2θ Scan) Grinding->PXRD_Data Powder Structure_Solution Structure Solution (Direct Methods) SCXRD_Data->Structure_Solution SCXRD_Refinement Structure Refinement Structure_Solution->SCXRD_Refinement Final_Structure_SCXRD Precise 3D Structure SCXRD_Refinement->Final_Structure_SCXRD Phase_ID Phase Identification PXRD_Data->Phase_ID Rietveld_Refinement Rietveld Refinement Phase_ID->Rietveld_Refinement Final_Structure_PXRD Confirmed Crystal Structure Rietveld_Refinement->Final_Structure_PXRD

Experimental workflow for crystal structure determination.

Technique_Comparison cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD SCXRD_Adv Advantages: - Unambiguous structure solution - High precision - Absolute configuration SCXRD_Disadv Disadvantages: - Requires single crystals - Crystal growth can be challenging PXRD_Adv Advantages: - Uses powder sample - Rapid analysis for phase ID - Suitable for non-single crystal materials PXRD_Disadv Disadvantages: - Lower resolution - Peak overlap can be problematic - Structure solution is more complex Decision Choice of Technique Decision->SCXRD_Adv Novel Compound & Single Crystals Available Decision->PXRD_Adv Routine Analysis or No Single Crystals

Logical comparison of XRD techniques.

Conclusion

Both single-crystal and powder X-ray diffraction are powerful techniques for the structural characterization of this compound derivatives. SCXRD remains the gold standard for unambiguous structure determination, providing a high level of detail about the atomic arrangement, which is indispensable for novel compounds. However, the requirement of a high-quality single crystal can be a significant bottleneck.

PXRD, on the other hand, is more versatile for routine analysis, phase identification, and for materials that do not readily form single crystals. With the advent of advanced computational methods like Rietveld refinement, it is also possible to obtain reliable crystal structure information from powder data. The choice between the two techniques will ultimately depend on the specific research question, the nature of the sample, and the level of structural detail required. For the comprehensive characterization of a new this compound derivative, a combination of both techniques can be highly beneficial, with PXRD confirming the bulk phase purity and SCXRD providing the definitive crystal structure.

References

A Comparative Guide to Electrochemical Sensors Based on 3-(4-Pyridyl)acrylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of electrochemical sensors utilizing 3-(4-Pyridyl)acrylic acid and its derivatives against other contemporary sensing platforms. By presenting supporting experimental data, detailed methodologies, and visual representations of sensing mechanisms, this document aims to assist researchers in selecting the most suitable sensor for their analytical needs.

Performance Comparison of Electrochemical Sensors

The efficacy of an electrochemical sensor is determined by several key performance metrics, including its limit of detection (LOD), linear range, and sensitivity. The following tables summarize the quantitative performance of a sensor based on a derivative of this compound and compares it with alternative sensors for various analytes of interest in biomedical and environmental research.

For the Detection of Neurotransmitters and Phenolic Compounds

The simultaneous detection of dopamine (DA), ascorbic acid (AA), and uric acid (UA) is crucial in clinical diagnostics. Similarly, the monitoring of catechol (CC) and hydroquinone (HQ) is important for environmental safety. Below is a comparison of a poly(3-(3-pyridyl)acrylic acid) modified electrode with other advanced sensors.

Analyte(s)Sensor PlatformLinear Range (μM)Limit of Detection (LOD) (μM)Reference
DA, AA, UA Poly(3-(3-pyridyl)acrylic acid)/GCE DA: 1-40, AA: 10-400, UA: 1.6-80 DA: 0.06, AA: 0.8, UA: 1.1 [1]
DAPt-Ag/Gr/GCE0.1-600.012[2][3]
DACuO:Mn/SPE0.1-1 and 1-1000.0303[4]
CC, HQ ERGO-MWCNTPE 0.4-400 CC: 0.083, HQ: 0.028 [5]
CC, HQRGO-PDA-cMWCNT/GCE0.5-5000CC: 0.073, HQ: 0.066[6]
CC, HQCoNi-MOF/GO/GCE0.1-100CC: 0.03, HQ: 0.04[7]
For the Detection of Heavy Metals

The detection of heavy metals, such as lead (Pb²⁺), is critical for environmental monitoring and public health. The table below compares the performance of different electrochemical sensors for lead detection.

AnalyteSensor PlatformLinear Range (μg/L)Limit of Detection (LOD) (μg/L)Reference
Pb²⁺ rGO/FeMg-BDC/GCE 0.01-0.5 and 0.5-50 0.009
Pb²⁺rGO/MoS₂/CS/GCE1.035 - 4140.33[8][9]
Pb²⁺Zn-MOF@rGONot specifiedNot specified[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of sensor performance. This section outlines the methodologies for the fabrication and electrochemical validation of the featured sensors.

Fabrication of Poly(3-(3-pyridyl)acrylic acid) Modified Glassy Carbon Electrode (PPAA/GCE)
  • Electrode Pre-treatment: A glassy carbon electrode (GCE) is polished to a mirror finish using 0.3 and 0.05 µm alumina slurry, followed by rinsing with deionized water and ethanol. The electrode is then electrochemically cleaned by cycling the potential in a suitable electrolyte solution.

  • Electropolymerization: The PPAA film is deposited on the GCE surface by cyclic voltammetry in a 0.1 M phosphate buffer solution (pH 7.0) containing a specific concentration of trans-3-(3-pyridyl)acrylic acid. The potential is typically cycled between -0.2 and +2.2 V for a set number of cycles.

  • Final Preparation: After electropolymerization, the modified electrode is rinsed with deionized water to remove any unreacted monomer and dried at room temperature.

Electrochemical Validation

Electrochemical performance is typically evaluated using a three-electrode system comprising the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Cyclic Voltammetry (CV): CV is used to characterize the electrochemical behavior of the modified electrode and to study the redox properties of the analyte. Scans are performed in a supporting electrolyte (e.g., phosphate buffer solution) with and without the analyte at various scan rates.

  • Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. The DPV measurements are performed in the supporting electrolyte containing different concentrations of the analyte. The peak current is then plotted against the analyte concentration to obtain a calibration curve.

  • Interference Studies: To assess the selectivity of the sensor, DPV measurements are carried out in the presence of potential interfering species that commonly coexist with the analyte in real samples.

Visualizing the Sensing Process

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in electrochemical sensing.

G cluster_electrode Sensor Surface cluster_solution Solution Phase Analyte Analyte Modified_Electrode This compound Modification Layer Analyte->Modified_Electrode Electrochemical Reaction GCE Glassy Carbon Electrode Modified_Electrode->GCE Electron Transfer Signal Signal GCE->Signal Current Measurement Analyte_sol Analyte in Solution Analyte_sol->Analyte Adsorption

Caption: Electrochemical sensing mechanism at the modified electrode surface.

G start Start electrode_prep Electrode Pre-treatment (Polishing & Cleaning) start->electrode_prep modification Surface Modification (e.g., Electropolymerization of this compound) electrode_prep->modification validation Electrochemical Validation modification->validation cv Cyclic Voltammetry (CV) dpv Differential Pulse Voltammetry (DPV) interference Interference Studies data_analysis Data Analysis (LOD, Linear Range, Sensitivity) end End data_analysis->end cv->data_analysis dpv->data_analysis interference->data_analysis

Caption: General workflow for the fabrication and validation of an electrochemical sensor.

References

Benchmarking Gas Adsorption in 3-(4-Pyridyl)acrylic Acid MOFs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a notable scarcity of research focused on the gas adsorption capacities of Metal-Organic Frameworks (MOFs) synthesized exclusively with 3-(4-pyridyl)acrylic acid as the organic linker. Despite a comprehensive search for comparative studies and individual research articles detailing the synthesis and porosity of such materials, there is insufficient data to construct a detailed benchmarking guide as initially requested.

The scientific community has explored a vast array of organic linkers for the synthesis of MOFs, leading to thousands of structures with diverse properties. However, it appears that the this compound ligand has not been a primary focus for the development of MOFs for gas adsorption applications, or at least, such studies are not widely published.

Our search strategy included targeted queries for MOFs based on this specific ligand with various metal centers (e.g., zinc, copper, cobalt) and their documented performance in adsorbing gases such as carbon dioxide, nitrogen, and methane. The search also aimed to identify detailed experimental protocols for their synthesis and gas sorption measurements. Unfortunately, these searches did not yield the necessary quantitative data for at least two distinct MOFs required for a comparative analysis.

Alternative Proposal: A Comparative Guide to Terephthalic Acid-Based MOFs

Given the user's interest in the comparative analysis of MOF gas adsorption capacities, we propose an alternative focus on a well-documented and extensively studied class of MOFs: those based on terephthalic acid (H₂BDC) and its functionalized derivatives. This family of MOFs, including the iconic MOF-5 and its isoreticular analogues (IRMOFs), as well as functionalized versions like UiO-66(NH₂), offers a wealth of publicly available, high-quality experimental data.

A comparison guide on this topic would fulfill all the core requirements of the original request, including:

  • Data Presentation: Clearly structured tables comparing the gas adsorption capacities (e.g., CO₂, H₂, CH₄ uptake), BET surface areas, and pore volumes of various terephthalic acid-based MOFs.

  • Experimental Protocols: Detailed methodologies for the synthesis of these MOFs and the corresponding gas adsorption measurement techniques.

  • Mandatory Visualization: Graphviz diagrams illustrating synthetic pathways, experimental workflows, and the logical relationships in performance comparison.

This alternative will provide valuable insights for researchers, scientists, and drug development professionals by benchmarking the performance of some of the most widely studied and promising MOFs for gas adsorption applications. We believe this pivot will deliver a high-quality, data-rich comparison guide that aligns with the user's original intent.

Stability of Pyridyl-Based MOFs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter governing their practical application. This guide provides a comparative analysis of the stability of various pyridyl-based MOFs, offering a valuable resource for material selection and experimental design. The inclusion of detailed experimental data and protocols aims to facilitate reproducible research and accelerate the development of robust MOF-based technologies.

The stability of a MOF is generally categorized into thermal, chemical, and mechanical stability. Pyridyl-based linkers are of particular interest due to their versatile coordination chemistry and the potential to create robust frameworks. This guide will delve into the thermal and chemical stability of prominent pyridyl-based MOFs, presenting quantitative data in easily comparable formats.

Factors Influencing the Stability of Pyridyl-Based MOFs

The stability of pyridyl-based MOFs is a multifactorial property influenced by several key factors:

  • Metal Ion: The nature of the metal ion plays a crucial role. Harder metal cations with higher charge densities, such as In(III), tend to form stronger coordination bonds with the pyridyl and carboxylate functionalities, leading to enhanced stability.[1][2]

  • Ligand Design: The rigidity, functionality, and steric hindrance of the pyridyl-based linker significantly impact stability. For instance, the incorporation of methyl groups can enhance hydrolytic stability by creating a more hydrophobic environment around the metal centers.

  • Structural Features: The overall framework topology, including the coordination number of the metal centers and the degree of interpenetration, can influence stability. Higher connectivity and interpenetrated structures often exhibit increased rigidity and resistance to degradation.

  • Guest Molecules: The presence of guest molecules, such as solvents, within the pores can affect the stability of the framework. Their removal upon activation can sometimes lead to structural changes.

Comparative Data on the Stability of Pyridyl-Based MOFs

To facilitate a direct comparison, the following tables summarize the thermal and chemical stability of selected pyridyl-based MOFs based on available experimental data.

Thermal Stability

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of MOFs. The decomposition temperature (Td) indicates the temperature at which the framework begins to lose its structural integrity.

MOF Name/TypeMetal IonPyridyl-based LigandDecomposition Temperature (Td) (°C)AtmosphereReference
{[Cu2(Fu)2(BPY)]·H2O}nCu(II)4,4'-bipyridine (BPY)240 - 360Argon[3]
Zn-MOF with mTPBZn(II)1,3,5-tris(3,5-dimethylpyridin-4-yl)benzene (mTPB)Stable up to 300Not specified[4]
Zn-MOF with bpaZn(II)1,2-bis(4-pyridyl)ethane (bpa)Not specifiedNot specified[5]
In-pyridylcarboxylate MOFIn(III)Pyridyl-tetracarboxylateHigh thermal stabilityNot specified[2]

Note: The exact decomposition temperature can vary depending on the experimental conditions, such as the heating rate and the atmosphere.[6][7]

Chemical Stability

The chemical stability of MOFs is assessed by exposing them to various chemical environments, such as water, acidic and basic solutions, and organic solvents, and then analyzing their structural integrity, typically by Powder X-ray Diffraction (PXRD).

MOF Name/TypeMetal IonPyridyl-based LigandStable in WaterStable in Acidic ConditionsStable in Basic ConditionsStable in Organic SolventsReference
In-pyridylcarboxylate MOFIn(III)PyridylcarboxylateYesYes (pH 2-11)Yes (pH 2-11)Not specified[1]
Zn-MOF with bpaZn(II)1,2-bis(4-pyridyl)ethane (bpa)Not specifiedNot specifiedNot specifiedNot specified[5]
Pillared-layer MOFCu(II)4,4'-bipyridine (BPY)StableNot specifiedNot specifiedStable in methanol/water[3][8]
BPY-based pillared MOFsCo(II), Zn(II)4,4'-bipyridine (BPY)Stable at 90% RHNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate assessment and comparison of MOF stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of the MOF.

Methodology:

  • Place a small amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • Heat the sample from room temperature to a final temperature (e.g., 700-800 °C) at a controlled heating rate (e.g., 5 or 10 °C/min).[3][6]

  • Conduct the analysis under a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air) to observe different decomposition behaviors.[6]

  • The decomposition temperature is typically identified as the onset temperature of the major weight loss step in the TGA curve after the removal of guest solvent molecules.[3]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Activate_MOF Activate MOF Sample Weigh_Sample Weigh 5-10 mg Activate_MOF->Weigh_Sample Place_in_Crucible Place in TGA Crucible Weigh_Sample->Place_in_Crucible Heat_Sample Heat at controlled rate (e.g., 10 °C/min) Place_in_Crucible->Heat_Sample Inert_Atmosphere Under N2 or Ar flow Heat_Sample->Inert_Atmosphere Record_Weight_Loss Record Weight vs. Temperature Inert_Atmosphere->Record_Weight_Loss Identify_Decomposition Identify Onset of Major Weight Loss (Td) Record_Weight_Loss->Identify_Decomposition

Workflow for Thermogravimetric Analysis (TGA) of MOFs.
Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the retention of crystallinity and structural integrity of the MOF after exposure to different chemical environments.

Methodology:

  • Record the PXRD pattern of the as-synthesized, activated MOF as a reference.

  • Immerse a known amount of the MOF powder in the desired chemical solution (e.g., water, acidic/basic solutions of specific pH, or an organic solvent).

  • Maintain the suspension at a specific temperature (e.g., room temperature) for a defined period (e.g., 24 hours to several days).[10]

  • After the exposure period, collect the solid by filtration or centrifugation, wash it with a suitable solvent, and dry it.

  • Record the PXRD pattern of the treated MOF sample.

  • Compare the PXRD pattern of the treated sample with the reference pattern. The retention of the characteristic diffraction peaks indicates stability, while a loss of crystallinity or the appearance of new peaks suggests decomposition or structural transformation.[11]

PXRD_Workflow cluster_initial Initial Characterization cluster_exposure Chemical Exposure cluster_post Post-Exposure Analysis cluster_comparison Stability Assessment Initial_PXRD Record PXRD of As-Synthesized MOF Immerse_MOF Immerse MOF in Test Solution Compare_Patterns Compare Initial and Final PXRD Patterns Initial_PXRD->Compare_Patterns Incubate Incubate for a Defined Period Immerse_MOF->Incubate Collect_Solid Collect and Dry Treated MOF Incubate->Collect_Solid Final_PXRD Record PXRD of Treated MOF Collect_Solid->Final_PXRD Final_PXRD->Compare_Patterns Assess_Stability Assess Structural Integrity Compare_Patterns->Assess_Stability

References

A Comparative Guide to 3-(4-Pyridyl)acrylic Acid and its Alternatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for the applications of 3-(4-Pyridyl)acrylic acid and its alternatives, with a focus on their potential in cancer therapy. By presenting comparative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to be an objective resource for researchers in the field.

Performance Comparison: Anticancer Activity

While direct quantitative data for the anticancer activity of this compound is not extensively available in the public domain, a comparative analysis can be drawn from structurally related compounds, such as other pyridine derivatives and cinnamic acid derivatives. These compounds often exhibit anticancer properties by inhibiting key cellular processes. A common mechanism of action for cinnamic acid derivatives is the inhibition of Histone Deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1][2][3]

Below are tables summarizing the half-maximal inhibitory concentration (IC₅₀) values for various pyridine and cinnamic acid derivatives, as well as known HDAC inhibitors, against different cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4[4]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)35.9[4]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast)39.0[4]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast)35.1[4]
Pyridine derivative 37A549 (Lung)1.02 (mM)[5]
Pyridine derivative 38A549 (Lung)4.83 (mM)[5]

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cinnamic acid derivative 5A-549 (Lung)10.36[6][7]
Cinnamic acid derivative 1A-549 (Lung)11.38[6]
Cinnamic acid derivative 9A-549 (Lung)11.06[6]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[8]
trans-Cinnamic AcidA549 (Lung)~160[8]

Table 3: Activity of Known HDAC Inhibitors

InhibitorHDAC Isoform(s)IC₅₀ (nM)Reference
Fimepinostat (CUDC-907)HDAC1, HDAC2, HDAC3, HDAC101.7, 5, 1.8, 2.8[9]
Tucidinostat (Chidamide)HDAC1, HDAC2, HDAC3, HDAC1095, 160, 67, 78[9]
Nexturastat AHDAC65[9]
BRD3308HDAC354[9]
Quisinostat (JNJ-26481585)HDAC1, HDAC2, HDAC4, HDAC10, HDAC110.11, 0.33, 0.64, 0.46, 0.37[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its potential as an HDAC inhibitor.

Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

This protocol is adapted from a reported procedure.

Materials:

  • Malonic acid

  • 4-Pyridinecarboxaldehyde

  • Pyridine

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Water

Procedure:

  • In a 25 mL flat-bottomed flask, combine 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxyaldehyde (0.335 mmol) with 2 mL of pyridine.

  • Reflux the reaction mixture with constant stirring for 3 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Carefully add drops of 37% HCl until a precipitate is observed.

  • Separate the resulting solid by filtration and wash it with acetone.

  • Recrystallize the solid product from water by slow evaporation to obtain colorless crystalline powder.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of a compound against HDAC enzymes.[10]

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Test compound (this compound) dissolved in DMSO

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO as a vehicle control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cellular Histone Acetylation Analysis by Western Blot

This protocol is used to determine if the test compound increases histone acetylation in cancer cells, a hallmark of HDAC inhibition.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against acetylated histones, e.g., anti-acetyl-Histone H3, and a loading control, e.g., anti-Histone H3 or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative increase in histone acetylation in treated cells compared to control cells. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of HDAC inhibitors in cancer and the general workflow for evaluating these inhibitors.

HDAC_Inhibition_Pathway HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Chromatin Chromatin Relaxation Histones->Chromatin Ac Acetyl Groups Ac->Histones Acetylation TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis

Signaling pathway of HDAC inhibition leading to anticancer effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound Test Compound (e.g., this compound) EnzymeAssay HDAC Enzymatic Assay Compound->EnzymeAssay IC50 Determine IC50 EnzymeAssay->IC50 CellCulture Cancer Cell Culture Treatment Treat with Compound CellCulture->Treatment WesternBlot Western Blot for Histone Acetylation Treatment->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Treatment->ViabilityAssay Phenotype Analyze Cellular Phenotype (Apoptosis, Cell Cycle) ViabilityAssay->Phenotype

Workflow for evaluating HDAC inhibitory potential of a compound.

References

Navigating the Landscape of MOF Linkers: A Comparative Guide to Alternatives for 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the design of Metal-Organic Frameworks (MOFs), the selection of the organic linker is a critical determinant of the final material's properties and performance. 3-(4-Pyridyl)acrylic acid has been utilized as a versatile linker, offering a combination of a pyridyl group for coordination and a carboxylate group, along with a C=C double bond that can be functionalized. However, the vast possibilities of reticular chemistry present a plethora of alternative linkers that can be employed to fine-tune MOF characteristics for specific applications such as drug delivery, gas storage, and catalysis. This guide provides a comprehensive comparison of alternative organic linkers to this compound, supported by experimental data and detailed protocols to inform rational MOF design.

The fundamental principle guiding the exploration of alternative linkers is the concept of isoreticular chemistry, where the underlying topology of the MOF is maintained while the chemical and physical properties are altered by modifying the organic struts. By systematically changing the length, geometry, and functional groups of the linker, researchers can control pore size, surface area, and the chemical environment within the pores, thereby tailoring the MOF for a specific task.

Performance Comparison in Key Applications

The following sections present a comparative overview of the performance of MOFs constructed with this compound and a selection of alternative linkers in drug delivery, gas storage, and catalysis. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted with consideration of the specific experimental contexts.

Drug Delivery

The porosity and tunable surface chemistry of MOFs make them promising candidates for drug delivery systems. The choice of linker can influence drug loading capacity, release kinetics, and biocompatibility. While specific drug loading data for MOFs based on this compound is not extensively reported in readily available comparative studies, we can compare its potential to other pyridyl-based and functionalized linkers in zinc-based MOFs, which are often favored for biomedical applications due to their relatively low toxicity.

MOF System (Metal Node)Organic LinkerDrugDrug Loading CapacityRelease ProfileReference
Zn-based MOF4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and 2,5-thiophenedicarboxylic acid-Not reported for drug delivery-[1]
Zn/La³⁺-based MOFNot specifiedCaptopril-41% release over 300 minutes[2]
Cu-MOF-2Biphenyl-4,4'-dicarboxylic acid and 4,4'-dipyridileMontelukast SodiumHigher than single linker MOFControlled release[3]

Note: The table highlights the scarcity of direct comparative drug delivery data for this compound-based MOFs. The presented data for other pyridyl-based linkers in Zn and Cu systems provides a reference for the performance of alternative structures.

Gas Storage and Separation

The ability of MOFs to selectively adsorb and store gases is highly dependent on the pore size, shape, and surface chemistry, all of which are dictated by the organic linker. The introduction of functional groups can enhance interactions with specific gas molecules, such as CO2.

MOFOrganic Linker(s)GasAdsorption CapacitySelectivityReference
Pillar-layered MOFDicarboxylate and pyridazinyl-containing pillarCO₂30.9% increase with pyridazinyl group vs. non-functionalized-[4]
Fe-MOF1,4-benzenedicarboxylate (BDC) vs. 2-amino-BDCFormaldehyde (polar), Cyclohexane (nonpolar)Higher HCHO adsorption with -NH₂ group; higher C₆H₁₂ adsorption with BDCFunctional compatibility driven[5]
CALF-20 analogueSquarate-linkerCO₂3.6 mmol/g at 0.15 barHigh CO₂/N₂ selectivity[6][7]
JLU-MOF110(In)Not specifiedCO₂/N₂-High[8]

Note: The data illustrates that functionalization of the linker, such as the introduction of nitrogen-containing heterocycles or amino groups, can significantly enhance CO2 adsorption capacity and selectivity.

Catalysis

The catalytic activity of MOFs can originate from the metal nodes, the organic linkers, or guest species encapsulated within the pores. The linker can play a passive role in creating a suitable environment for catalysis or an active role by participating directly in the catalytic cycle. The Knoevenagel condensation is a common benchmark reaction to test the catalytic activity of basic sites in MOFs.

MOF CatalystOrganic Linker(s)ReactionConversion/YieldReaction ConditionsReference
[Cu₃(pdtc)L₂(H₂O)₃]Pyridine-2,3,5,6-tetracarboxylic acid (pdtc) and (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid (L)Henry Reaction89% (for 4-nitrobenzaldehyde)Solvent-free, 50 °C, 48 h[9]
[Zn(2,3-pdca)·(H₂O)₂]Pyridine-2,3-dicarboxylic acid (2,3-pdca)Knoevenagel Condensation95-98%Ethanol, room temp., 25 min[10]
IITKGP-50 (Co-MOF)2,5-thiophenedicarboxylic acid and 3,3'-azobispyridineKnoevenagel CondensationHigh conversionSolvent-free[11]
Fe₃O₄@PAA@MIL-100(Cr)Trimesic acid (in MIL-100) and Poly(acrylic acid)Pyrido[2,3-d]pyrimidine synthesis67-98%Reflux[12]

Note: Pyridyl-based linkers are frequently employed in catalytic MOFs, where the nitrogen atoms can act as basic sites or coordination sites for catalytically active metal ions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of MOF research. Below are representative experimental protocols for the synthesis of a pyridyl-carboxylate based MOF and for a key catalytic application.

Synthesis of a Zinc-based MOF with Mixed Pyridyl and Carboxylate Linkers

This protocol is a generalized procedure based on the synthesis of similar mixed-linker MOFs[1].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)

  • 2,5-thiophenedicarboxylic acid (H₂tdc)

  • N,N'-dimethylformamide (DMF)

Procedure:

  • In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.3 mmol), bpt (0.3 mmol), and H₂tdc (0.3 mmol).

  • Add 10 mL of DMF to the vial.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Allow the oven to cool to room temperature naturally.

  • Plate-shaped crystals of the MOF can be collected by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and solvent content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF structure.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.

Catalytic Knoevenagel Condensation Reaction

This protocol is a representative procedure for a Knoevenagel condensation catalyzed by a pyridyl-based MOF[10].

Materials:

  • Aldehyde substrate (e.g., benzaldehyde, 1 mmol)

  • Active methylene compound (e.g., malononitrile, 1.2 mmol)

  • MOF catalyst (e.g., [Zn(2,3-pdca)·(H₂O)₂], 10 mg)

  • Solvent (e.g., ethanol, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the solvent.

  • Add the MOF catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the catalyst by centrifugation or filtration.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • The recovered catalyst can be washed with the solvent, dried, and reused for subsequent catalytic cycles.

Visualizing Logical Relationships and Workflows

Isoreticular_Synthesis cluster_0 Parent MOF Synthesis cluster_1 Isoreticular MOF Synthesis Metal_Node_P Metal Node MOF_P Parent MOF Metal_Node_P->MOF_P Coordination Linker_P This compound Linker_P->MOF_P Coordination MOF_I Isoreticular MOF (Altered Properties) MOF_P->MOF_I Linker Exchange or De Novo Synthesis Metal_Node_I Metal Node Metal_Node_I->MOF_I Coordination Linker_I Alternative Linker (e.g., Functionalized Pyridyl Carboxylate) Linker_I->MOF_I Coordination

MOF_Synthesis_Workflow Start Precursor Selection (Metal Salt, Organic Linker) Synthesis Solvothermal/Hydrothermal Synthesis Start->Synthesis Isolation Product Isolation (Filtration/Centrifugation) Synthesis->Isolation Washing Washing with Solvents Isolation->Washing Activation Solvent Removal (Activation) Washing->Activation Characterization Characterization (PXRD, TGA, BET, etc.) Activation->Characterization Application Application Testing (Drug Delivery, Gas Adsorption, Catalysis) Characterization->Application

Knoevenagel_Condensation_Cycle MOF_Cat MOF Catalyst (Basic Site) Intermediate Intermediate MOF_Cat->Intermediate Reaction Substrate1 Aldehyde Substrate1->MOF_Cat Adsorption Substrate2 Malononitrile Substrate2->MOF_Cat Adsorption Product Product Intermediate->Product Desorption Water H₂O Intermediate->Water Elimination

Conclusion

The strategic selection of organic linkers is paramount in the design of functional MOFs. While this compound offers a valuable building block, a wide array of alternative linkers, particularly those with additional functional groups or different geometries, can lead to materials with enhanced performance in specific applications. Functionalization with amino or other nitrogen-containing groups can significantly improve CO₂ capture, while the use of mixed-linker systems can create more complex and catalytically active sites. For drug delivery, the incorporation of biocompatible linkers and the tuning of pore size are key considerations. This guide provides a starting point for researchers to explore the vast chemical space of MOF linkers, enabling the rational design of materials tailored to meet the demands of diverse scientific and industrial challenges.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-Pyridyl)acrylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4-Pyridyl)acrylic acid, ensuring a safe laboratory environment and adherence to waste management protocols.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Chemical splash gogglesNitrile or neoprene glovesLab coatN95 dust mask (if not in a fume hood)
Conducting Reactions Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Waste Handling and Disposal Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a well-ventilated area

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[6] Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: As a first step, generators of the waste must determine if it is hazardous.[7] Due to its irritant properties, this compound waste should be considered hazardous.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

2. Waste Collection and Labeling:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

4. Final Disposal:

  • Approved Waste Disposal Plant: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]

  • Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility.[8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Avoid generating dust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Final Disposal A Generation of This compound waste B Is the waste contaminated with other chemicals? A->B C Segregate from incompatible materials B->C Yes D Proceed to Collection B->D No C->D E Collect in a designated, compatible container D->E F Label container with: 'Hazardous Waste' 'this compound' and other required information E->F G Store sealed container in a designated satellite accumulation area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Waste transported by a certified hazardous waste vendor H->I J Final disposal at an approved facility I->J

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(4-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-(4-Pyridyl)acrylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that poses specific risks upon contact. Understanding these hazards is the first step in safe handling.

Hazard Summary:

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation[1]Warning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1]Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[2][3][4]Warning

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure.

Body PartRequired PPESpecification
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5]
Eyes/Face Safety goggles and/or face shieldGoggles with indirect ventilation are essential to protect from splashes and dust. A face shield should be used in conjunction with goggles when a significant splash hazard exists.[2]
Respiratory Dust maskA minimum of a NIOSH-approved N95 dust mask is required when handling the solid powder to prevent inhalation of dust particles.[2][3]
Body Laboratory coatA standard laboratory coat should be worn to protect the skin and clothing.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6]

  • Area Designation: Designate a specific area within the laboratory for handling this chemical. Ensure the area is clean and uncluttered.

  • Emergency Equipment: Before starting work, confirm the location and accessibility of the nearest safety shower and eyewash station.[6]

2.2. Weighing and Transfer:

  • Don all required PPE as specified in the table above.

  • To minimize dust generation, handle the solid chemical in a fume hood.[7]

  • If a balance is not available inside the fume hood, transfer the required amount of the chemical to a tared, sealed container within the hood.

  • Close the container securely before moving it to the balance for weighing.

  • If adjustments to the amount are necessary, return the sealed container to the fume hood before opening it.[7]

  • When transferring the chemical, use a spatula or other appropriate tool to avoid creating dust.

2.3. Dissolving and Use:

  • All subsequent steps, such as dissolving the solid in a solvent, must also be performed within a chemical fume hood.

  • Add the solid to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use to prevent the release of any potential vapors or dust.[6]

2.4. Post-Handling:

  • After handling is complete, thoroughly wash hands with soap and water.[6]

  • Decontaminate the work area and any equipment used with an appropriate cleaning agent.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Type of ExposureImmediate Action
Skin Contact 1. Immediately remove any contaminated clothing.[1][8] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][8] 3. Wash the area with soap and water.[1] 4. Seek medical attention if irritation persists.[1][2]
Eye Contact 1. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[2][8][9] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention from an eye specialist.[9]
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

4.1. Waste Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, properly labeled hazardous waste container.[5][10] Contaminated materials such as gloves, weigh boats, and paper towels must also be disposed of as hazardous waste.[7][10]

  • Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Empty Containers: The original container, even if empty, should be treated as hazardous waste, sealed, and disposed of through the chemical waste program.

4.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Store waste containers in a designated satellite accumulation area that is under the supervision of laboratory personnel.[4]

  • Ensure that waste containers are kept closed except when adding waste.[4]

4.3. Final Disposal:

  • Dispose of all waste containing this compound through your institution's approved hazardous waste disposal program.[8] Do not dispose of this chemical down the drain or in regular trash.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_emergency Locate Emergency Equipment weigh Weigh Solid in Hood prep_emergency->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve cleanup Clean Work Area dissolve->cleanup wash Wash Hands collect_waste Collect Solid & Liquid Waste wash->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via Approved Program label_waste->dispose_waste exposure Exposure Event skin_contact Skin Contact exposure->skin_contact If eye_contact Eye Contact exposure->eye_contact If inhalation Inhalation exposure->inhalation If flush_skin Flush with water for 15 min skin_contact->flush_skin Action flush_eye Flush with water for 15-20 min eye_contact->flush_eye Action fresh_air Move to Fresh Air inhalation->fresh_air Action medical_attention Seek Medical Attention flush_skin->medical_attention Then flush_eye->medical_attention Then fresh_air->medical_attention Then

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Pyridyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Pyridyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.